4-Nitrophenol-15N
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[oxido(oxo)(15N)(15N)azaniumyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574024 | |
| Record name | 4-(~15~N)Nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103427-15-2 | |
| Record name | 4-(~15~N)Nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the ¹⁵N Label
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Nitrophenol-¹⁵N
This guide provides a comprehensive technical overview of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound critical for advanced research in the chemical and biomedical sciences. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and strategic applications of this valuable molecule. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules through complex chemical and biological systems.[1] Nitrogen-15 (¹⁵N) is a stable, non-radioactive "heavy" isotope of nitrogen. Incorporating ¹⁵N into a molecule like 4-nitrophenol does not alter its fundamental chemical reactivity but provides a distinct mass signature.[2] This allows the labeled molecule to be differentiated from its naturally abundant ¹⁴N counterpart by mass-sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
4-Nitrophenol-¹⁵N serves as an invaluable tool in a multitude of research applications, from elucidating metabolic pathways and reaction mechanisms to acting as a precise internal standard in quantitative analyses.[3][4] In drug development, it is instrumental in pharmacokinetic (ADME) studies, helping to track a drug candidate's absorption, distribution, metabolism, and excretion with high precision.[2][5] This guide will explore the properties that make 4-Nitrophenol-¹⁵N a cornerstone reagent for generating robust and reliable scientific data.
Physicochemical and Spectroscopic Properties
The introduction of a ¹⁵N isotope results in a predictable increase in molecular weight while other physical properties remain largely unchanged. The strong electron-withdrawing nature of the nitro group, positioned para to the hydroxyl group, governs the molecule's electronic properties, acidity, and spectroscopic characteristics.[6]
| Property | Value | Source |
| Chemical Formula | C₆H₅¹⁵NO₃ | [7] |
| Molecular Weight | 140.10 g/mol | [7] |
| Unlabeled Molecular Weight | 139.11 g/mol | [8][9] |
| Appearance | Colorless to light yellow crystalline solid | [9][10] |
| Melting Point | 113-115 °C | [8] |
| Boiling Point | 279 °C (decomposes) | [11][12] |
| Solubility in Water | 16 g/L at 25 °C | [8][13] |
| pKa | 7.15 (at 25 °C) | [8][10] |
| UV-Vis Absorbance (λmax) | ~317 nm (acidic), ~400 nm (alkaline) | [10][14] |
Synthesis and Purification of 4-Nitrophenol-¹⁵N
The synthesis of 4-Nitrophenol-¹⁵N requires the introduction of the ¹⁵N isotope into the nitro group. This is typically achieved by using a ¹⁵N-labeled nitrating agent. A common and effective method involves the in-situ generation of [¹⁵N]-acetyl nitrate for the nitration of phenol.
Causality in Synthesis Design
The choice of nitrating agent and reaction conditions is critical. Direct nitration of phenol with nitric acid can be aggressive, leading to oxidation and the formation of multiple nitrated byproducts. Using acetyl nitrate, generated from acetic anhydride and ¹⁵N-nitric acid, provides a milder, more controlled reaction, favoring the formation of mononitrated products. The para-product (4-nitrophenol) is favored over the ortho-isomer due to steric hindrance at the ortho position from the hydroxyl group, although the ortho-isomer is still formed and must be separated.
Experimental Protocol: Synthesis of 4-Nitrophenol-¹⁵N
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation of the Nitrating Agent:
-
In a flask cooled to 0-5 °C in an ice bath, slowly add 1.0 equivalent of ¹⁵N-nitric acid (≥98% isotopic purity) to 3.0 equivalents of acetic anhydride with constant stirring.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the mixture at this temperature for 30 minutes to ensure the complete formation of [¹⁵N]-acetyl nitrate.
-
-
Nitration of Phenol:
-
Dissolve 1.2 equivalents of phenol in a minimal amount of glacial acetic acid in a separate reaction vessel, also cooled to 0-5 °C.
-
Slowly add the prepared [¹⁵N]-acetyl nitrate solution dropwise to the phenol solution. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture slowly into a beaker of ice water to quench the reaction and precipitate the product.
-
Collect the resulting solid precipitate, a mixture of ortho- and para-nitrophenol, by vacuum filtration.
-
Wash the solid with cold water to remove residual acids.
-
-
Purification:
-
The primary method for separating the para- and ortho-isomers is steam distillation. The ortho-isomer is volatile with steam, while the para-isomer is not.
-
Alternatively, recrystallization from hot water or column chromatography on silica gel can be used to isolate the 4-Nitrophenol-¹⁵N.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Nitrophenol-¹⁵N.
Analytical Characterization: A Self-Validating System
Confirming the identity, isotopic enrichment, and purity of 4-Nitrophenol-¹⁵N is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Mass Spectrometry (MS)
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹⁵N atom results in a mass shift of +1 Da compared to the unlabeled compound.
-
Expected Result: The molecular ion peak [M]+ or protonated molecule [M+H]+ will appear at m/z 140.1 or 141.1, respectively, instead of 139.1 or 140.1 for the unlabeled analog. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed structural information based on the magnetic properties of atomic nuclei. ¹⁵N has a nuclear spin of 1/2, making it NMR-active.[2][5]
-
¹H NMR: The spectrum will be nearly identical to unlabeled 4-nitrophenol, showing two doublets in the aromatic region characteristic of a para-substituted benzene ring.[15] However, subtle two-bond coupling between ¹⁵N and the protons ortho to the nitro group (²JNH) may be observable with high-resolution instruments.
-
¹³C NMR: The carbon directly bonded to the ¹⁵N-nitro group will exhibit a one-bond coupling (¹JCN), splitting the signal into a doublet. This provides definitive proof of the label's position.
-
¹⁵N NMR: This is the most direct method for confirming the label. A single peak is expected in the characteristic chemical shift range for nitroaromatic compounds.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified 4-Nitrophenol-¹⁵N sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra using an appropriate NMR spectrometer.
-
Process the data, paying close attention to the chemical shifts and the presence of C-N coupling in the ¹³C spectrum.
Analytical Workflow Diagram
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Introduction: The Significance of ¹⁵N Labeled 4-Nitrophenol
An In-Depth Technical Guide to the Synthesis of ¹⁵N Labeled 4-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of ¹⁵N labeled 4-nitrophenol, a critical isotopically labeled compound for a variety of research applications, including as an intermediate in the synthesis of ¹⁵N labeled paracetamol and as a substrate in enzyme assays.[1] This document details the synthetic strategy, a step-by-step experimental protocol, and methods for characterization and purification.
Isotopically labeled compounds are indispensable tools in drug discovery and development, as well as in fundamental biological research. The incorporation of a stable isotope like ¹⁵N allows for the tracking and quantification of molecules in complex biological systems using techniques such as mass spectrometry and NMR spectroscopy.[2][3][4][5] ¹⁵N labeled 4-nitrophenol is particularly valuable as a precursor for the synthesis of other labeled molecules and as a reporter molecule in various biochemical assays.
Synthetic Strategy: Electrophilic Nitration of Phenol
The most direct and efficient method for the synthesis of ¹⁵N labeled 4-nitrophenol is the electrophilic aromatic substitution of phenol using a ¹⁵N-labeled nitrating agent. This approach leverages the high reactivity of the phenol ring, which is activated by the hydroxyl group, making it susceptible to nitration under relatively mild conditions.[6][7][8]
The key to this synthesis is the use of ¹⁵N-labeled nitric acid (H¹⁵NO₃) or a salt thereof. The reaction proceeds via the in-situ generation of the ¹⁵N-nitronium ion (¹⁵NO₂⁺), which then acts as the electrophile.
Reaction Scheme:
The nitration of phenol typically yields a mixture of ortho- and para-nitrophenol.[1] The para-isomer is generally the major product and can be separated from the ortho-isomer by steam distillation or column chromatography.
Experimental Protocol
This protocol details the synthesis of ¹⁵N labeled 4-nitrophenol from phenol using ¹⁵N-labeled nitric acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Phenol | C₆H₅OH | 94.11 | 9.4 g (0.1 mol) | High purity, crystalline |
| ¹⁵N-Nitric Acid | H¹⁵NO₃ | 64.01 | 6.9 mL (0.11 mol) | 70% in H₂O, handle with care |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Concentrated, corrosive |
| Deionized Water | H₂O | 18.02 | As needed | |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous, for drying |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10 mL of concentrated sulfuric acid to 20 mL of deionized water while cooling in an ice bath. Once the solution has cooled to below 10°C, slowly add 6.9 mL of 70% ¹⁵N-nitric acid dropwise, maintaining the temperature below 10°C.
-
Reaction Setup: Dissolve 9.4 g of phenol in 20 mL of deionized water in the dropping funnel.
-
Nitration Reaction: Slowly add the phenol solution to the stirring nitrating mixture over a period of 30-40 minutes. The temperature of the reaction mixture should be maintained between 10-20°C throughout the addition. After the addition is complete, continue stirring for an additional 2 hours at room temperature.[9]
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A dark, oily mixture of ¹⁵N-labeled o- and p-nitrophenol will separate.
-
Separation and Purification:
-
Steam Distillation: The ortho-isomer is volatile with steam, while the para-isomer is not. Subject the crude product mixture to steam distillation to remove the o-nitrophenol.[9]
-
Recrystallization: The residue from the steam distillation, which contains the desired ¹⁵N-labeled 4-nitrophenol, can be further purified by recrystallization from hot water or dilute hydrochloric acid.[9][10] Filter the hot solution and allow it to cool slowly to obtain pale yellow needles of ¹⁵N-labeled 4-nitrophenol.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization
The successful synthesis and isotopic labeling of 4-nitrophenol-¹⁵N must be confirmed using appropriate analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak at m/z 140, which is one mass unit higher than that of unlabeled 4-nitrophenol (m/z 139), confirming the incorporation of one ¹⁵N atom. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will be similar to that of unlabeled 4-nitrophenol, but the signals for the protons on the aromatic ring may show coupling to the ¹⁵N nucleus. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show signals corresponding to the aromatic carbons. The carbon atom attached to the nitro group may exhibit a coupling constant with the ¹⁵N nucleus. |
| ¹⁵N NMR Spectroscopy | A single resonance in the ¹⁵N NMR spectrum will definitively confirm the presence of the ¹⁵N label. The chemical shift will be characteristic of a nitro group. |
| Melting Point | The melting point of the purified product should be consistent with the literature value for 4-nitrophenol (113-114 °C). |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitric acid and sulfuric acid are highly corrosive. Handle them in a fume hood and take extreme care to avoid contact with skin and eyes.
-
Phenol is toxic and corrosive. Avoid inhalation of dust and contact with skin.
-
The nitration reaction is exothermic and can be vigorous. Maintain careful temperature control.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of ¹⁵N labeled 4-nitrophenol.
Caption: Synthetic workflow for ¹⁵N labeled 4-Nitrophenol.
Conclusion
This guide provides a detailed and practical framework for the synthesis of ¹⁵N labeled 4-nitrophenol. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently produce this valuable isotopically labeled compound for their specific applications. The key to a successful synthesis lies in the careful control of reaction conditions and meticulous purification to obtain a high-purity product.
References
- Core-Labeling (Radio) Synthesis of Phenols - PMC - NIH. (n.d.).
- Preparation of 4-nitrophenol. (n.d.). PrepChem.com.
- Prepar
- Nitration of Phenols (video) | Khan Academy. (n.d.). Khan Academy.
- Core-Labeling Synthesis of Phenols | Organic Letters. (2023).
- Core-Labeling Synthesis of Phenols | ChemRxiv. (2023). Cambridge Open Engage.
- How does the nitration of phenol with nitric acid differ from the nitration of phenol with concentrated nitric acid in the presence of sulphuric acid? (2017). Quora.
- Nitration of Phenol (A-Level Chemistry). (2022). YouTube.
- 4-Nitrophenol - Wikipedia. (n.d.). Wikipedia.
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An In-depth Technical Guide to the Molecular Weight of 4-Nitrophenol-¹⁵N
Abstract
Stable isotope labeling is a cornerstone of modern biochemical and pharmaceutical research, enabling precise molecular tracking and quantification. This guide provides an in-depth exploration of the molecular weight of 4-Nitrophenol-¹⁵N, a critical internal standard and research tool. We will dissect the principles of isotopic mass calculation, differentiate between monoisotopic mass and average molecular weight, and detail the profound implications of ¹⁵N labeling in mass spectrometry and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopically labeled compounds to achieve higher standards of analytical precision and mechanistic insight.
Introduction: The Significance of Isotopic Labeling
4-Nitrophenol (C₆H₅NO₃) is a phenolic compound widely used in industrial synthesis and as an indicator. In the laboratory, its true value is often realized when it is isotopically labeled. The incorporation of a stable, heavier isotope, such as Nitrogen-15 (¹⁵N), transforms the molecule into a powerful analytical tool. Unlike its naturally abundant counterpart, Nitrogen-14 (¹⁴N), ¹⁵N contains an additional neutron, altering its mass without changing its chemical properties.[1][2][3][4]
This subtle change is the key to its utility. In complex biological matrices, distinguishing a compound of interest from background noise is a significant challenge. ¹⁵N-labeled compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based applications like pharmacokinetics and metabolomics.[5][6] By introducing a known quantity of the labeled standard, researchers can accurately quantify the unlabeled (native) compound, correcting for variations in sample preparation and instrument response.[7]
This guide will elucidate the precise molecular weight of 4-Nitrophenol-¹⁵N, explain the underlying principles, and provide practical insights into its application.
Fundamental Concepts: Monoisotopic Mass vs. Average Molecular Weight
Before calculating the molecular weight, it is crucial to distinguish between two key terms: average molecular weight and monoisotopic mass .
-
Average Molecular Weight (or Molar Mass): This is the weighted average of the masses of all naturally occurring isotopes of an element, based on their abundance.[8] For example, the atomic weight of carbon on the periodic table is 12.011 amu, reflecting the presence of both ¹²C and ¹³C.[8] This value is useful for stoichiometric calculations in bulk chemistry. The average molecular weight of unlabeled 4-nitrophenol is approximately 139.11 g/mol .[9][10][11]
-
Monoisotopic Mass: This is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, and in our case, ¹⁵N).[12] High-resolution mass spectrometers are capable of resolving these isotopic differences, making monoisotopic mass the critical value for accurate mass determination and compound identification.[13]
For the precise work demanded in drug development and metabolomics, monoisotopic mass is the parameter of paramount importance.
Diagram 1: Isotopic Labeling of 4-Nitrophenol
Caption: Substitution of the common ¹⁴N isotope with ¹⁵N.
Calculation of the Monoisotopic Mass of 4-Nitrophenol-¹⁵N
The calculation of the monoisotopic mass requires the precise masses of the specific isotopes involved. The chemical formula for 4-Nitrophenol is C₆H₅NO₃.
Step 1: Define the Isotopic Masses
First, we compile the monoisotopic masses of the constituent elements. For the ¹⁵N-labeled variant, we substitute the mass of ¹⁴N with that of ¹⁵N.
| Element | Isotope | Monoisotopic Mass (Da) | Source |
| Carbon | ¹²C | 12.000000 | [14][15][16] |
| Hydrogen | ¹H | 1.007825 | [17][18] |
| Oxygen | ¹⁶O | 15.994915 | [19][20][21] |
| Nitrogen (unlabeled) | ¹⁴N | 14.003074 | [1][2][22][23] |
| Nitrogen (labeled) | ¹⁵N | 15.000109 | [3][24][25][26] |
Table 1: Monoisotopic masses of the most abundant stable isotopes.
Step 2: Calculate the Monoisotopic Mass of Unlabeled 4-Nitrophenol
Using the formula C₆H₅NO₃ and the values from Table 1, we calculate the mass for the standard, unlabeled molecule containing ¹⁴N.
-
Carbon: 6 × 12.000000 Da = 72.000000 Da
-
Hydrogen: 5 × 1.007825 Da = 5.039125 Da
-
Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da
-
Oxygen: 3 × 15.994915 Da = 47.984745 Da
Step 3: Calculate the Monoisotopic Mass of 4-Nitrophenol-¹⁵N
Now, we substitute the mass of ¹⁴N with ¹⁵N.
-
Carbon: 6 × 12.000000 Da = 72.000000 Da
-
Hydrogen: 5 × 1.007825 Da = 5.039125 Da
-
Nitrogen (¹⁵N): 1 × 15.000109 Da = 15.000109 Da
-
Oxygen: 3 × 15.994915 Da = 47.984745 Da
-
Total Monoisotopic Mass: 140.023979 Da
The average molecular weight, often found on supplier data sheets, is approximately 140.10 g/mol , which is calculated using the weighted averages of all isotopes.[27] However, for high-resolution mass spectrometry, the calculated monoisotopic mass is the expected value.
Summary of Molecular Weights
| Compound | Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 4-Nitrophenol | C₆H₅(¹⁴NO₃) | 139.11 | 139.026944 |
| 4-Nitrophenol-¹⁵N | C₆H₅(¹⁵NO₃) | ~140.10 | 140.023979 |
Table 2: Comparison of molecular weights for labeled and unlabeled 4-Nitrophenol.
Applications in Research and Drug Development
The precise mass difference between the labeled and unlabeled compound is the foundation of its utility. ¹⁵N labeling is a transformative technique that enhances the power of analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5][28]
Quantitative Mass Spectrometry
In drug development, accurately measuring the concentration of a drug or its metabolites in biological fluids (a field known as pharmacokinetics) is essential.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Nitrophenol-¹⁵N, is the gold standard for quantitative LC-MS.[29]
The SIL-IS is chemically identical to the analyte, so it behaves identically during sample extraction, chromatography, and ionization.[7] However, the mass spectrometer can distinguish it from the native analyte due to the mass difference. By adding a known amount of the SIL-IS to a sample, any loss during sample preparation will affect both the standard and the analyte equally, allowing for highly accurate and precise quantification.[7]
Diagram 2: Workflow for Quantitative Analysis using a ¹⁵N-Labeled Standard
Caption: Standard workflow for quantitative bioanalysis.
Metabolomics and Pathway Elucidation
In metabolomics, ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of molecules within a biological system.[6][28] By introducing a ¹⁵N-labeled precursor, researchers can track its incorporation into downstream metabolites, mapping out metabolic pathways and identifying novel drug targets, particularly in fields like oncology.[6][30]
Experimental Verification: A High-Resolution Mass Spectrometry Protocol
Verifying the molecular weight and isotopic enrichment of 4-Nitrophenol-¹⁵N is a critical quality control step. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive technique.
Objective
To confirm the monoisotopic mass of 4-Nitrophenol-¹⁵N and distinguish it from its unlabeled counterpart.
Materials
-
4-Nitrophenol-¹⁵N standard
-
4-Nitrophenol (unlabeled) standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of 4-Nitrophenol-¹⁵N and unlabeled 4-Nitrophenol at 1 mg/mL in methanol.
-
Create a working solution by diluting the stocks to 1 µg/mL in a 50:50 methanol:water solution. For clear comparison, create a mixed solution containing both labeled and unlabeled standards.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. 4-Nitrophenol readily deprotonates at the hydroxyl group.
-
Scan Range: m/z 50-500.
-
Expected Ions:
-
Unlabeled [M-H]⁻: 138.0197 (139.0269 - 1.0072 for H⁺)
-
¹⁵N-Labeled [M-H]⁻: 140.0167 (140.0240 - 1.0073 for H⁺)
-
-
Resolution: Set to >25,000 to ensure baseline separation of closely related ions.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the labeled and unlabeled compounds.
-
Examine the mass spectrum at the corresponding retention time.
-
Verify that the measured accurate mass is within a 5 ppm tolerance of the calculated theoretical mass.
-
Diagram 3: Expected Mass Spectrum Output
Caption: Idealized HRMS spectrum of a mixed sample.
Conclusion
The molecular weight of 4-Nitrophenol-¹⁵N is more than a mere physical constant; it is the key to its function as a high-precision tool in analytical science. By understanding the distinction between average molecular weight and the critically important monoisotopic mass (140.023979 Da ), researchers can fully exploit the power of stable isotope labeling. From definitive quantification in drug metabolism studies to the intricate tracing of metabolic pathways, ¹⁵N-labeled compounds like 4-Nitrophenol-¹⁵N are indispensable for generating robust, reliable, and high-impact data in the life sciences.
References
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Oxygen-16 atom | H2O | CID 10214376. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]
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Nitrogen-14 atom | HN | CID 172638728. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]
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A Technical Guide to 4-Nitrophenol-¹⁵N for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound with significant utility in advanced research and pharmaceutical development. We will delve into its synthesis, analytical characterization, and practical applications, with a focus on providing actionable protocols and insights for laboratory professionals.
The Significance of ¹⁵N Labeling in Modern Research
Stable isotope-labeled (SIL) compounds are indispensable tools in contemporary scientific investigation. The incorporation of heavy isotopes, such as ¹⁵N, into a molecule allows for its unambiguous differentiation from its naturally abundant counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This distinction is fundamental to a variety of applications, including:
-
Metabolic Studies: Tracing the metabolic fate of drugs and endogenous compounds.[2]
-
Quantitative Bioanalysis: Serving as ideal internal standards in mass spectrometry-based assays for enhanced accuracy and precision.
-
Mechanistic Elucidation: Investigating reaction mechanisms and enzyme kinetics.
4-Nitrophenol-¹⁵N, with its strategically placed ¹⁵N atom, offers a precise tool for researchers working with its unlabeled analogue, a compound frequently encountered in chemical synthesis and as a metabolite.
Physicochemical Properties of 4-Nitrophenol-¹⁵N
| Property | Value |
| Chemical Name | 4-Nitrophenol-¹⁵N |
| CAS Number | 119516-81-3 (for the precursor 4-Nitroaniline-¹⁵N₂) |
| Molecular Formula | C₆H₅¹⁵NO₃ |
| Molecular Weight | 140.11 g/mol |
| Appearance | Typically a yellow to brownish solid |
| Isotopic Purity | Commercially available with ≥98 atom % ¹⁵N |
Synthesis and Analytical Characterization
While a variety of synthetic routes to unlabeled 4-nitrophenol exist, the preparation of 4-Nitrophenol-¹⁵N is most efficiently achieved through the diazotization of a ¹⁵N-labeled precursor, such as 4-nitroaniline-¹⁵N₂. This approach ensures the specific incorporation of the heavy isotope at the desired position.
Synthetic Pathway: Diazotization of 4-Nitroaniline-¹⁵N₂
The synthesis involves the conversion of the amino group of 4-nitroaniline-¹⁵N₂ into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.
Caption: Synthetic route to 4-Nitrophenol-¹⁵N.
Experimental Protocol: Synthesis of 4-Nitrophenol-¹⁵N
This protocol is adapted from established methods for the synthesis of unlabeled 4-nitrophenol.[2]
Materials:
-
4-Nitroaniline-¹⁵N₂ (commercially available)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Hydrochloric Acid (HCl) for recrystallization
Procedure:
-
Preparation of the Amine Salt: In a beaker, carefully add concentrated sulfuric acid to a stirred solution of 4-nitroaniline-¹⁵N₂ in water. Cool the mixture in an ice bath to 0-5°C.
-
Diazotization: While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine salt solution. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
-
Hydrolysis: The resulting diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid. The diazonium salt hydrolyzes, releasing nitrogen gas and forming 4-nitrophenol-¹⁵N.
-
Isolation and Purification: After the addition is complete, the reaction mixture is cooled, and the crude 4-nitrophenol-¹⁵N precipitates. The solid is collected by filtration and can be purified by recrystallization from dilute hydrochloric acid to yield the final product.
Analytical Characterization and Quality Control
The identity and purity of the synthesized 4-Nitrophenol-¹⁵N must be rigorously confirmed.
Mass Spectrometry (MS):
-
Expected Mass Shift: The molecular weight of 4-Nitrophenol-¹⁵N is 140.11 g/mol , a +1 mass unit shift compared to the unlabeled compound (139.11 g/mol ). This shift is readily detectable by mass spectrometry.
-
Isotopic Purity Determination: High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic purity of the labeled compound. By analyzing the relative intensities of the M+0 and M+1 peaks, the percentage of ¹⁵N incorporation can be accurately calculated.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of 4-Nitrophenol-¹⁵N will be very similar to that of the unlabeled compound, showing two doublets in the aromatic region.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum will resemble that of the unlabeled analog.
-
¹⁵N NMR: This technique can be used to confirm the position of the ¹⁵N label, although it is less commonly used for routine characterization.
Applications in Research and Drug Development
The primary application of 4-Nitrophenol-¹⁵N is as an internal standard for the quantitative analysis of 4-nitrophenol in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantitative Analysis of 4-Nitrophenol using 4-Nitrophenol-¹⁵N as an Internal Standard
This protocol provides a general framework for the development of a robust LC-MS/MS method.
Caption: Workflow for quantitative analysis using an internal standard.
1. Sample Preparation:
-
To a known volume of biological matrix (e.g., plasma, urine), add a fixed amount of 4-Nitrophenol-¹⁵N internal standard solution.
-
Perform a protein precipitation step by adding a water-miscible organic solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for the separation of 4-nitrophenol.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid to improve peak shape, is recommended.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phenols.
-
Multiple Reaction Monitoring (MRM): The following MRM transitions can be used for the detection of 4-nitrophenol and its ¹⁵N-labeled internal standard:
-
4-Nitrophenol (unlabeled): Precursor ion (m/z) 138.0 -> Product ion (m/z) 108.0[5]
-
4-Nitrophenol-¹⁵N (labeled): Precursor ion (m/z) 139.0 -> Product ion (m/z) 109.0 (predicted)
-
-
3. Data Analysis:
-
Integrate the peak areas of the analyte (4-nitrophenol) and the internal standard (4-Nitrophenol-¹⁵N).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of 4-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Commercial Availability
A number of reputable chemical suppliers offer 4-Nitrophenol-¹⁵N and its precursors. When selecting a supplier, it is crucial to consider the isotopic purity, chemical purity, and the availability of a comprehensive certificate of analysis.
| Supplier | Product Name | Isotopic Purity |
| Sigma-Aldrich | 4-Nitroaniline-¹⁵N₂ | 98 atom % ¹⁵N |
| Cambridge Isotope Laboratories, Inc. | 4-Nitrophenol-¹⁵N | Inquire for specifications |
| Toronto Research Chemicals | 4-Nitrophenol-¹⁵N | Inquire for specifications |
| Santa Cruz Biotechnology | 4-Nitrophenol-¹⁵N | Inquire for specifications |
Conclusion
4-Nitrophenol-¹⁵N is a valuable tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of 4-nitrophenol in complex biological matrices. The synthetic route via diazotization of commercially available 4-nitroaniline-¹⁵N₂ provides a reliable method for its preparation. By following the detailed protocols and understanding the principles of its application, scientists can leverage the power of stable isotope labeling to advance their research.
References
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A-Technical Guide to 4-Nitrophenol-¹⁵N: Synthesis, Characterization, and Applications in High-Stakes Research
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound critical to advancing research in drug development, metabolic studies, and quantitative analysis. We move beyond a simple data sheet to deliver a comprehensive resource covering its chemical identity, synthesis, analytical characterization, and key applications. By elucidating the causality behind experimental protocols and grounding claims in verifiable data, this document serves as an authoritative reference for scientists leveraging the power of isotopic labeling to achieve precision and accuracy in their work.
The Strategic Importance of ¹⁵N Isotopic Labeling
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. Its incorporation into molecules like 4-nitrophenol is a transformative technique for modern biochemical and pharmaceutical research.[1][2] Unlike the far more abundant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of 1/2, making it ideal for Nuclear Magnetic Resonance (NMR) studies where signal clarity is paramount.[1]
The primary utility of ¹⁵N labeling lies in its function as a tracer. By replacing a standard ¹⁴N atom with a ¹⁵N atom, the mass of the molecule is increased by one atomic mass unit. This subtle but distinct mass shift allows for unambiguous differentiation between the labeled and unlabeled compound using mass spectrometry (MS). This capability is indispensable for:
-
Metabolic Studies: Tracking the metabolic fate of a compound within a biological system.[2][3]
-
Quantitative Analysis: Serving as a perfect internal standard for LC-MS, correcting for sample loss and ionization variability.
-
Mechanism of Action Studies: Elucidating reaction pathways and drug-target interactions.[1][2]
In drug development, ¹⁵N-labeled compounds are crucial for accurately determining absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to safety and efficacy evaluations.[1][2][4]
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any research compound is a thorough understanding of its identity and properties.
Nomenclature and CAS Number
The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. It is critical to distinguish between the standard compound and its isotopically labeled variant.
For comparison, the CAS number for unlabeled 4-Nitrophenol is 100-02-7.[8][9] Using the correct CAS number is essential for procurement, regulatory compliance, and accurate literature searching.
Physicochemical Data Comparison
The introduction of a single ¹⁵N atom has a negligible effect on the bulk physicochemical properties of the molecule but a profound and measurable impact on its molecular weight. This distinction is the cornerstone of its utility.
| Property | Unlabeled 4-Nitrophenol | 4-Nitrophenol-¹⁵N | Data Source(s) |
| Molecular Formula | C₆H₅NO₃ | C₆H₅[¹⁵N]O₃ | [7][8] |
| Average Molecular Weight | 139.11 g/mol | Approx. 140.11 g/mol | [7][8] |
| Monoisotopic Mass | 139.0269 g/mol | 140.0240 g/mol | [10] |
| Appearance | Colorless to pale yellow crystals | Identical to unlabeled | [8] |
| Melting Point | 113-114 °C | Identical to unlabeled | [8][11][12] |
| Boiling Point | 279 °C (decomposes) | Identical to unlabeled | [8][11][12] |
| Acidity (pKa) | 7.15 (in water at 25°C) | Identical to unlabeled | [8][11] |
| Solubility in water (25°C) | 16 g/L | Identical to unlabeled | [8][11][12] |
Synthesis and Analytical Validation
The synthesis of an isotopically labeled compound must be meticulously planned to ensure the label is incorporated at the correct position with high efficiency. The subsequent validation is a self-validating system; it must confirm not only the chemical identity but also the successful and specific incorporation of the ¹⁵N isotope.
Synthetic Strategy: Electrophilic Nitration
The most direct method for synthesizing 4-Nitrophenol-¹⁵N is via the electrophilic nitration of phenol using a ¹⁵N-enriched nitrating agent. While the standard reaction uses nitric acid, the labeled synthesis requires a source of ¹⁵N nitrate.
A common approach involves using an in-situ generated ¹⁵N-labeled nitrating agent, such as [¹⁵N]-acetyl nitrate.[13] This ensures the expensive ¹⁵N isotope is used efficiently. The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol isomers, which must then be separated.[8]
Illustrative Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting materials to a validated, high-purity final product.
Caption: Workflow for Synthesis and Validation of 4-Nitrophenol-¹⁵N.
Protocol: Purification by Recrystallization
Causality: Recrystallization is an effective final purification step because the solubility of 4-nitrophenol and its potential impurities differ significantly in a given solvent system across a temperature range. This allows for the selective crystallization of the desired high-purity compound.
-
Solvent Selection: Prepare a solvent mixture of ethanol and water.
-
Dissolution: Dissolve the crude 4-Nitrophenol-¹⁵N from the separation step in a minimal amount of the hot solvent mixture until fully dissolved.
-
Cooling: Slowly cool the solution to room temperature, then place it in an ice bath to promote the formation of well-defined crystals. Rapid cooling should be avoided as it can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: A sample of the final product must be submitted for analytical characterization to confirm purity.[14]
Analytical Characterization: The Proof of Labeling
The trustworthiness of any experiment using 4-Nitrophenol-¹⁵N hinges on its analytical confirmation.
-
Mass Spectrometry (MS): This is the definitive technique. The mass spectrum will show a molecular ion peak at m/z 140, corresponding to [M+H]⁺ for the ¹⁵N-labeled compound. This is a +1 mass shift compared to the unlabeled compound, which appears at m/z 139. This confirms the successful incorporation of the single ¹⁵N atom.[15]
-
NMR Spectroscopy: While ¹H NMR will be nearly identical to the unlabeled standard, ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation experiments (HSQC/HMBC) can definitively prove the location of the isotope by observing correlations to adjacent protons on the aromatic ring.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A high-purity standard, often >98%, is required for use in quantitative assays.[14][16] An isocratic reversed-phase HPLC method with UV detection is commonly employed.[17]
Applications in Drug Development & Research
The unique properties of 4-Nitrophenol-¹⁵N enable its use in several high-impact research applications.
Use as an Internal Standard in Quantitative Bioanalysis
Principle: In quantitative mass spectrometry, an internal standard (IS) is added in a known amount to every sample and calibrant. The IS should be chemically identical to the analyte but mass-distinct. 4-Nitrophenol-¹⁵N is the ideal IS for the quantification of 4-nitrophenol.
Justification: During sample preparation (e.g., extraction from plasma or tissue) and analysis (ionization in the MS source), analyte can be lost or experience variable responses. Because the labeled IS has virtually identical chemical and physical properties to the unlabeled analyte, it experiences the same loss and variability. By measuring the ratio of the analyte's signal to the IS's signal, these variations are canceled out, leading to highly accurate and precise quantification.[4]
Caption: Workflow for Quantitative Analysis using a ¹⁵N-Labeled Internal Standard.
Probing Reaction and Degradation Mechanisms
4-Nitrophenol is a significant environmental pollutant, and its degradation pathways are of major interest.[18][19] By using 4-Nitrophenol-¹⁵N, researchers can trace the fate of the nitrogen atom through complex catalytic, photocatalytic, or biological degradation processes.[20][21] For example, by analyzing the degradation products with MS, one can determine if the C-N bond is cleaved and if the ¹⁵N atom is incorporated into biomass, released as ¹⁵N-ammonia, or converted to ¹⁵N-nitrate/nitrite, providing unambiguous evidence of the underlying biochemical or chemical mechanism.
Safety and Handling
Unlabeled 4-Nitrophenol is classified as toxic and an irritant. It can cause irritation to the eyes, skin, and respiratory tract.[8] Ingestion or significant exposure can lead to methemoglobinemia.[8]
-
Handling: Always handle 4-Nitrophenol-¹⁵N in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.
The isotopic label does not alter the chemical toxicity of the molecule. All safety precautions applicable to unlabeled 4-nitrophenol must be followed.
References
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A Comprehensive Technical Guide to the Stability and Storage of 4-Nitrophenol-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the critical aspects of stability and storage for 4-Nitrophenol-¹⁵N, an isotopically labeled compound essential for a range of scientific applications. As a Senior Application Scientist, the following information is curated to ensure the long-term integrity and reliability of this valuable research tool, moving beyond rote instructions to explain the fundamental principles that govern its stability.
Introduction: The Significance of 4-Nitrophenol-¹⁵N
4-Nitrophenol and its isotopically labeled forms are pivotal in various research fields. The non-labeled compound is a common starting material in the synthesis of dyes, pesticides, and pharmaceuticals.[1] In clinical enzymology, it serves as a chromogenic substrate for monitoring enzyme activity, particularly alkaline phosphatase.[2][3] The incorporation of the stable isotope, ¹⁵N, into the 4-nitrophenol structure provides a powerful tool for tracer studies in metabolic research, environmental fate analysis, and as an internal standard in quantitative mass spectrometry-based assays. The stability of 4-Nitrophenol-¹⁵N is paramount, as degradation can lead to inaccurate experimental results and compromise the integrity of research data.
Chemical and Physical Properties Influencing Stability
Understanding the inherent properties of 4-Nitrophenol-¹⁵N is fundamental to appreciating its stability profile. While the isotopic label does not alter the fundamental chemical reactivity, it is crucial to consider the characteristics of the parent molecule.
| Property | Value | Significance for Stability |
| Molecular Formula | C₆H₅¹⁵NO₃ | The nitro group is susceptible to reduction. |
| Appearance | White to light yellow crystalline solid[4] | A change in color can indicate degradation.[3] |
| Melting Point | 110 - 115 °C (230 - 239 °F) | Decomposition can occur at elevated temperatures. |
| Solubility | Soluble in water (15 g/L at 25 °C), alcohol, chloroform, and ether[5][6] | Aqueous solutions may be less stable than the solid form. |
| pKa | 7.15 at 25 °C[3] | The compound's protonation state is pH-dependent, which can influence its stability and reactivity. |
| Sensitivity | Light and heat sensitive[7] | Exposure to light and high temperatures can induce degradation. |
The presence of the nitro group and the phenolic hydroxyl group makes the molecule susceptible to both oxidative and reductive degradation pathways.[1] The aromatic ring can also undergo electrophilic and nucleophilic substitution reactions under certain conditions.
Degradation Pathways of 4-Nitrophenol
The degradation of 4-nitrophenol can proceed through various mechanisms, primarily influenced by environmental conditions such as microbial activity, light, and the presence of oxidizing or reducing agents. While these pathways have been studied for the unlabeled compound, they are directly applicable to 4-Nitrophenol-¹⁵N.
Reductive Pathway
Under anaerobic conditions, the nitro group is often the primary site of transformation.[1][8] This pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 4-aminophenol. This process is often mediated by nitroreductases found in various microorganisms.[8]
Caption: Reductive degradation pathway of 4-Nitrophenol-¹⁵N.
Oxidative Pathway
In aerobic environments, degradation is often initiated by monooxygenase or dioxygenase enzymes.[1][9] One common pathway involves the hydroxylation of the aromatic ring, leading to the formation of hydroquinone or 1,2,4-benzenetriol, with the subsequent release of the nitrite group.[9] These intermediates are then susceptible to ring cleavage, ultimately leading to mineralization.
Caption: Oxidative degradation pathways of 4-Nitrophenol-¹⁵N.
Recommended Storage and Handling Protocols
The primary goal of a robust storage strategy is to mitigate the factors that accelerate degradation. Since ¹⁵N is a stable isotope, no special precautions related to radioactivity are necessary.[10] The storage and handling procedures are therefore governed by the chemical stability of the 4-nitrophenol molecule itself.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 15 – 25 °C (59 – 77 °F)[5] or as recommended by the supplier. | Prevents thermal degradation. Avoid temperatures above 75°C.[7] |
| Light | Store in the dark, protected from direct sunlight.[7][11] | 4-Nitrophenol is light-sensitive and can undergo photochemical degradation.[7] |
| Atmosphere | Store in a tightly closed container[7][12] in a dry, well-ventilated place.[11][12] | Minimizes exposure to moisture and atmospheric contaminants that could facilitate degradation. |
| Form | Solid (crystalline) form is preferred over solutions. | Solutions, particularly aqueous ones, may be more prone to degradation over time. |
Handling Precautions
Proper handling is crucial to maintain the purity of 4-Nitrophenol-¹⁵N and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
-
Hygroscopic Nature: While not strongly hygroscopic, it is good practice to handle the solid in a dry environment to prevent moisture absorption.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and caustic alkalis.[5][7]
Purity Assessment and Stability Testing
Regular assessment of purity is essential to ensure the reliability of experimental results. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive evaluation.
Visual Inspection
A simple yet informative first step is to visually inspect the material. Any change from its initial white to light yellow appearance, such as significant darkening or the development of a reddish hue, can be an indicator of degradation.[3]
Analytical Methods
For quantitative analysis, the following methods are highly effective:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating 4-Nitrophenol-¹⁵N from its potential degradation products.
Experimental Protocol: HPLC Purity Assessment
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (acidified with a small amount of an acid like sulfuric acid) and a polar organic solvent such as acetonitrile or methanol.[14]
-
Detection: UV detection at a wavelength where 4-nitrophenol has a strong absorbance, such as 275 nm or 317 nm.[14] The peak for the phenolate form is at 401-405 nm in alkaline solutions.[2][3]
-
Sample Preparation: Accurately weigh a small amount of the 4-Nitrophenol-¹⁵N and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Injection: Inject a known volume of the sample onto the HPLC system.
-
Analysis: The purity can be determined by the area percentage of the main peak corresponding to 4-Nitrophenol-¹⁵N. The appearance of new peaks may indicate the presence of degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile degradation products.
Experimental Protocol: GC-MS Purity Assessment
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, the phenolic hydroxyl group can be derivatized, for example, by silylation.
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry: Operate in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted analysis of known degradation products. The mass spectrum of 4-Nitrophenol-¹⁵N will show a molecular ion peak shifted by one mass unit compared to the unlabeled compound.
-
Analysis: The purity is assessed by the relative area of the main peak. The mass spectra of any additional peaks can be used to identify potential degradation products by comparison with spectral libraries.
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An In-Depth Technical Guide to the Safe Handling of 4-Nitrophenol-15N
<_>
Introduction: Understanding the Compound and Its Applications
4-Nitrophenol-15N is an isotopically labeled form of 4-nitrophenol, a versatile organic compound widely utilized in various scientific and industrial sectors. The incorporation of the stable isotope, Nitrogen-15, makes it an invaluable tool in research, particularly in tracer studies for proteomics, drug metabolism, and environmental fate analysis. Its applications extend to the synthesis of pharmaceuticals like paracetamol and as a key component in the production of fungicides, insecticides, and dyes.[1][2][3] 4-Nitrophenol itself is a crucial intermediate in many chemical processes and is also used as a pH indicator, exhibiting a distinct color change from colorless below pH 5.4 to yellow above pH 7.5.[1][3][4]
While the ¹⁵N isotope does not alter the chemical reactivity of the molecule, it is imperative for researchers, scientists, and drug development professionals to recognize that this compound carries the same toxicological profile as its unlabeled counterpart. This guide provides a comprehensive overview of the associated hazards and outlines detailed protocols for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Identification and Classification
4-Nitrophenol is classified as a hazardous substance and requires careful handling.[5] It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] Furthermore, it may cause damage to organs, specifically the kidneys and liver, through prolonged or repeated exposure.[8][9]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[9][10] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life[8] |
Hazard Pictograms:
Toxicological Profile: Understanding the Health Risks
Exposure to 4-nitrophenol can lead to a range of adverse health effects, with the primary concern being its impact on blood and the central nervous system.[5]
Key Toxicological Effects:
-
Methemoglobinemia: The most significant systemic effect of 4-nitrophenol exposure is the formation of methemoglobin in the blood.[4][5] This condition impairs the oxygen-carrying capacity of red blood cells, leading to cyanosis (a bluish discoloration of the skin, lips, and nail beds), confusion, and in severe cases, unconsciousness.[4][5]
-
Central Nervous System (CNS) Depression: Exposure can cause CNS depression, with symptoms including headache, dizziness, drowsiness, and confusion.[5][11]
-
Irritation: 4-Nitrophenol is an irritant to the skin, eyes, and respiratory tract.[4][5] Direct contact with the eyes can cause significant irritation and potential damage.[5]
-
Ingestion: If ingested, it can cause abdominal pain and vomiting.[4] Animal studies indicate that ingestion of relatively small amounts could be fatal or cause serious health damage.[5]
-
Chronic Effects: Prolonged or repeated exposure may lead to cumulative effects, with potential damage to the liver and kidneys.[8][12]
Risk Assessment and Control Workflow
A thorough risk assessment is mandatory before commencing any work with this compound. The following diagram outlines a systematic approach to identifying hazards and implementing appropriate control measures.
Caption: A systematic workflow for assessing and mitigating risks associated with this compound.
Safe Handling and Experimental Protocol
Adherence to strict safety protocols is crucial when working with this compound. The following step-by-step guide provides a framework for a typical laboratory workflow, emphasizing safety at each stage.
Experimental Workflow: A Safety-Integrated Approach
Caption: A flowchart outlining immediate actions for different emergency scenarios.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][8]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. [7][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][8] Spill Response:
-
Minor Spills: Remove all ignition sources. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Collect the material into a labeled, sealed container for hazardous waste disposal. [5]* Major Spills: Evacuate the area and alert emergency responders. Prevent the spill from entering drains or waterways. [5]
Physical and Chemical Properties
The isotopic labeling with ¹⁵N does not significantly alter the physical or chemical properties of 4-nitrophenol.
| Property | Value |
| Molecular Formula | C₆H₅¹⁵NO₃ |
| Appearance | Colorless to light yellow solid [11] |
| Melting Point | 110–115 °C [6] |
| Boiling Point | 279 °C [12] |
| Solubility in Water | 16 g/L at 25 °C [4] |
| pKa | 7.15 [4] |
| Vapor Pressure | 9.2 hPa at 165 °C [6] |
| log Kow (Octanol/Water Partition Coefficient) | 1.91 [6] |
Conclusion
This compound is a valuable tool for scientific advancement, but its inherent toxicity necessitates a culture of safety and preparedness. By understanding its hazardous properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to empower scientists and drug development professionals to work with this compound responsibly and safely, ensuring both personal well-being and the integrity of their research.
References
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4-Nitrophenol - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. In Bookshelf. National Institutes of Health. Retrieved January 10, 2026, from [Link]
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United States Environmental Protection Agency (EPA). (2000). 4-Nitrophenol. Retrieved January 10, 2026, from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenol. Retrieved January 10, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved January 10, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Nature of 4-Nitrophenol: From Indicators to Industrial Synthesis. Retrieved January 10, 2026, from [Link]
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Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol. Retrieved January 10, 2026, from [Link]
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Das, T. K., & Das, N. C. (2021). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters, 11(3), 223–245. Retrieved January 10, 2026, from [Link]
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Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved January 10, 2026, from [Link]
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Yadav, P., et al. (2022). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Scientific Reports, 12(1), 1-11. Retrieved January 10, 2026, from [Link]
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Ramirez-Rico, J., et al. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Molecules, 27(19), 6299. Retrieved January 10, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Use of 4-Nitrophenol-¹⁵N as an Internal Standard
Abstract
This comprehensive guide provides a detailed framework for the utilization of 4-Nitrophenol-¹⁵N as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of 4-Nitrophenol (4-NP) by Isotope Dilution Mass Spectrometry (IDMS). Primarily targeting researchers, analytical scientists, and drug development professionals, this document elucidates the fundamental principles of IDMS, offers detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis in environmental matrices, and outlines rigorous method validation procedures in accordance with international guidelines. By explaining the causality behind experimental choices, this guide aims to empower users to implement robust, accurate, and reliable quantitative methods.
Introduction: The Imperative for an Internal Standard
Accurate quantification of analytes in complex matrices is a cornerstone of environmental monitoring, toxicology, and pharmaceutical development. The inherent variability of analytical processes—stemming from sample preparation, instrument drift, and matrix effects—can significantly compromise the precision and accuracy of results.[1] The use of an internal standard (IS) is a widely accepted strategy to correct for these variations.[1]
An ideal internal standard co-elutes with the analyte and experiences identical variations during sample processing and analysis, thereby normalizing the analyte's response. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for mass spectrometry-based quantification.[1] 4-Nitrophenol-¹⁵N, an isotopologue of 4-nitrophenol, is chemically identical to its native counterpart, ensuring it behaves similarly during extraction, chromatography, and ionization.[2] However, its increased mass allows it to be distinguished by the mass spectrometer, making it the ideal tool for correcting analytical variability and ensuring the highest level of data integrity.[3][4] This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is a definitive method for achieving the highest metrological quality in chemical measurements.[3][4]
Physicochemical Properties and Characterization
Understanding the properties of 4-Nitrophenol-¹⁵N is critical for its effective use. The key difference from its native form is the incorporation of the stable ¹⁵N isotope, which increases its molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅¹⁵NO₃ | Inferred |
| Monoisotopic Mass | 140.0251 g/mol | Inferred from PubChem[5] |
| Appearance | Colourless to pale yellow crystals | [6] |
| Native Compound pKa | 7.15 (in water at 25°C) | [6] |
| Native Compound Solubility | 16 g/L in water (25°C) | [6] |
| Common Analytical Technique | LC-MS/MS, GC-MS | [7][8] |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (4-Nitrophenol-¹⁵N) to a sample containing an unknown quantity of the native analyte (4-Nitrophenol) at the earliest possible stage of the workflow.[4] The SIL standard and the native analyte are assumed to be in equilibrium and behave identically through all subsequent steps. Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL standard.
The mass spectrometer detects and quantifies both the analyte and the SIL standard based on their distinct mass-to-charge ratios (m/z). The concentration of the native analyte is then calculated based on the measured peak area ratio of the analyte to the SIL standard, referenced against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the SIL standard.
Application Protocol: Quantification of 4-Nitrophenol in Environmental Water Samples
This protocol provides a validated method for quantifying 4-nitrophenol in drinking or surface water using 4-Nitrophenol-¹⁵N as an internal standard, adapted from principles outlined in EPA methods and other validated procedures.[3][7][9]
Materials and Reagents
-
Standards: 4-Nitrophenol (≥99% purity), 4-Nitrophenol-¹⁵N (isotopic purity ≥98%).
-
Solvents: HPLC or MS-grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, 200 mg, 6 cc).
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of 4-Nitrophenol and 4-Nitrophenol-¹⁵N into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the 4-Nitrophenol-¹⁵N primary stock solution with 50:50 methanol:water. This solution will be used to spike all samples, blanks, and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 4-Nitrophenol primary stock solution into blank water. A typical range may be 0.1 to 50 ng/mL.[7]
Sample Preparation (Solid-Phase Extraction - SPE)
The goal of SPE is to concentrate the analyte and remove interfering matrix components.[9]
-
Sample Collection: Collect a 500 mL water sample.
-
Spiking: Add 50 µL of the 1 µg/mL Working IS Solution to the 500 mL sample, resulting in an IS concentration of 100 ng/L. Also spike calibration standards and blanks.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL methanol followed by 5 mL reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 500 mL sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of 50:50 methanol:water. Vortex to mix and transfer to an autosampler vial.
LC-MS/MS Instrumental Analysis
The following conditions serve as a robust starting point. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and peak shape for phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode or maintains phenolic form for negative ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate | Ensures separation from interferences and elution of the analyte. |
| Injection Volume | 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Phenolic compounds readily deprotonate to form [M-H]⁻ ions, providing high sensitivity. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10] |
MRM Transitions
The precursor ion for 4-Nitrophenol in negative ESI mode is [M-H]⁻ at m/z 138.1. For 4-Nitrophenol-¹⁵N, the precursor ion will be [M-H]⁻ at m/z 139.1. Common product ions result from the loss of NO₂ or other fragments.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| 4-Nitrophenol | 138.1 | 108.1 | 92.1 | Optimized (e.g., -20) |
| 4-Nitrophenol-¹⁵N (IS) | 139.1 | 109.1 | 93.1 | Optimized (e.g., -20) |
Note: Collision energies must be optimized for the specific instrument being used.
Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to demonstrate its fitness for purpose.[11] The validation should adhere to guidelines from bodies like the FDA or ICH.[12]
Validation Protocol
-
Specificity: Analyze blank matrix samples (unspiked water) to ensure no endogenous peaks interfere with the retention time and MRM transitions of the analyte or IS.
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (Analyte/IS) against the analyte concentration. The relationship should be linear with a coefficient of determination (R²) > 0.995.[7]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL) in replicate (n=5) on three separate days.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., accuracy within 80-120% and precision ≤20%).
-
Matrix Effect: Evaluate by comparing the peak area of the analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a pure solvent standard. The use of a SIL IS should effectively compensate for matrix effects.
-
Stability: Assess the stability of the analyte in stock solutions and in processed samples under various storage conditions (e.g., benchtop, autosampler, freeze-thaw cycles).
Conclusion
4-Nitrophenol-¹⁵N serves as an exemplary internal standard for the precise and accurate quantification of 4-nitrophenol in complex matrices. Its use within an Isotope Dilution Mass Spectrometry framework corrects for analytical variability, thereby enhancing data reliability. The detailed LC-MS/MS protocol and rigorous validation plan presented herein provide a comprehensive guide for researchers to implement a high-quality, defensible analytical method suitable for regulatory submission and advanced scientific investigation.
References
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U.S. Environmental Protection Agency. (2007). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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Fakulteta za kemijo in kemijsko tehnologijo. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
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Farkas, E., Török, G., Eke, Z., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Application News No. AD-0125. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
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Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15554731, 4-Nitrophenol-15N. Retrieved from [Link].
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YouTube. (2022). Synthesis of Nitrophenol. Retrieved from [Link]
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Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]
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Singh, B., et al. (2014). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 90, 127-133. Retrieved from [Link]
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Barahona, F., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
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U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Nitrophenols. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. Retrieved from [Link]
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ResearchGate. (n.d.). An advanced LC–MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment. Retrieved from [Link]
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Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Retrieved from [Link]
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Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Environmental Analysis Solutions Application Notebook. Retrieved from [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
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Authored by: A Senior Application Scientist
An Application Note and Comprehensive Protocol for the Mass Spectrometric Analysis of 4-Nitrophenol Utilizing 4-Nitrophenol-¹⁵N
Abstract
This technical guide provides a detailed framework for the accurate quantification of 4-Nitrophenol (4-NP) in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-Nitrophenol is a significant compound used in various industrial syntheses, including pharmaceuticals and dyes, but is also recognized as a prevalent environmental contaminant.[1][2][3] Accurate and sensitive quantification is therefore critical for environmental monitoring, industrial quality control, and safety assessment. This note details the application of 4-Nitrophenol-¹⁵N, a stable isotope-labeled (SIL) analog, as an internal standard (IS) to achieve the highest level of analytical accuracy through the isotope dilution method. We will explore the fundamental principles of this technique, provide detailed, field-proven protocols, and discuss the causality behind key experimental choices.
Introduction: The Rationale for Isotope Dilution Mass Spectrometry
In quantitative mass spectrometry, the primary challenge is to differentiate the analyte signal from matrix-induced interferences and to correct for variability during sample processing and analysis. Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of measurements. The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues.[4][5]
4-Nitrophenol-¹⁵N (CAS: 103427-15-2) is an ideal internal standard for 4-NP analysis.[1][6] By incorporating a ¹⁵N isotope in place of the naturally abundant ¹⁴N, the molecule's mass is increased by one Dalton.[7] Crucially, its physicochemical properties remain nearly identical to the unlabeled analyte. This ensures that both the analyte (4-NP) and the internal standard (4-NP-¹⁵N) co-elute during chromatography and experience the same effects of extraction, derivatization, and ionization.[8] Because the mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z), the ratio of their signals can be used for precise quantification, effectively normalizing against analytical variability.[9]
Applications:
-
Environmental Monitoring: Quantifying 4-NP in water, soil, and atmospheric fine particulate matter.[10][11]
-
Pharmaceutical Manufacturing: Monitoring residual levels in the synthesis of drugs like paracetamol.[2][3]
-
Industrial Hygiene: Assessing workplace exposure to nitrophenolic compounds.
Physicochemical Properties and Mass Spectrometric Parameters
Understanding the properties of both the analyte and the internal standard is fundamental to method development.
| Property | 4-Nitrophenol (Analyte) | 4-Nitrophenol-¹⁵N (Internal Standard) | Data Source(s) |
| CAS Number | 100-02-7 | 103427-15-2 | [1][12] |
| Molecular Formula | C₆H₅NO₃ | C₆H₅¹⁵NO₃ | [1][12] |
| Monoisotopic Mass | 139.027 g/mol | 140.024 g/mol | [1][12] |
| Appearance | Pale yellow crystalline solid | Yellow crystalline solid | [2][12] |
| pKa | 7.15 (at 25 °C) | ~7.15 | [3] |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
For high-sensitivity and selective quantification on a triple quadrupole mass spectrometer, the Multiple Reaction Monitoring (MRM) mode is employed. This involves isolating a specific precursor ion (typically the molecular ion) and detecting a specific fragment ion generated through collision-induced dissociation (CID). Operating in negative electrospray ionization (ESI) mode is common for phenolic compounds.[10]
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| 4-Nitrophenol | 138.0 | 108.0 (loss of NO) | Optimized Experimentally |
| 4-Nitrophenol-¹⁵N | 139.0 | 109.0 (loss of ¹⁵NO) | Optimized Experimentally |
Note: Collision energies must be empirically optimized for the specific instrument being used to maximize fragment ion intensity.
Diagrams and Workflows
Visualizing the chemical structures and experimental processes is key to understanding the methodology.
Chemical Structures
Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.
Isotope Dilution Workflow
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Application and Protocol for 15N NMR Spectroscopy of 4-Nitrophenol
Introduction: Unveiling the Electronic Environment of 4-Nitrophenol through the Lens of 15N NMR
4-Nitrophenol is a key organic intermediate in the synthesis of pharmaceuticals, fungicides, and dyes. Its chemical reactivity and biological activity are largely dictated by the electronic interplay between the phenolic hydroxyl group and the nitro group at the para position. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and electronic properties of such compounds. While 1H and 13C NMR provide a map of the carbon-hydrogen framework, 15N NMR spectroscopy offers a direct and exquisitely sensitive probe into the local electronic environment of the nitrogen atom within the nitro group.
The 15N nucleus, with a nuclear spin of 1/2, provides sharp NMR signals, unlike the quadrupolar 14N nucleus which often yields broad and uninformative resonances.[1] However, the low natural abundance (0.37%) and low gyromagnetic ratio of 15N present significant sensitivity challenges.[2] Therefore, the use of 15N-isotopically enriched 4-nitrophenol (4-Nitrophenol-15N) is often essential for obtaining high-quality spectra in a reasonable timeframe.[2]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on performing and interpreting 15N NMR spectroscopy of this compound. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss the interpretation of the resulting spectral data.
Scientific Principles and Experimental Rationale
The 15N chemical shift of the nitro group in aromatic compounds is highly sensitive to substituent effects and the local molecular environment. The strong electron-withdrawing nature of the nitro group results in a significant deshielding of the 15N nucleus, leading to chemical shifts in the downfield region of the 15N NMR spectrum.
Causality Behind Experimental Choices
-
Isotopic Enrichment: Due to the inherently low sensitivity of the 15N nucleus, isotopic enrichment of 4-nitrophenol with 15N is highly recommended, if not essential, for most applications.[2] This dramatically increases the signal-to-noise ratio, enabling the acquisition of high-quality spectra in a much shorter time.
-
Choice of Solvent: The 15N chemical shift can be significantly influenced by the solvent due to interactions such as hydrogen bonding. Therefore, it is crucial to choose an appropriate deuterated solvent in which 4-nitrophenol is sufficiently soluble and to consistently use the same solvent for comparative studies. Common choices include dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3).
-
Referencing: Consistent and accurate referencing of 15N chemical shifts is paramount. The International Union of Pure and Applied Chemistry (IUPAC) recommends nitromethane (CH3NO2) as the primary reference (0 ppm) for 15N NMR.[3] However, liquid ammonia (NH3) is also widely used as a secondary reference, particularly in biological applications. It is crucial to report the reference standard used. The chemical shift of liquid ammonia is approximately -380.5 ppm relative to nitromethane.[3]
-
Pulse Sequence Selection: For solution-state 1D 15N NMR, an inverse-gated decoupling sequence is often employed to suppress the Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.[1] For enhanced sensitivity, polarization transfer experiments like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized, although these may not be directly applicable to the nitro group which lacks directly attached protons. For probing connectivity, 2D heteronuclear experiments such as 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for detecting long-range couplings between protons and the 15N nucleus.[4]
-
Relaxation Considerations: The 15N nucleus in a nitro group is non-protonated, leading to very long spin-lattice relaxation times (T1).[1] This necessitates long relaxation delays between scans to ensure complete relaxation and avoid signal saturation, which would otherwise lead to inaccurate signal intensities. The use of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can be considered to shorten the T1 values and reduce the overall experiment time, although this can introduce line broadening.
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual Outline)
Isotopically labeled 4-nitrophenol can be synthesized by the nitration of phenol using a 15N-labeled nitrating agent. A common method involves the use of 15N-nitric acid.
-
Reaction: Phenol is reacted with 15N-nitric acid, typically in the presence of a catalyst such as sulfuric acid, at a controlled temperature. This reaction yields a mixture of 2-nitrophenol-15N and this compound.
-
Separation: The ortho and para isomers can be separated by steam distillation or column chromatography. 4-nitrophenol is less volatile than 2-nitrophenol and will remain in the distillation flask.
For a detailed, analogous laboratory procedure, the synthesis of 2-nitrophenol-15N provides a valuable reference.[5]
Protocol 2: Sample Preparation for Solution-State 15N NMR
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in which the sample is fully soluble. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 3: Acquisition of Solution-State 1D 15N NMR Spectrum
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Sequence | Inverse-gated decoupling | Suppresses NOE for quantitative analysis. |
| Spectrometer Frequency | As high as available | Higher field strength improves sensitivity and dispersion. |
| Spectral Width | ~500 ppm (centered around the expected nitro region) | To encompass the chemical shift of the nitro group. |
| Acquisition Time (at) | 1-2 seconds | To achieve good digital resolution. |
| Relaxation Delay (d1) | 30-60 seconds | To allow for the long T1 of the nitro group 15N nucleus. |
| Number of Scans (ns) | 256 or higher | To achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | For consistency and comparison with literature data. |
| Referencing | External or internal standard (e.g., nitromethane) | For accurate chemical shift determination. |
Data Analysis and Interpretation
Expected Chemical Shift
The 15N chemical shift of the nitro group in nitroaromatic compounds typically falls within a range of +355 to +395 ppm relative to liquid ammonia (0 ppm). A study on the closely related 2-nitrophenol-15N reported a 15N chemical shift of -3.7 ppm in CDCl3, referenced to an external standard of 15NH4Cl at -352.9 ppm.[5] Adjusting for the reference standard, this value falls within the expected range for nitroaromatic compounds. For 4-nitrophenol, the electronic effect of the para-hydroxyl group will influence the precise chemical shift.
Coupling Constants
While one-bond 1H-15N couplings are absent in the nitro group, it is possible to observe multi-bond couplings to both 13C and 1H nuclei.
-
1J(15N, 13C): A one-bond coupling between the 15N nucleus and the directly attached aromatic carbon (C4) is expected. For 2-nitrophenol-15N, a 1J(13C, 15N) of 14 Hz has been reported.[5] A similar value can be anticipated for this compound. Observing this coupling would require a 13C NMR spectrum of the 15N-labeled compound or specialized 2D NMR experiments.
-
nJ(15N, 1H): Long-range couplings (typically 2-4 bonds) between the 15N nucleus and the aromatic protons may be observable, particularly with sensitive instrumentation and optimized experiments like HMBC.[6] These couplings are typically small (on the order of a few Hz).
Data Presentation
| Parameter | Expected Value/Range | Reference |
| 15N Chemical Shift (δ) | +355 to +395 ppm (relative to liquid NH3) | |
| 1J(15N, 13C) | ~14 Hz | [5] |
| nJ(15N, 1H) | Small (a few Hz), observable with specialized experiments | [6] |
Visualizations
Caption: Molecular structure of this compound.
Sources
Application Notes & Protocols for 4-Nitrophenol-¹⁵N in Environmental Fate Studies
Introduction: The Challenge of 4-Nitrophenol and the Isotopic Solution
4-Nitrophenol (4-NP) is a significant environmental contaminant originating from the manufacturing of pesticides, pharmaceuticals, dyes, and explosives.[1][2][3] Its presence in soil and water systems poses considerable risks due to its toxicity and potential for bioaccumulation.[3] Understanding the environmental fate of 4-NP—how it transforms, where it accumulates, and how quickly it degrades—is paramount for accurate risk assessment and the development of effective remediation strategies.
Traditional environmental fate studies often face a significant analytical challenge: distinguishing the applied chemical from a complex and often noisy environmental background. This is particularly true for nitrogen-containing compounds like 4-NP, as nitrogen is ubiquitous in the environment. Stable Isotope Labeling (SIL) offers a powerful and elegant solution. By substituting the naturally abundant nitrogen-14 (¹⁴N) atom with its heavier, stable isotope, nitrogen-15 (¹⁵N), we create an isotopic tracer. This labeled 4-Nitrophenol-¹⁵N behaves chemically and biologically identically to its unlabeled counterpart but is easily distinguishable by mass spectrometry.
The use of ¹⁵N-labeled compounds allows researchers to trace the exact path of the nitrogen atom from the parent 4-NP molecule as it undergoes transformation.[4][5][6] This provides unambiguous, quantifiable data on degradation pathways, metabolite formation, incorporation into biomass, and mineralization, thereby elevating the precision and reliability of environmental fate studies.[7][8][9]
The Principle: Why Use ¹⁵N Stable Isotope Labeling?
The core advantage of using 4-Nitrophenol-¹⁵N is the ability to conduct tracer studies with high precision and confidence.[5][8] Unlike radiolabeling (e.g., with ¹⁴C), stable isotopes are non-radioactive, making them safer to handle and eliminating radioactive waste disposal concerns.[6][9]
Key Advantages:
-
Unambiguous Tracking: Mass spectrometry can easily differentiate between the ¹⁵N-labeled compound (and its metabolites) and the endogenous ¹⁴N compounds in the environmental matrix. This eliminates false positives and provides a clear signal-to-noise ratio.[5]
-
Mass Balance & Pathway Elucidation: Researchers can account for all the applied ¹⁵N, determining what percentage remains as the parent compound, what has transformed into metabolites, what has been incorporated into microbial biomass, and what has been mineralized to inorganic nitrogen (¹⁵NH₄⁺, ¹⁵NO₃⁻). This allows for the complete elucidation of the degradation pathway.[10]
-
Accurate Quantification: Stable isotope dilution assays, where a known amount of the labeled compound is used as an internal standard, enable highly accurate quantification of the analyte in complex samples like soil and water extracts.
-
Enhanced Mechanistic Insight: By tracing the ¹⁵N label, scientists can gain a deeper understanding of the specific biochemical reactions and microbial processes responsible for degradation.[11] This is crucial for developing bioremediation strategies.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior and transport in the environment.[12] The isotopic substitution of ¹⁴N with ¹⁵N results in a negligible change in these properties, ensuring that the labeled compound is a true tracer for the unlabeled version.
| Property | 4-Nitrophenol | 4-Nitrophenol-¹⁵N | Significance for Environmental Fate |
| Molecular Formula | C₆H₅NO₃ | C₆H₅¹⁵NO₃ | The ¹⁵N label makes the molecule distinguishable by mass. |
| Molecular Weight | 139.11 g/mol [13][14] | ~140.11 g/mol | The +1 mass unit shift is the basis for detection. |
| Appearance | Colorless to pale yellow crystals[14][15] | Identical | No change in physical state or appearance. |
| Water Solubility | 16 g/L (25 °C)[15] | Essentially Identical | Determines mobility in aquatic systems and soil pore water. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.91[14][16] | Essentially Identical | Indicates a low potential for bioaccumulation in organisms. |
| Vapor Pressure | 1 mmHg at 68°F[13] | Essentially Identical | Low vapor pressure suggests it is not highly volatile from water or soil. |
| pKa (Dissociation Constant) | 7.15 at 25 °C[15] | Essentially Identical | Influences its chemical form (ionic vs. neutral) in different pH environments, affecting sorption and mobility. |
Application Notes: Designing an Environmental Fate Study
Conducting a successful environmental fate study requires careful planning, from defining objectives to selecting the appropriate experimental system. These studies are often designed to meet regulatory requirements, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[17][18][19][20]
Defining Study Objectives
Using 4-Nitrophenol-¹⁵N can help answer several critical questions:
-
Degradation Rate: How fast does 4-NP degrade in a specific environment (e.g., soil, sediment, water)? This is often expressed as a half-life (DT₅₀).
-
Transformation Pathways: What are the major metabolites formed during degradation? Does it follow a reductive pathway to 4-aminophenol or an oxidative pathway?
-
Mineralization: Is the nitro group completely removed and converted to inorganic nitrogen (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻)?
-
Bound Residues: What proportion of the ¹⁵N becomes incorporated into the soil organic matter and is not easily extractable?
-
Biotic vs. Abiotic Degradation: What is the role of microorganisms versus chemical processes (e.g., photolysis, hydrolysis) in the degradation of 4-NP?
Experimental Workflow Overview
A typical environmental fate study using 4-Nitrophenol-¹⁵N follows a structured workflow. The use of the stable isotope is critical at the analysis stage for differentiating the test substance from the environmental matrix.
Caption: General workflow for an environmental fate study using 4-Nitrophenol-¹⁵N.
Key Degradation Pathways of 4-Nitrophenol
4-Nitrophenol can be degraded through several pathways, primarily initiated by either reduction of the nitro group or hydroxylation of the aromatic ring. The ¹⁵N label is conserved throughout these transformations until complete mineralization.
-
Reductive Pathway: Under anaerobic or certain aerobic conditions, the nitro group (-NO₂) is reduced to a hydroxylamino group (-NHOH) and then to an amino group (-NH₂), forming 4-aminophenol. This is a common pathway for microbial degradation.[2][21]
-
Oxidative Pathway (Denitration): Some microorganisms can remove the nitro group as nitrite (NO₂⁻), replacing it with a hydroxyl group (-OH) to form hydroquinone or 1,2,4-benzenetriol.[2][21]
-
Photodegradation: In surface waters, photolysis can contribute to the degradation of 4-NP, forming various intermediate products.[1][22]
Caption: Key degradation pathways of 4-Nitrophenol-¹⁵N in the environment.
Protocols
The following protocols provide a framework for conducting a laboratory-based environmental fate study. They are based on principles outlined in internationally accepted guidelines, such as OECD Test Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").[17][23][24]
Protocol 1: Aerobic Soil Degradation Study
Objective: To determine the rate and pathway of 4-Nitrophenol-¹⁵N degradation in aerobic soil.
Materials:
-
4-Nitrophenol-¹⁵N (analytical standard)
-
Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture)
-
Sterile deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Incubation vessels (e.g., 250 mL glass flasks with gas-permeable seals)
-
Analytical balance, vortex mixer, centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Soil Preparation and Characterization:
-
Characterize the soil for pH, organic carbon, texture, and microbial biomass. This is crucial for interpreting results.
-
Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
-
Pre-incubate the soil in the dark at a controlled temperature (e.g., 20-25 °C) for 7-14 days to allow microbial populations to stabilize.
-
-
Preparation of Controls:
-
Sterile Control: Prepare sterilized soil microcosms (e.g., by autoclaving or gamma irradiation) to assess abiotic degradation. Spike with 4-Nitrophenol-¹⁵N as for the viable samples.
-
Analytical Control: A sample of soil extract without the ¹⁵N-analyte to check for matrix interferences.
-
-
Spiking and Incubation:
-
Prepare a stock solution of 4-Nitrophenol-¹⁵N in a minimal amount of a suitable solvent (e.g., acetonitrile or water).
-
Add the stock solution to the pre-incubated soil to achieve a final concentration relevant to environmental exposure (e.g., 1-10 mg/kg). Ensure even distribution by thorough mixing.
-
Loosely seal the flasks to allow air exchange and incubate in the dark at a constant temperature.
-
-
Sampling:
-
Sacrifice replicate flasks (typically n=3) for analysis at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Time zero (T₀) samples should be collected and extracted immediately after spiking to determine the initial applied concentration.
-
-
Extraction:
-
To a known mass of soil (e.g., 10 g) from each flask, add a suitable extraction solvent (e.g., 20 mL of acetonitrile/water mixture).
-
Shake vigorously for a set period (e.g., 30 minutes).
-
Centrifuge the samples to pellet the soil particles.
-
Collect the supernatant for analysis. A second extraction may be necessary to ensure high recovery.
-
Protocol 2: Analysis by LC-MS/MS and Data Interpretation
Objective: To quantify 4-Nitrophenol-¹⁵N and its major ¹⁵N-labeled metabolites and calculate degradation kinetics.
Methodology:
-
LC-MS/MS Method Development:
-
Develop a sensitive and selective method for 4-Nitrophenol-¹⁵N and its expected metabolites (e.g., 4-Aminophenol-¹⁵N).
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for 4-Nitrophenol and positive ion mode for 4-Aminophenol. Use Multiple Reaction Monitoring (MRM) for quantification.
-
4-Nitrophenol-¹⁵N: Monitor the transition from the parent ion (m/z ~140.1) to a specific fragment ion.
-
4-Aminophenol-¹⁵N: Monitor the transition from the parent ion (m/z ~111.1) to its corresponding fragment ion.
-
-
-
Quantification:
-
Prepare a calibration curve using the 4-Nitrophenol-¹⁵N analytical standard in a matrix-matched solution (extract from control soil) to account for matrix effects.
-
Analyze the extracts from all time points.
-
Integrate the peak areas for the parent compound and any identified metabolites.
-
-
Data Interpretation:
-
Concentration Profile: Plot the concentration of 4-Nitrophenol-¹⁵N versus time.
-
Degradation Kinetics: Fit the concentration data to a suitable kinetic model (e.g., single first-order, SFO) to calculate the degradation rate constant (k) and the half-life (DT₅₀ = ln(2)/k).
-
Mass Balance: At each time point, sum the molar concentrations of the parent ¹⁵N compound and all identified ¹⁵N metabolites. Express this as a percentage of the initial applied ¹⁵N concentration. A good mass balance (typically 90-110%) validates the experimental procedure.
-
Metabolite Profile: Plot the formation and decline of ¹⁵N-metabolites over time to understand the transformation pathway.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Mass Balance (<90%) | Incomplete extraction; Volatilization; Formation of non-extractable bound residues. | Use a more rigorous extraction method; Check for volatility; Perform a combustion analysis on extracted soil to quantify bound ¹⁵N residues. |
| High Variability Between Replicates | Uneven spiking of the soil; Soil heterogeneity. | Improve mixing technique during spiking; Ensure soil is thoroughly homogenized before distribution into microcosms. |
| No Degradation Observed | Test substance is persistent; Low microbial activity in the soil; Test substance is toxic to microorganisms. | Extend the study duration; Use a soil with higher known microbial activity; Test a lower, non-inhibitory concentration.[25] |
| Rapid Disappearance at T₀ | Strong and rapid adsorption to soil particles. | Analyze T₀ samples immediately; Use a stronger extraction solvent or technique to recover adsorbed compound. |
Conclusion
4-Nitrophenol-¹⁵N is an indispensable tool for generating high-quality, unambiguous data in environmental fate studies. Its use enables precise tracking and quantification of 4-NP and its transformation products, providing a clear picture of its persistence, mobility, and degradation pathways in complex environmental matrices. The protocols and guidelines presented here offer a robust framework for researchers in environmental science, regulatory affairs, and drug development to conduct scientifically sound and defensible studies, ultimately contributing to a better understanding and management of chemical contaminants in the environment.
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OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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4-Nitrophenol - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (2012, May 17). Guidance for Reviewing Pesticide Environmental Fate Studies. Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (2012). Guidance for Reviewing Environmental Fate Studies. Retrieved January 14, 2026, from [Link]
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Blue Frog Scientific. (2025, September 11). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Retrieved January 14, 2026, from [Link]
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Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP). Retrieved January 14, 2026, from [Link]
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Adesis, Inc. (2024, May 20). Future of Stable Isotope Labeling Services. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment Using a Glassy Carbon Electrode Modified with Formamide-Converted Nitrogen-Doped Carbon Materials. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. Retrieved January 14, 2026, from [Link]
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Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (2009, December 14). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (2014, September 8). Additional Guidance for Reviewing Pesticide Environmental Fate Studies. Retrieved January 14, 2026, from [Link]
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Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. Retrieved January 14, 2026, from [Link]
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Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Retrieved January 14, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols - Chapter 4. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem. Retrieved January 14, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved January 14, 2026, from [Link]
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Umweltbundesamt. (2023, May 24). Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. Retrieved January 14, 2026, from [Link]
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SciSpace. (2021, February 22). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2019, August 6). Stable isotope labeling of metal/metal oxide nanomaterials for environmental and biological tracing. Retrieved January 14, 2026, from [Link]
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Alfa Chemistry. (n.d.). 15N Labeled Compounds. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2003, August 6). Kinetics, degradation pathway and reaction mechanism of advanced oxidation of 4-nitrophenol in water by a UV/H2O2 process. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved January 14, 2026, from [Link]
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Application Note: High-Sensitivity Quantification of 4-Nitrophenol Using Stable Isotope Dilution Mass Spectrometry with 4-Nitrophenol-¹⁵N
Introduction and Scientific Rationale
4-Nitrophenol (4-NP) is a significant organic compound utilized as a precursor in the synthesis of pharmaceuticals like paracetamol, as well as in the manufacturing of fungicides, insecticides, and dyes.[1][2][3] Its prevalence in industrial effluents makes it a priority environmental pollutant, with regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitoring its presence in water sources.[3][4][5] Given its potential toxicity, including methemoglobinemia and irritation upon acute exposure, highly sensitive and accurate analytical methods are crucial for its quantification.[1]
Traditional analytical methods can be susceptible to inaccuracies arising from sample loss during preparation and signal suppression or enhancement from matrix components. The gold standard for overcoming these challenges is Stable Isotope Dilution Mass Spectrometry (SID-MS).[6][7] This technique involves the addition of a known quantity of a stable, isotopically labeled version of the analyte—in this case, 4-Nitrophenol-¹⁵N—at the earliest stage of sample preparation.
The Principle of Isotope Dilution: The core strength of this method lies in the physicochemical identity of the labeled standard with the native analyte. The ¹⁵N-labeled standard co-elutes chromatographically and exhibits identical behavior during extraction and ionization.[8][9] Any loss of analyte during sample processing or any fluctuation in instrument response will affect both the native and labeled compounds to the same degree. The mass spectrometer distinguishes between the two based on their mass difference. Therefore, the ratio of the native analyte to the labeled standard remains constant, allowing for highly accurate quantification irrespective of recovery rates or matrix-induced signal variations.[10]
Materials and Instrumentation
Reagents and Standards
-
4-Nitrophenol (≥99% purity): Analytical reference standard.
-
4-Nitrophenol-¹⁵N (≥99% purity, isotopic purity ≥98%): Labeled internal standard.
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Ammonium Acetate (LC-MS Grade)
-
Nitrogen Gas (UHP, >99.999%)
Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[11][12]
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for efficient separation.[13][14]
-
Solid Phase Extraction (SPE) Manifold and Cartridges: For sample cleanup and concentration (e.g., Polymeric Reversed-Phase Cartridges).[4]
Experimental Protocols
Protocol 1: Preparation of Standard and QC Solutions
This protocol describes the preparation of calibration curve standards and quality control (QC) samples. All preparations should be performed using calibrated volumetric flasks and pipettes.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of 4-Nitrophenol (native) and dissolve in 10 mL of methanol. This is the Native Stock (S1).
-
Accurately weigh ~10 mg of 4-Nitrophenol-¹⁵N and dissolve in 10 mL of methanol. This is the Internal Standard Stock (IS-S1).
-
-
Secondary & Working Solutions:
-
Prepare a 10 µg/mL secondary stock of native 4-NP (S2) by diluting S1 1:100 with methanol.
-
Prepare a 1 µg/mL working internal standard solution (IS-WS) by performing serial dilutions of IS-S1 in methanol. This concentration may be optimized based on instrument response.
-
-
Calibration Curve Standards (0.5 - 200 ng/mL):
-
Prepare a series of 8 calibration standards by spiking appropriate volumes of the native 4-NP secondary stock (S2) into clean matrix or solvent.
-
Spike each calibrator with a constant volume of the IS-WS (e.g., 50 µL) to yield a final concentration of 50 ng/mL.
-
Bring all calibrators to a final volume of 1 mL with 50:50 methanol:water.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at three concentrations (Low, Mid, High) using an independent weighing of the native 4-NP standard. For example: 1.5 ng/mL (LQC), 75 ng/mL (MQC), and 150 ng/mL (HQC).
-
Spike each QC with the same constant amount of IS-WS as the calibrators.
-
Protocol 2: Sample Preparation (Aqueous Matrix)
This protocol is a general guideline for extracting 4-NP from a 10 mL water sample. It should be optimized for specific matrices.
-
Sample Aliquoting and Spiking:
-
To a 15 mL centrifuge tube, add 10 mL of the aqueous sample.
-
Crucial Step: Add 50 µL of the 1 µg/mL IS-WS (IS-WS) to every sample, blank, and QC at the very beginning of the process. Vortex briefly. This ensures the IS experiences the same extraction effects as the native analyte.
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase, 60 mg) by washing with 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Load the entire 10 mL sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analytes with 2 x 1 mL aliquots of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and require optimization for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1x100mm, 1.7µm) | Provides excellent retention and peak shape for phenolic compounds.[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure 4-NP is in its neutral form for better retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient for separating compounds of moderate polarity. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | 4-NP is acidic and readily deprotonates to form [M-H]⁻ ions, providing high sensitivity. |
| Capillary Voltage | -3.0 kV | Typical voltage for stable spray in negative mode. |
| Source Temperature | 150 °C | Optimized to facilitate desolvation without thermal degradation. |
| Desolvation Temp | 400 °C | |
| MRM Transitions | ||
| 4-Nitrophenol | Q1: 138.0 -> Q3: 108.0 (Quantifier) | Precursor [M-H]⁻ ion (C₆H₄NO₃⁻) fragments to the phenoxide radical anion after loss of NO.[11] |
| Q1: 138.0 -> Q3: 92.0 (Qualifier) | A secondary transition for identity confirmation. |
| 4-Nitrophenol-¹⁵N | Q1: 139.0 -> Q3: 109.0 (Quantifier) | The +1 Da shift reflects the ¹⁵N isotope in both the precursor and the primary product ion. |
Data Analysis and Method Validation
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both native 4-NP and the ¹⁵N-labeled internal standard.
-
Ratio Calculation: For each standard, QC, and sample, calculate the Peak Area Ratio (PAR) = Area (4-NP) / Area (4-NP-¹⁵N).
-
Calibration Curve: Generate a calibration curve by plotting the PAR (y-axis) against the known concentration of the native 4-NP (x-axis) for the calibration standards. Apply a linear regression with 1/x or 1/x² weighting for best fit, especially at lower concentrations.
-
Quantification: Determine the concentration of 4-NP in unknown samples by interpolating their measured PAR values into the regression equation from the calibration curve.
Method Validation
A full method validation should be performed to ensure the method is reliable and fit for purpose, following guidelines such as those from the ICH or FDA.[15][16][17]
Table 2: Summary of Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no endogenous interferences co-elute and affect quantification. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | R² ≥ 0.995 over the defined concentration range. Calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the determined value to the true value. | Mean concentration of QCs should be within ±15% of the nominal value. |
| Precision | To assess the degree of scatter in results from multiple analyses of the same sample. | Relative Standard Deviation (%RSD) should be ≤15% for QCs (≤20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio > 10; must meet accuracy and precision criteria. |
| Matrix Effect | To assess the impact of matrix components on ionization efficiency. | Calculated by comparing analyte response in post-extraction spiked matrix vs. neat solution. The IS should normalize this effect. |
| Recovery | To measure the efficiency of the extraction process. | Calculated by comparing analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. |
Field-Proven Insights & Troubleshooting
-
Causality of IS Addition: The internal standard must be added prior to any extraction or cleanup steps. Adding it post-extraction would negate its primary purpose of correcting for analyte loss during these procedures.
-
Managing Ion Suppression: While the ¹⁵N-labeled standard corrects for suppression, minimizing it is always best practice. Ensure adequate chromatographic separation from the bulk of matrix components. If suppression is severe, consider more rigorous cleanup steps or dilution of the sample extract.[10]
-
Peak Tailing: 4-Nitrophenol is acidic (pKa ≈ 7.15).[2] If peak tailing is observed, ensure the mobile phase pH is sufficiently low (e.g., pH 3-4 with formic acid) to keep the analyte in its neutral, less polar form, which interacts more predictably with the C18 stationary phase.
-
Self-Validating System: The inclusion of QCs in every analytical run serves as a self-validating check. If the QCs fail to meet the pre-defined accuracy and precision criteria, the results for the unknown samples in that batch are considered invalid, and the run must be repeated. This ensures the trustworthiness of the reported data.
References
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Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. (2023). Annual Review of Analytical Chemistry. [Link]
-
Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogen. (2012). Journal of Chromatography A. [Link]
-
Validate analysis methods: Topics by Science.gov. Science.gov. [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency (EPA). [Link]
-
Analytical Method Development and Validation for Some Persistent Organic Pollutants in Water and Sediments by Gas Chromatography Mass Spectrometry. (2019). Journal of Environmental Health Science and Engineering. [Link]
-
A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. (2015). Shimadzu Application News. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2009). Journal of Chromatographic Science. [Link]
-
4-Nitrophenol Hazard Summary. (2000). U.S. Environmental Protection Agency (EPA). [Link]
-
Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency (EPA). [Link]
-
4-Nitrophenol: Properties, Production And Uses. (2024). Chemcess. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Validation of Analytical Methods: A Review. (2018). International Journal of Chromatography and Separation Techniques. [Link]
-
Validation of analytical methods. (2003). Grasas y Aceites. [Link]
-
Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]
-
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. (2022). ACS Omega. [Link]
-
Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. (1984). U.S. Environmental Protection Agency (EPA). [Link]
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (2021). Catalysts. [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2003). MAPAN. [Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. (2019). Nature Protocols. [Link]
-
Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. (2012). Methods in Molecular Biology. [Link]
-
Instrumentation - Western Australian Organic & Isotope Chemistry. Curtin University. [Link]
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Application Note & Protocol: Preparation of 4-Nitrophenol-¹⁵N Stock Solutions for Quantitative Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of 4-Nitrophenol-¹⁵N stock solutions. As a stable isotope-labeled internal standard, the precision of its concentration is paramount for the reliability of quantitative analytical methods, particularly in mass spectrometry-based assays.[1][2] This guide details the necessary materials, a step-by-step protocol for preparation, and critical considerations for storage and quality control to ensure the integrity and reproducibility of experimental results.
Introduction: The Critical Role of Isotope-Labeled Standards
4-Nitrophenol (4-NP) is a significant compound in various industrial and pharmaceutical processes, often serving as a precursor in the synthesis of drugs like paracetamol.[3][4] Its presence and concentration in environmental and biological samples are of considerable interest. 4-Nitrophenol-¹⁵N is an isotopically labeled version of 4-NP, where the common ¹⁴N atom in the nitro group is replaced with the stable, heavier ¹⁵N isotope.[5] This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature.[2]
In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are invaluable as internal standards.[6] They co-elute with the unlabeled analyte of interest and exhibit similar ionization efficiency, allowing for the correction of variations in sample preparation and instrument response. The accuracy of the final analytical result is directly dependent on the accuracy of the internal standard's stock solution concentration.[7][8] Therefore, a meticulous and well-documented preparation protocol is essential.[9]
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of 4-Nitrophenol is the foundation for preparing a stable and accurate stock solution.
Key Properties of 4-Nitrophenol
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₃ | [10] |
| Molecular Weight (unlabeled) | 139.11 g/mol | [10][11] |
| Molecular Weight (¹⁵N-labeled) | Approx. 140.11 g/mol | Calculated |
| Appearance | Colorless to pale yellow crystalline solid | [10][12] |
| Melting Point | 113-114 °C | [10][11] |
| pKa (in water at 25 °C) | 7.15 | [10][12] |
| Aqueous Solubility | 16 g/L (25 °C) | [10] |
| Organic Solvent Solubility | Very soluble in ethanol, ether, and acetone.[11][13] | [14][15] |
Note: The exact molecular weight of the 4-Nitrophenol-¹⁵N solid should be obtained from the Certificate of Analysis (CoA) provided by the supplier.
Causality of Solvent Choice
The selection of an appropriate solvent is critical for ensuring the complete dissolution and long-term stability of the 4-Nitrophenol-¹⁵N stock solution.[16]
-
High Solubility: 4-Nitrophenol is highly soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and acetone.[11][13][17] These are generally preferred for preparing high-concentration stock solutions.
-
Compatibility with Analytical Methods: The chosen solvent must be compatible with the downstream analytical platform. For instance, in reverse-phase LC-MS, methanol or acetonitrile are excellent choices as they are miscible with typical mobile phases.
-
Minimizing Degradation: While 4-Nitrophenol is relatively stable, the choice of solvent can influence its stability.[18][19] High-purity, HPLC or LC-MS grade solvents are mandatory to avoid introducing contaminants that could catalyze degradation.
For this protocol, LC-MS grade methanol is recommended due to its high volatility, common use in reverse-phase chromatography, and excellent solvating power for 4-Nitrophenol.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of a 10 mL stock solution of 4-Nitrophenol-¹⁵N at a concentration of 1 mg/mL. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[20][21]
Required Materials and Equipment
-
4-Nitrophenol-¹⁵N solid (with Certificate of Analysis)
-
LC-MS grade methanol
-
10 mL Class A volumetric flask
-
Analytical balance (readable to at least 0.01 mg)
-
Weighing paper or boat
-
Glass beaker (e.g., 25 mL)
-
Glass Pasteur pipette or syringe
-
Vortex mixer
-
Amber glass storage vials with PTFE-lined caps
Workflow Diagram
Caption: Workflow for preparing the 4-Nitrophenol-¹⁵N stock solution.
Step-by-Step Methodology
-
Pre-Preparation:
-
Allow the container of 4-Nitrophenol-¹⁵N to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Calculate the exact mass of the solid required. For a 1 mg/mL solution in 10 mL, the target is 10.0 mg. It is often more practical to weigh a mass close to the target (e.g., 10.25 mg) and then calculate the precise final concentration.[9]
-
Label a 10 mL Class A volumetric flask with the compound name, concentration, solvent, preparation date, and your initials.[22]
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh approximately 10 mg of the 4-Nitrophenol-¹⁵N solid. Record the exact mass to the nearest 0.01 mg.
-
This step is the most critical for the accuracy of the final concentration.[23]
-
-
Dissolution:
-
Carefully transfer the weighed solid into the labeled 10 mL volumetric flask. This is a "quantitative transfer" and care must be taken to ensure all the solid is transferred.[16]
-
Add approximately 7 mL of LC-MS grade methanol to the flask.
-
Cap the flask and vortex or sonicate until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
-
Dilution to Final Volume:
-
Once the solid is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the 10 mL calibration mark.[24] Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
Cap the volumetric flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.[16]
-
-
Calculation of Actual Concentration:
-
Calculate the precise concentration of your stock solution using the actual mass weighed.
-
Formula: Actual Concentration (mg/mL) = (Actual Mass Weighed (mg)) / (Final Volume (mL))
-
For example, if 10.25 mg was weighed and dissolved in 10.0 mL, the actual concentration is 1.025 mg/mL. This exact value must be recorded and used in all subsequent calculations.
-
Quality Control, Storage, and Stability
Self-Validating Quality Control
A robust protocol includes measures for self-validation.[25][26]
-
Documentation: Maintain a detailed logbook for all standard preparations, including the Certificate of Analysis of the solid, the exact mass weighed, final volume, calculated concentration, solvent lot number, and date of preparation.[8]
-
Purity Check: If possible, acquire a small aliquot of a previously prepared and validated stock solution to run alongside the newly prepared stock. The instrument response should be proportional to the concentration.
-
Stability Monitoring: The stability of the stock solution should be periodically checked.[27] This can be done by comparing the response of an aged aliquot to a freshly prepared working standard. Any significant deviation (e.g., >5-10%) may indicate degradation.
Storage and Handling
Improper storage is a primary cause of standard degradation.
-
Storage Temperature: Store the stock solution in a freezer at -20 °C or below to minimize solvent evaporation and slow potential degradation reactions.
-
Light Protection: 4-Nitrophenol can be light-sensitive.[19] Always store solutions in amber vials to protect them from light.[23]
-
Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes immediately after preparation.
Caption: Key factors ensuring the integrity of the stock solution.
Safety Precautions
4-Nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled.[20] It may cause damage to organs through prolonged or repeated exposure.
-
Handling: Always handle the solid compound and its solutions inside a certified chemical fume hood.[21][28]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Waste Disposal: Dispose of all waste, including empty containers, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.[20]
Conclusion
The preparation of an accurate 4-Nitrophenol-¹⁵N stock solution is a foundational requirement for any quantitative analysis that relies on it as an internal standard. By adhering to the principles of meticulous weighing, quantitative transfer, proper solvent selection, and rigorous documentation and storage, researchers can ensure the integrity of their standards. This, in turn, enhances the precision, accuracy, and reproducibility of their experimental data, which is the cornerstone of scientific integrity.
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Solubility of Things. 4-Nitrophenol. [Link]
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National Center for Biotechnology Information. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. [Link]
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ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]
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Cerno Bioscience. Isotope Labeling. [Link]
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Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. [Link]
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LibreTexts Chemistry. Standardizing Analytical Methods. [Link]
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Wikipedia. 4-Nitrophenol. [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
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A Guide to Using Analytical Standards. A Guide to Using Analytical Standards. [Link]
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Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
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FasterCapital. Best Practices For Stock Solutions. [Link]
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Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]
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News-Medical.net. Standard Solution Preparation: A Comprehensive Guide. [Link]
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National Center for Biotechnology Information. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]
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Loba Chemie. p-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]
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Mol-Instincts. 4-Nitrophenol (C6H5NO3) properties. [Link]
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4-Nitrophenol-15N in metabolic pathway tracing
Application Note & Protocol
Elucidating the Metabolic Fate of 4-Nitrophenol Using Stable Isotope (¹⁵N) Tracing
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Nitrophenol (4-NP) is a significant environmental xenobiotic and a precursor in the synthesis of various pharmaceuticals, including acetaminophen.[1] Understanding its metabolic transformation within biological systems is critical for toxicology, environmental science, and drug development. This document provides a comprehensive guide to employing 4-Nitrophenol-¹⁵N as a stable isotope tracer to meticulously track its metabolic pathways. We detail the core principles of ¹⁵N tracing, provide validated, step-by-step protocols for in vitro studies using hepatocyte models, and outline the analytical methodologies, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), for the unambiguous identification and relative quantification of its metabolites.
Part 1: Scientific Background & Principles
The Metabolic Landscape of 4-Nitrophenol
4-Nitrophenol undergoes extensive Phase I and Phase II metabolism, primarily in the liver. The metabolic pathways are crucial for its detoxification and excretion.[2] Key transformations include:
-
Phase I Reactions:
-
Phase II Reactions:
These pathways are critical for determining the toxicokinetics and potential bioactivation of 4-NP.
Caption: Metabolic pathway of 4-Nitrophenol-¹⁵N.
Principle of ¹⁵N Isotopic Tracing
Stable Isotope Labeling (SIL) is a powerful technique that replaces an atom in a molecule with its heavier, non-radioactive isotope.[4] Nitrogen exists primarily as ¹⁴N (>99.6%), but the stable isotope ¹⁵N can be incorporated into molecules like 4-Nitrophenol.[5]
The core principle is that ¹⁵N-labeled molecules are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.[5] However, they can be definitively distinguished by mass-sensitive analytical instruments like a mass spectrometer due to the +1 Dalton mass difference for each ¹⁵N atom incorporated.[6]
Advantages of using 4-Nitrophenol-¹⁵N:
-
Unambiguous Tracking: The distinct mass shift allows for the clear differentiation of the administered compound and its downstream metabolites from the endogenous (unlabeled) metabolic background.[7]
-
High Specificity: Eliminates false positives that can arise from interfering compounds with similar retention times in chromatography.
-
Quantitative Analysis: By comparing the signal intensity of the labeled metabolite to an unlabeled internal standard, or by comparing labeled metabolites across different experimental conditions, relative quantification can be achieved.[8]
-
Safety: ¹⁵N is a stable, non-radioactive isotope, making it safe for routine laboratory use without the need for specialized radiological handling.[4]
-
NMR Compatibility: The ¹⁵N nucleus has a nuclear spin of 1/2, which yields sharp, well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in structural elucidation.[9][10]
Part 2: Experimental Design and Protocols
Experimental Design Considerations
-
Model System Selection: In vitro models like primary hepatocytes, liver microsomes, or immortalized liver cell lines (e.g., HepG2) are excellent systems for initial metabolism studies. Hepatocytes are preferred as they contain a full complement of Phase I and Phase II enzymes.
-
Concentration and Time Course: A dose-response and time-course experiment is crucial. Test a range of 4-Nitrophenol-¹⁵N concentrations to identify substrate inhibition or saturation kinetics. Analyze samples at multiple time points (e.g., 0, 1, 4, 12, 24 hours) to understand the rate of metabolism.
-
Controls:
-
Vehicle Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve the 4-NP-¹⁵N.
-
Time Zero (T=0) Control: Labeled compound is added to the culture and immediately quenched and harvested to account for non-enzymatic degradation and background.
-
Unlabeled Control: Cells treated with unlabeled 4-Nitrophenol to confirm the identity of metabolites by retention time.
-
Protocol 1: In Vitro Tracing in Adherent Hepatocyte Culture
This protocol provides a framework for incubating adherent liver cells with 4-Nitrophenol-¹⁵N and harvesting both intracellular and extracellular metabolites.
Materials:
-
Adherent hepatocytes (e.g., HepG2) cultured in 6-well plates.
-
4-Nitrophenol-¹⁵N stock solution (e.g., 100 mM in DMSO).
-
Culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
Methanol (LC-MS grade), chilled to -80°C.
-
Acetonitrile (LC-MS grade), chilled to -20°C.
-
Cell scraper.
-
Microcentrifuge tubes (1.5 mL).
Procedure:
-
Cell Seeding: Plate hepatocytes in 6-well plates to achieve ~80-90% confluency on the day of the experiment.
-
Dosing:
-
Aspirate the old medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the final desired concentration of 4-Nitrophenol-¹⁵N (e.g., 10-50 µM). Ensure the final DMSO concentration is <0.1%.
-
-
Incubation: Place the plates back into the incubator (37°C, 5% CO₂) for the desired time points.
-
Metabolite Harvesting:
-
Extracellular Metabolites: At the end of the incubation, transfer the culture medium from each well into a labeled 1.5 mL microcentrifuge tube. This contains the secreted metabolites.
-
Intracellular Metabolites: a. Place the 6-well plate on ice. b. Quickly wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular medium. c. Quench Metabolism: Immediately add 500 µL of ice-cold (-80°C) 80% methanol.
- Rationale: This step is critical. The cold methanol instantly stops all enzymatic activity, preserving the metabolic "snapshot" at that exact moment.[11] d. Incubate the plate at -20°C for 15 minutes to allow for cell lysis and protein precipitation. e. Using a cell scraper, scrape the cells from the bottom of the well into the methanol solution. f. Transfer the entire cell lysate/methanol mixture to a labeled 1.5 mL microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge both the extracellular medium samples and the intracellular lysate samples at 14,000 x g for 10 minutes at 4°C.
-
Rationale: This step pellets proteins and cell debris, which can interfere with LC-MS analysis.[12]
-
-
Carefully transfer the supernatant (which contains the metabolites) to a new, clean microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.
-
Store the dried metabolite pellets at -80°C until ready for LC-MS analysis.
-
Caption: Experimental workflow for in vitro ¹⁵N tracing.
Part 3: Analytical Methodologies & Data Interpretation
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the complex mixture of metabolites.
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent, such as 50-100 µL of 50:50 methanol:water.
-
Chromatography: Use a reverse-phase C18 column to separate the parent compound from its more polar metabolites. A gradient elution from a high-aqueous mobile phase to a high-organic mobile phase is typically used.
-
Mass Spectrometry:
-
Mode: Operate the mass spectrometer in negative ion mode, as phenolic compounds deprotonate readily.
-
Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and distinguish between labeled and unlabeled species.
-
MS/MS: Perform fragmentation (MS/MS) on the detected parent and metabolite ions to confirm their identities. The ¹⁵N label will be retained in fragments containing the nitrogen atom, providing further structural confirmation.
-
Expected Mass Shifts for Key Metabolites
The table below summarizes the expected m/z values for the deprotonated molecules ([M-H]⁻) in negative ion mode.
| Compound | Unlabeled Formula (¹⁴N) | Unlabeled [M-H]⁻ m/z | ¹⁵N-Labeled Formula | ¹⁵N-Labeled [M-H]⁻ m/z | Mass Shift |
| 4-Nitrophenol | C₆H₅NO₃ | 138.0248 | C₆H₅¹⁵NO₃ | 139.0218 | +1.00 |
| 4-Aminophenol | C₆H₇NO | 108.0455 | C₆H₇¹⁵NO | 109.0425 | +1.00 |
| 4-Nitrocatechol | C₆H₅NO₄ | 154.0197 | C₆H₅¹⁵NO₄ | 155.0167 | +1.00 |
| 4-NP-Glucuronide | C₁₂H₁₃NO₉ | 314.0572 | C₁₂H₁₃¹⁵NO₉ | 315.0542 | +1.00 |
Data Analysis and Interpretation
-
Metabolite Identification:
-
Extract ion chromatograms (EICs) for the expected m/z values of the ¹⁵N-labeled metabolites (from the table above).
-
Confirm that the retention time of a detected labeled metabolite matches the retention time of its corresponding unlabeled standard.
-
Verify the identity using MS/MS fragmentation patterns.
-
-
Relative Quantification:
-
Calculate the peak area for each identified ¹⁵N-labeled metabolite.
-
Compare the peak areas across different time points or experimental conditions to determine the relative changes in metabolite formation. For example, a time-dependent increase in the peak area of 4-Aminophenol-¹⁵N indicates active reduction of the parent compound.
-
Part 4: Applications in Research and Drug Development
-
Metabolic Phenotyping: Characterize how different cell types or species metabolize 4-NP, providing insights into species-specific toxicology.
-
Enzyme Inhibition Studies: Pre-treat cells with specific enzyme inhibitors (e.g., a CYP2E1 inhibitor) before adding 4-Nitrophenol-¹⁵N to confirm the role of that enzyme in a specific metabolic step.[3]
-
Drug-Drug Interaction Screening: Investigate how co-administered drugs affect the metabolism of 4-NP by monitoring changes in the formation of its ¹⁵N-labeled metabolites. This is crucial in drug development to predict potential adverse interactions.[13][14]
-
Biomarker Discovery: Identify key metabolites that could serve as biomarkers of exposure to 4-NP or related compounds.[15]
Conclusion
The use of 4-Nitrophenol-¹⁵N provides a robust, specific, and safe method for tracing metabolic pathways. By combining stable isotope labeling with high-resolution LC-MS, researchers can gain deep insights into the biotransformation of this important xenobiotic. The protocols and principles outlined in this guide offer a solid foundation for designing and executing experiments to elucidate metabolic fate, assess toxicological risk, and understand potential drug interactions, making it an invaluable tool for researchers in environmental science and pharmaceutical development.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
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Lafaye, A., et al. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Analytical Chemistry, 77(9), 2893-2900. [Link]
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Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Global Isotopes Monthly. [Link]
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Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1550, 333-345. [Link]
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Wikipedia. (2023). 4-Nitrophenol. [Link]
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Zhang, J., et al. (2020). Degradation characteristics and metabolic pathway of 4-nitrophenol by a halotolerant bacterium Arthrobacter sp. CN2. Bioremediation Journal, 24(2-4), 114-124. [Link]
-
Lafaye, A., et al. (2005). Liquid Chromatography−Mass Spectrometry and 15N Metabolic Labeling for Quantitative Metabolic Profiling. Analytical Chemistry, 77(9), 2893–2900. [Link]
-
Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Global Isotopes Monthly. [Link]
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Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 708, 247-273. [Link]
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QuickGO. (n.d.). GO:0018960 4-nitrophenol metabolic process. [Link]
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Eawag Biocatalysis/Biodegradation Database. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]
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Wikipedia. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]
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ResearchGate. (2005). Liquid Chromatography−Mass Spectrometry and 15 N Metabolic Labeling for Quantitative Metabolic Profiling. [Link]
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Human Metabolome Database. (2023). Showing metabocard for 4-Nitrophenol (HMDB0001232). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols - Public Health Statement. [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol Hazard Summary. [Link]
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Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References. [Link]
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Springer Nature Experiments. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. [Link]
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Bi, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Methods in Molecular Biology, 2439, 235-251. [Link]
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MDPI. (2019). Sample Preparation in Metabolomics. [Link]
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Organomation. (n.d.). Metabolomics Sample Preparation. [Link]
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McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. [Link]
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University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]
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Tassaneeyakul, W., et al. (1994). Validation of 4-nitrophenol as an in vitro substrate probe for human liver CYP2E1 using cDNA expression and microsomal kinetic techniques. British Journal of Clinical Pharmacology, 37(6), 565-571. [Link]
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Gulevskaya, A., & Gidaspov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]
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Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. [Link]
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University of Washington. (2019). Metabolism/Safety Considerations in Drug Development. [Link]
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Definitive Quantification of 4-Nitrophenol-¹⁵N: Advanced Analytical Methodologies and Validated Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The stable isotope-labeled compound 4-Nitrophenol-¹⁵N (4-NP-¹⁵N) is a critical tool in environmental monitoring, metabolic research, and drug development, primarily serving as an internal standard for the precise quantification of its unlabeled analogue. The ability to accurately and selectively detect 4-NP-¹⁵N is paramount for the integrity of these studies. This application note provides a comprehensive guide to the state-of-the-art analytical methods for 4-NP-¹⁵N detection. We delve into the core principles of mass spectrometry-based techniques, which are uniquely suited for isotope differentiation, and present detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we explore advanced sample preparation strategies and discuss the utility of electrochemical methods for high-sensitivity screening of the parent compound.
Foundational Principles: The Rationale for Isotope-Specific Detection
4-Nitrophenol (4-NP) is a priority environmental pollutant and a key intermediate in the synthesis of pharmaceuticals and other industrial products.[1][2] Its detection at trace levels is a common analytical challenge. The use of a stable isotope-labeled internal standard, such as 4-Nitrophenol-¹⁵N, is the gold standard for quantitative analysis. The ¹⁵N-labeled standard is chemically identical to the native analyte and thus co-behaves through sample extraction, cleanup, and chromatographic separation. Its key distinction is its mass, which allows it to be differentiated and quantified independently by a mass spectrometer. This co-elution and differential detection corrects for matrix effects and variations in sample preparation or instrument response, ensuring the highest degree of accuracy and precision.
The primary analytical challenge, therefore, is not merely detecting 4-Nitrophenol but selectively distinguishing the ¹⁵N isotope from the naturally abundant ¹⁴N. This requirement makes mass spectrometry (MS) the indispensable core of any robust analytical workflow. Techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) provide the necessary separation of the analyte from complex sample matrices, while the MS detector provides definitive identification and quantification based on the mass-to-charge ratio (m/z).
Universal Workflow: From Raw Sample to Analytical Readiness
Effective sample preparation is the cornerstone of reliable analysis. The objective is to isolate 4-NP from the sample matrix (e.g., water, soil, bile) and concentrate it to a level suitable for instrument detection.[3][4] The choice of technique depends heavily on the matrix's complexity.
Caption: General workflow for 4-Nitrophenol sample preparation.
Protocol 2.1: Solid Phase Extraction (SPE) for Aqueous Samples
This protocol is adapted for cleaning and concentrating 4-NP from water samples, a common requirement in environmental testing.[3]
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water (adjusted to pH ~2 with phosphoric acid), through a C18 SPE cartridge. Do not allow the cartridge to go dry.
-
Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~2 and spiked with the 4-NP-¹⁵N internal standard) through the conditioned cartridge at a flow rate of ~5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the retained 4-NP and 4-NP-¹⁵N with 5 mL of acetonitrile or methanol into a clean collection tube.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC derivatization.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for this application, offering exceptional sensitivity and selectivity. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive mass-based detection of tandem mass spectrometry. An isocratic ion-pair reversed-phase HPLC method is highly effective for separating 4-NP and its potential metabolites.[4]
Caption: Workflow for 4-Nitrophenol analysis via LC-MS/MS.
Protocol 3.1: LC-MS/MS Method for 4-Nitrophenol-¹⁵N
This protocol outlines a robust method for the simultaneous quantification of 4-NP and 4-NP-¹⁵N.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.
-
Sample: Reconstituted extract from Protocol 2.1.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Inject 10 µL of the reconstituted sample onto the HPLC system.
-
Perform separation on a C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Use an isocratic mobile phase for consistent elution. A suitable mobile phase consists of methanol and a citrate buffer (e.g., 0.01 M, pH 6.2) at a ratio of approximately 47:53 (v/v).[4] For MS compatibility, replace non-volatile buffers like citrate or phosphate with 0.1% formic acid in water.[5]
-
Maintain a flow rate of 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in Negative Ion Electrospray (ESI-) mode, as phenols readily deprotonate.
-
Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
-
Monitor the specific mass transitions for each analyte. The precursor ion will be the deprotonated molecule [M-H]⁻.
-
The collision-induced dissociation (CID) in Q2 will fragment the precursor ion into characteristic product ions.
-
Table 1: Example LC-MS/MS Parameters for 4-NP and 4-NP-¹⁵N
| Parameter | Setting for 4-Nitrophenol (¹⁴N) | Setting for 4-Nitrophenol-¹⁵N | Rationale |
| Precursor Ion (Q1) | m/z 138.0 | m/z 139.0 | Corresponds to the [M-H]⁻ of each isotopologue. The +1 Da shift confirms the ¹⁵N label. |
| Product Ion (Q3) | m/z 108.0 | m/z 109.0 | A common fragment corresponding to the loss of NO. The ¹⁵N remains on the phenol ring fragment. |
| Collision Energy | Optimized (e.g., -20 eV) | Optimized (e.g., -20 eV) | Energy required to induce fragmentation. Typically identical for isotopologues. |
| Ionization Mode | ESI- | ESI- | Phenolic proton is acidic and easily lost. |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. Phenols, however, have active hydroxyl groups that can lead to poor peak shape and adsorption in the GC system. Therefore, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile ether.[6] Silylation is a common and effective derivatization strategy.
Protocol 4.1: Derivatization and GC-MS Analysis
This protocol is based on well-established methods for phenol analysis, such as those outlined by the EPA.[6]
-
Derivatization (Silylation):
-
Take the dried sample extract from Protocol 2.1.
-
Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Vortex the mixture and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
The resulting TMS derivative is more volatile and suitable for GC analysis.[7]
-
-
GC Separation:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Employ a temperature program: Start at 80°C, hold for 1 min, then ramp to 280°C at 10°C/min.
-
-
MS Detection:
-
Operate the MS in Electron Ionization (EI) mode.
-
Use Selected Ion Monitoring (SIM) to enhance sensitivity.
-
Monitor characteristic ions for the TMS derivatives of 4-NP and 4-NP-¹⁵N. The molecular ion of the 4-NP-TMS derivative is m/z 211.[7] The ¹⁵N-labeled analogue will have a molecular ion at m/z 212.
-
High-Sensitivity Screening: Electrochemical Methods
Electrochemical techniques, such as Differential Pulse Voltammetry (DPV), offer extremely low detection limits, rapid analysis, and are cost-effective, making them excellent for screening 4-NP in water samples.[2][8] These methods are based on the electrochemical reduction of the nitro group (-NO₂) on the surface of a modified electrode.[2][9]
While electrochemical sensors do not inherently distinguish between ¹⁴N and ¹⁵N isotopes, they are invaluable for determining the total 4-NP concentration in a sample.
Sources
- 1. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitum.um.es [digitum.um.es]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. epa.gov [epa.gov]
- 7. 4-Nitrophenol, TMS derivative [webbook.nist.gov]
- 8. chemspectro.com [chemspectro.com]
- 9. Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Nitrophenol-¹⁵N in Soil Science
Introduction: Unlocking the Black Box of Soil Nitrogen Cycling with ¹⁵N-Labeled Substrates
Nitrogen (N) is a fundamental nutrient for life, and its cycling in terrestrial ecosystems is a complex interplay of biological and chemical processes.[1][2] Understanding the fate of nitrogen in soil is paramount for sustainable agriculture, environmental management, and mitigating climate change.[3][4] Stable isotope tracers, particularly ¹⁵N, have been instrumental in elucidating the intricate pathways of the soil nitrogen cycle for decades.[3][5] By introducing a compound enriched with ¹⁵N, researchers can track its transformation and incorporation into various soil pools, including microbial biomass, organic matter, and plants, as well as its loss through processes like denitrification.[5][6][7]
Traditionally, ¹⁵N tracer studies have utilized inorganic forms like ¹⁵NH₄⁺ and ¹⁵NO₃⁻ to investigate processes such as nitrification, denitrification, and plant uptake.[8][9] While invaluable, these studies provide a limited perspective on the role of organic nitrogen, which constitutes the majority of nitrogen in most soils.[10] 4-Nitrophenol (p-Nitrophenol or pNP) is a well-established chromogenic substrate used in soil enzyme assays to measure the activity of various extracellular enzymes involved in nutrient cycling.[11][12][13][14][15] The hydrolysis of pNP-linked substrates by soil enzymes releases p-nitrophenol, the concentration of which can be quantified spectrophotometrically.[13][15]
This guide introduces the novel application of 4-Nitrophenol-¹⁵N , a stable isotope-labeled analog, as a powerful tool to bridge the gap between soil enzyme activity and nitrogen fate. By incorporating a ¹⁵N label into the 4-nitrophenol molecule, we can move beyond simply measuring potential enzyme activity to directly tracing the metabolic fate of the nitrogen contained within this organic compound. This allows for a more nuanced understanding of how soil microbial communities process and assimilate organic nitrogen released during enzymatic activity.
These application notes provide a comprehensive overview of the theoretical basis and practical protocols for utilizing 4-Nitrophenol-¹⁵N in soil science research. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development seeking to gain deeper insights into soil nitrogen dynamics.
PART 1: Core Applications of 4-Nitrophenol-¹⁵N in Soil Science
The primary utility of 4-Nitrophenol-¹⁵N lies in its ability to serve as a tracer for the nitrogen released during the enzymatic cleavage of corresponding p-nitrophenyl substrates. This opens up several avenues of investigation:
Tracing the Assimilation of Organic Nitrogen into Microbial Biomass
A fundamental question in soil ecology is the extent to which soil microorganisms utilize organic nitrogen sources. By using a ¹⁵N-labeled p-nitrophenyl substrate (e.g., ¹⁵N-p-Nitrophenyl phosphate for phosphatase activity), the released 4-Nitrophenol-¹⁵N can be tracked as it is taken up and incorporated into the soil microbial biomass. This provides a direct measure of microbial assimilation of nitrogen from a specific enzymatic reaction.
Causality behind Experimental Choices:
-
Why use 4-Nitrophenol-¹⁵N? Traditional enzyme assays quantify the potential activity but do not reveal the fate of the released nutrients. The ¹⁵N label allows for the direct tracking of the nitrogen atom from the substrate into microbial cells.[16][17]
-
Why measure ¹⁵N in microbial biomass? This provides unequivocal evidence of assimilation. An increase in the ¹⁵N enrichment of the microbial biomass nitrogen (MBN) pool post-incubation directly correlates with the uptake of the labeled nitrogen.[16][18][19]
Investigating Nitrogen Mineralization-Immobilization Dynamics
The balance between nitrogen mineralization (the conversion of organic N to inorganic N) and immobilization (the uptake of inorganic N by microbes) is a critical determinant of nitrogen availability to plants.[20][21][22] 4-Nitrophenol-¹⁵N can be used to probe these dynamics at the micro-scale. Following its release, the ¹⁵N label can be tracked into both the inorganic nitrogen pools (¹⁵NH₄⁺ and ¹⁵NO₃⁻) and the microbial biomass.
Trustworthiness of the Protocol:
This dual-tracking approach provides a self-validating system. The recovery of the ¹⁵N label across the different pools (residual substrate, microbial biomass, inorganic N) allows for the construction of a nitrogen budget, enhancing the reliability of the experimental findings.
Elucidating the Role of Specific Enzymes in Nitrogen Cycling
By coupling 4-Nitrophenol-¹⁵N with different p-nitrophenyl substrates, researchers can investigate the contribution of specific enzymes to nitrogen cycling. For instance, using ¹⁵N-p-Nitrophenyl-N-acetyl-β-D-glucosaminide to assay chitinase activity can reveal how the nitrogen from chitin degradation is partitioned within the soil ecosystem.
PART 2: Experimental Protocols
Protocol 1: Tracing ¹⁵N from 4-Nitrophenol-¹⁵N into Soil Microbial Biomass
This protocol details the steps to quantify the incorporation of ¹⁵N from a labeled p-nitrophenyl substrate into the soil microbial biomass.
Materials:
-
Fresh field-moist soil, sieved (<2 mm)
-
¹⁵N-labeled p-nitrophenyl substrate (e.g., ¹⁵N-p-Nitrophenyl phosphate, with known ¹⁵N abundance)
-
Unlabeled p-nitrophenyl substrate (for control)
-
Modified universal buffer (MUB) or appropriate buffer for the target enzyme
-
0.5 M K₂SO₄
-
Chloroform (ethanol-free)
-
Fumigation-extraction apparatus
-
Micro-Kjeldahl digestion and distillation equipment or an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS)
-
Incubator
-
Centrifuge and tubes
-
Standard laboratory glassware and pipettes
Experimental Workflow:
Caption: Workflow for tracing ¹⁵N into microbial biomass.
Step-by-Step Methodology:
-
Soil Preparation:
-
Adjust the moisture content of the sieved soil to 40-50% of its water-holding capacity.
-
Pre-incubate the soil in the dark at a constant temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.
-
-
Incubation:
-
Prepare a stock solution of the ¹⁵N-labeled p-nitrophenyl substrate in the appropriate buffer. The concentration will depend on the target enzyme and soil type but is typically in the range of 5-25 mM.
-
In a series of incubation vessels (e.g., 50 mL centrifuge tubes), place a known amount of pre-incubated soil (e.g., 5 g dry weight equivalent).
-
Add the ¹⁵N-labeled substrate solution to the soil to create a slurry. Ensure thorough mixing. Include control treatments with unlabeled substrate and a no-substrate control.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).[12] The incubation time should be sufficient for enzymatic activity but short enough to minimize significant secondary transformations of the ¹⁵N label.
-
-
Microbial Biomass Nitrogen Extraction:
-
At the end of the incubation period, stop the reaction (e.g., by flash-freezing or immediate extraction).
-
Perform a chloroform fumigation-extraction to lyse microbial cells and release their nitrogen content.
-
For each soil sample, have a fumigated and a non-fumigated replicate.
-
Fumigated sample: Place the soil in a desiccator with a beaker of ethanol-free chloroform. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours. After fumigation, remove the chloroform vapor by repeated evacuation.
-
Non-fumigated sample: Process immediately without chloroform exposure.
-
Extract both fumigated and non-fumigated soils with 0.5 M K₂SO₄ (e.g., at a 1:4 soil-to-extractant ratio) by shaking for 1 hour.
-
Centrifuge the samples and filter the supernatant.
-
-
¹⁵N Analysis:
-
Analyze the ¹⁵N abundance of the total nitrogen in the K₂SO₄ extracts using an EA-IRMS.
-
Microbial biomass N (MBN) is calculated as the difference in total N between the fumigated and non-fumigated extracts, divided by a correction factor (k_N, typically around 0.54).
-
The ¹⁵N enrichment in the MBN is calculated using an isotopic mixing model, accounting for the ¹⁵N abundance in the non-fumigated extract (background) and the total N released by fumigation.
-
Data Presentation:
| Treatment | Total N in Non-fumigated Extract (µg N/g soil) | ¹⁵N Abundance in Non-fumigated Extract (atom %) | Total N in Fumigated Extract (µg N/g soil) | ¹⁵N Abundance in Fumigated Extract (atom %) | Microbial Biomass N (µg N/g soil) | ¹⁵N Enrichment in MBN (atom % excess) |
| Control (unlabeled) | ||||||
| 4-Nitrophenol-¹⁵N |
Protocol 2: Quantifying Mineralization of 4-Nitrophenol-¹⁵N
This protocol outlines the procedure to measure the conversion of nitrogen from 4-Nitrophenol-¹⁵N into inorganic forms (NH₄⁺ and NO₃⁻).
Materials:
-
Same as Protocol 1, with the addition of:
-
2 M KCl
-
Reagents for colorimetric or automated analysis of NH₄⁺ and NO₃⁻
-
Diffusion cells for ¹⁵N analysis of inorganic N (optional)
Experimental Workflow:
Caption: Workflow for ¹⁵N mineralization analysis.
Step-by-Step Methodology:
-
Soil Incubation:
-
Follow steps 1 and 2 from Protocol 1. A longer incubation period may be necessary to detect significant mineralization. A time-course experiment is recommended.
-
-
Inorganic Nitrogen Extraction:
-
At each time point, extract a subset of the soil samples with 2 M KCl (e.g., at a 1:5 soil-to-extractant ratio) by shaking for 1 hour.
-
Centrifuge the samples and filter the supernatant.
-
-
Analysis of Inorganic Nitrogen:
-
Determine the concentrations of NH₄⁺ and NO₃⁻ in the KCl extracts using a standard colorimetric method (e.g., on a flow injection analyzer or microplate reader).
-
Determine the ¹⁵N abundance of the NH₄⁺ and NO₃⁻ pools. This can be done by:
-
Diffusion: A method where NH₄⁺ is diffused onto an acidified filter disc as NH₃ gas, and NO₃⁻ is subsequently reduced to NH₄⁺ and diffused. The ¹⁵N on the filter discs is then analyzed by EA-IRMS.
-
Direct analysis: Some analytical setups allow for the direct injection of the KCl extract for ¹⁵N analysis of inorganic N.[9]
-
-
Calculations:
The gross mineralization rate can be calculated using ¹⁵N isotope pool dilution equations.[20] This involves measuring the change in the size and ¹⁵N enrichment of the inorganic N pools over time.
PART 3: Concluding Remarks and Future Directions
The application of 4-Nitrophenol-¹⁵N represents a significant advancement in our ability to study soil nitrogen cycling. By providing a direct link between enzyme activity and the metabolic fate of organic nitrogen, this tracer can help to answer long-standing questions in soil ecology. Future research could involve using doubly labeled substrates (e.g., ¹³C and ¹⁵N) to simultaneously track the flow of carbon and nitrogen, providing a more holistic view of microbial nutrient use efficiency. Furthermore, coupling these tracer studies with molecular techniques (e.g., DNA/RNA sequencing) can help to identify the specific microbial taxa responsible for the assimilation of nitrogen from different organic sources.
The protocols outlined in this guide provide a robust framework for incorporating 4-Nitrophenol-¹⁵N into soil science research. By carefully considering the experimental design and analytical methods, researchers can gain unprecedented insights into the complex and vital processes of the soil nitrogen cycle.
References
- The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. (2010). 2010 Annual Meeting.
- Groffman, P. M., et al. (2009).
- Diba, F., et al. (2011).
- García-Orenes, F., et al. (2004). Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils.
- Hill, P. W., et al. (2011). 15N enrichment in the soil microbial biomass after the pulse-labelled...
- Schleppi, P., et al. (2021). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Environmental Science.
- Mulvaney, R. L. (1984). Evaluation of Nitrogen-15 Tracer Techniques for Direct Measurement of Denitrification in Soil: II. Simulation Studies.
- Margenot, A. J., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab.
- Kahmen, A., et al. (2008).
- De Rosa, D., et al. (2021).
- Müller, C., et al. (2023). Use of 15N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake. Nutrient Cycling in Agroecosystems.
- Wang, Y., et al. (2023). 15N tracing reveals preference for different nitrogen forms of Fusarium oxysporum f. sp. cubense tropical race 4. Frontiers in Microbiology.
- FAO. (2022). Standard operating procedure for soil enzyme activities. FAO Knowledge Repository.
- German, D. P., et al. (2013). Determination of Microbial Extracellular Enzyme Activity in Waters, Soils, and Sediments using High Throughput Microplate Assays. Journal of Visualized Experiments.
- Dijkstra, P., et al. (2008). 15N enrichment as an integrator of the effects of C and N on microbial metabolism and ecosystem function. Ecology Letters.
- De Rosa, D., et al. (2021).
- UF/IFAS Extension. (2023).
- Schepers, J. S., & Raun, W. R. (2008). INNOVATIVE 15N MICROPLOT RESEARCH TECHNIQUES TO STUDY NITROGEN USE EFFICIENCY UNDER DIFFERENT ECOSYSTEMS. UNL Digital Commons.
- Ge, T., et al. (2016). Nitrogen mineralization, immobilization, and nitrification.
- Butterbach-Bahl, K., et al. (2015). The soil N cycle: new insights and key challenges. Soil.
- MDPI. (2022). Effects of Nitrogen Addition on Soil Microbial Biomass: A Meta-Analysis.
- Pastor, J., et al. (1987). Nitrogen Mineralization and Nitrification in Four Minnesota Old Fields. Oecologia.
- USDA ARS. (2006). Mineralization of Nitrogen in Soils Amended with Dairy Manure as Affected by Wetting/Drying Cycles.
- ResearchGate. (2022). Effects of Nitrogen Addition on Soil Microbial Biomass: A Meta-Analysis.
- Pérez, T., et al. (2001).
- University of Tennessee. (2021). Soil Health Management Enhances Microbial Nitrogen Cycling Capacity and Activity.
- eOrganic. (2009). Soil Microbial Nitrogen Cycling for Organic Farms.
- Subbarao, G. V., et al. (2015).
- MDPI. (2022).
Sources
- 1. SL471/SS684: An Overview of Key Soil Nitrogen Cycling Transformations [edis.ifas.ufl.edu]
- 2. Soil Microbial Nitrogen Cycling for Organic Farms | eOrganic [eorganic.org]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. soil.copernicus.org [soil.copernicus.org]
- 5. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 6. Direct flux and 15N tracer methods for measuring denitrification in forest soils | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Foliar δ15N values characterize soil N cycling and reflect nitrate or ammonium preference of plants along a temperate grassland gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Abstract: The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. (2010 Annual Meeting (Oct. 31 - Nov. 3, 2010)) [scisoc.confex.com]
- 12. researchgate.net [researchgate.net]
- 13. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 14. FAO Knowledge Repository [openknowledge.fao.org]
- 15. Determination of Microbial Extracellular Enzyme Activity in Waters, Soils, and Sediments using High Throughput Microplate Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 15N enrichment as an integrator of the effects of C and N on microbial metabolism and ecosystem function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Nitrogen mineralization and nitrification in four Minnesota old fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ars.usda.gov [ars.usda.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Nitrophenol-15N Solubility in Methanol
Welcome to the technical support guide for handling 4-Nitrophenol-15N. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in methanol. Our goal is to equip you with the scientific principles and validated methods needed to overcome these obstacles effectively.
Troubleshooting Guide: Enhancing Dissolution
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a cloudy suspension or solid precipitate after adding this compound to methanol at room temperature. What are the primary troubleshooting steps?
A1: Incomplete dissolution at room temperature is a common challenge. Before attempting more complex methods, it's crucial to address foundational factors. The initial approach should be methodical, starting with the simplest and most direct interventions.
Root Cause Analysis & Immediate Actions:
-
Verify Reagent Quality: Ensure that you are using a high-purity grade of both this compound and anhydrous methanol. Water contamination in methanol can significantly decrease the solubility of moderately polar organic compounds.
-
Ensure Adequate Agitation: Simple swirling is often insufficient. Use a magnetic stirrer to create a vortex for at least 15-30 minutes. This increases the interaction between the solvent and solute particles, breaking down aggregates and promoting dissolution.
-
Check for Saturation: You may be exceeding the compound's intrinsic solubility limit in methanol at the current temperature. The solubility of 4-Nitrophenol in methanol is not unlimited. While precise data for methanol is not as commonly published as for water, it is known to be highly soluble in alcohols.[1][2] However, every compound has a saturation point. Try preparing a more dilute solution to see if the dissolution issue resolves.
Q2: Can I use heat to improve the solubility of this compound in methanol, and what is the correct procedure?
A2: Yes, increasing the temperature is a highly effective method for enhancing the solubility of most solid solutes, including 4-Nitrophenol. The dissolution process for 4-Nitrophenol is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, applying heat will shift the dissolution equilibrium towards the formation of more dissolved solute.
Experimental Protocol: Controlled Temperature Dissolution
-
Setup: Place your methanolic suspension in a sealed container (e.g., a vial with a PTFE-lined cap or a flask with a condenser) to prevent solvent evaporation. Place the container in a water bath on a controllable hot plate stirrer.
-
Incremental Heating: Begin stirring the suspension and gradually increase the temperature of the water bath in 5 °C increments.
-
Observation: Hold the temperature at each increment for 10-15 minutes, observing for complete dissolution.
-
Determine Minimum Temperature: Note the lowest temperature at which the entire solid dissolves. This is your minimum working temperature for that specific concentration.
-
Cooling & Stability Check: Once dissolved, slowly cool the solution back to room temperature. Observe if the compound remains in solution or if it precipitates out. Supersaturation can occur, but crystallization upon cooling indicates you have exceeded the room temperature solubility limit.
Safety Precautions: Methanol is flammable and has a low boiling point (approx. 65 °C).
-
NEVER heat methanol over an open flame.
-
Always work in a well-ventilated fume hood.[3]
-
Ensure your container is not sealed so tightly that pressure can build up. A reflux condenser is ideal for larger volumes or prolonged heating.
-
4-Nitrophenol itself is stable but can decompose at very high temperatures (boiling point 279 °C).[4] Avoid aggressive, unnecessary heating.
Q3: My protocol requires a high concentration of this compound at room temperature, and heating is not an option. What other strategies can I use?
A3: When temperature modification is not feasible, altering the solvent system itself is the next logical step. This can be achieved by using co-solvents or by adjusting the pH of the solution.
Strategy 1: Co-solvency
The principle of co-solvency involves adding a secondary, miscible solvent to methanol to change the overall polarity of the solvent system, making it more favorable for the solute.[5] For 4-Nitrophenol, which has both polar (hydroxyl, nitro) and non-polar (benzene ring) characteristics, a co-solvent can bridge the polarity gap.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that is excellent for dissolving a wide range of organic compounds.
-
Dimethylformamide (DMF): Another effective polar aprotic solvent.
-
Acetonitrile: A less polar option that can still improve solubility.
Experimental Protocol: Co-solvent Screening
-
Prepare a suspension of your target concentration of this compound in methanol.
-
Add the chosen co-solvent (e.g., DMSO) dropwise while stirring vigorously.
-
Continue adding the co-solvent until the solute fully dissolves.
-
Record the final ratio (e.g., 9:1 Methanol:DMSO v/v).
-
Important: Ensure the chosen co-solvent is compatible with your downstream application (e.g., it won't interfere with a reaction or spectroscopic analysis).
Troubleshooting Workflow Diagram
A logical workflow for troubleshooting solubility issues.
Strategy 2: pH Modification
4-Nitrophenol is a weak acid due to its phenolic hydroxyl group.[6] The pKa of 4-Nitrophenol is approximately 7.15.[7][8] By adding a mild base, you can deprotonate the hydroxyl group to form the 4-nitrophenolate anion. This anion is an ionic salt, which is significantly more polar than the neutral molecule and thus exhibits much higher solubility in polar solvents like methanol.
Chemical Principle:
Equilibrium between 4-Nitrophenol and its more soluble conjugate base.
Protocol: pH-Mediated Dissolution
-
Prepare the suspension of this compound in methanol.
-
Prepare a dilute solution of a mild organic base (e.g., triethylamine) or a stronger inorganic base (e.g., 0.1 M NaOH in methanol).
-
While stirring, add the basic solution dropwise to the suspension.
-
Observe the color change. The solution will turn yellow as the 4-nitrophenolate anion forms.[8][9] Dissolution should occur concurrently.
-
Caution: This method fundamentally changes the chemical nature of your compound. This is ideal for applications like creating stock solutions for UV-Vis spectrophotometry but may be unsuitable for chemical reactions where the neutral phenol is the required reactant.
Frequently Asked Questions (FAQs)
FAQ 1: What is the approximate solubility of 4-Nitrophenol in methanol at standard conditions (25 °C)? While an exact value in g/100mL for methanol is not readily available in common databases, it is classified as being very soluble in alcohols like ethanol and ether.[1][10] For context, its solubility in water at 25 °C is about 1.6 g/100 mL.[4] Its solubility in methanol is expected to be significantly higher than this.
FAQ 2: Will the 15N isotope affect the solubility properties compared to unlabeled 4-Nitrophenol? No, the effect of the stable isotope 15N on solubility is negligible.[11] Isotope effects on physical properties like solubility are generally very small and do not become significant unless dealing with hydrogen isotopes (i.e., deuterium).[12] All protocols and principles applicable to standard 4-Nitrophenol can be directly applied to its 15N-labeled counterpart.
FAQ 3: Are there any specific safety concerns when handling 4-Nitrophenol? Yes. 4-Nitrophenol is toxic if swallowed, inhaled, or absorbed through the skin.[13] It can cause irritation to the skin, eyes, and respiratory tract.[9] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
FAQ 4: How can I visually confirm that the this compound has fully dissolved? A fully dissolved solution should be clear and free of any visible solid particles or haziness when viewed against a light source. The solution of neutral 4-Nitrophenol will be colorless to pale yellow. If you have adjusted the pH to be basic, the formation of the 4-nitrophenolate anion will result in a distinct, bright yellow solution.[8]
References
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem. Retrieved from [Link]
-
Wikipedia. (2024). 4-Nitrophenol. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]
-
Chemeurope.com. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
EHS. (n.d.). 4-Nitrophenol in methanol. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-Nitrophenol in methanol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Smart Achievers. (n.d.). p-Block Elements. Retrieved from [Link]
-
National Institutes of Health. (2018). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. labsolu.ca [labsolu.ca]
- 3. static.yntc.org.cn [static.yntc.org.cn]
- 4. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]
- 5. ajptonline.com [ajptonline.com]
- 6. webqc.org [webqc.org]
- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 9. 4-Nitrophenol [chemeurope.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. smartachievers.online [smartachievers.online]
- 12. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. southwest.tn.edu [southwest.tn.edu]
- 15. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Degradation of 4-Nitrophenol-¹⁵N in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of 4-Nitrophenol-¹⁵N (4-NP-¹⁵N) in aqueous solutions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have synthesized technical information with practical, field-tested insights to address the common challenges you may encounter.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that can arise during the experimental workflow, from inconsistent degradation rates to difficulties in product identification.
Q1: My 4-Nitrophenol-¹⁵N degradation rate is inconsistent or slower than expected. What are the potential causes and how can I troubleshoot this?
Potential Causes & Solutions:
-
Inadequate Catalyst Activity (for catalytic degradation):
-
Cause: The catalyst (e.g., photocatalyst, Fenton's reagent) may be inactive or used in insufficient concentration. For photocatalysis, the light source intensity or wavelength might be inappropriate.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the catalyst is from a reliable source and has been stored correctly. For photocatalysts like TiO₂, confirm the crystalline phase (anatase is often more active).[2]
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. Both insufficient and excessive amounts can hinder the reaction rate.
-
Check Light Source: For photocatalytic studies, verify the emission spectrum and intensity of your lamp. Ensure the wavelength is appropriate to activate your photocatalyst.[3]
-
Control pH: The pH of the aqueous solution can significantly influence the surface charge of the catalyst and the speciation of 4-NP, thereby affecting the degradation rate.[3] Determine the optimal pH for your specific catalytic system.
-
-
-
Matrix Effects in Complex Aqueous Solutions:
-
Cause: Components in your aqueous matrix (e.g., wastewater, buffer salts) can act as scavengers of reactive oxygen species (ROS) or compete with 4-NP-¹⁵N for active sites on the catalyst.[4][5]
-
Troubleshooting Steps:
-
Run a Control Experiment: Perform the degradation in ultrapure water to establish a baseline degradation rate.
-
Identify and Mitigate Interferences: If possible, identify major interfering components in your matrix. Pre-treatment steps like filtration or the addition of specific scavengers for interfering radicals might be necessary.
-
Increase Oxidant Concentration: In Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, increasing the concentration of the oxidant (e.g., H₂O₂) can sometimes overcome scavenging effects.[4][5]
-
-
-
Issues with Experimental Setup:
-
Cause: Inadequate mixing, temperature fluctuations, or, in the case of photocatalysis, shadowing of the catalyst can lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Use a magnetic stirrer or overhead mixer to ensure the reaction mixture is well-homogenized, especially for heterogeneous catalysis.
-
Maintain Constant Temperature: Use a water bath or other temperature control system to maintain a constant reaction temperature.
-
Optimize Reactor Geometry: For photocatalysis, ensure the reactor design allows for uniform illumination of the catalyst suspension.
-
-
Q2: I am having trouble identifying and quantifying the degradation products of 4-Nitrophenol-¹⁵N. What analytical strategies should I employ?
Analytical Approach:
The key advantage of using a ¹⁵N-labeled compound is the ability to trace the nitrogen atom through the degradation pathway. Mass spectrometry (MS) coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) is the most powerful tool for this purpose.[6][7]
-
Recommended Analytical Workflow:
-
HPLC Separation: Develop an HPLC method to separate 4-NP-¹⁵N from its potential degradation products. A C18 reversed-phase column is a common choice.[2][8][9][10][11] The mobile phase typically consists of a mixture of methanol or acetonitrile and an acidic aqueous buffer.[12]
-
Mass Spectrometry Detection:
-
Full Scan MS: Acquire full scan mass spectra to identify ions that are 1 mass unit higher than the corresponding unlabeled fragments, indicating the presence of the ¹⁵N atom.
-
Tandem MS (MS/MS): To confirm the structure of the degradation products, perform MS/MS analysis. Fragmentation of the ¹⁵N-containing parent ion will produce fragment ions that also contain the ¹⁵N label, helping to elucidate the structure of the intermediates.[6][7]
-
-
Quantification:
-
For quantification, it is crucial to have analytical standards for the expected degradation products. If standards are unavailable, relative quantification can be performed based on the peak areas in the HPLC-UV chromatogram or the ion intensity in the mass spectrometer.
-
-
Troubleshooting Common Analytical Issues:
-
Poor Chromatographic Resolution:
-
Solution: Optimize the HPLC mobile phase composition, gradient, and flow rate. Experiment with different column chemistries if co-elution is a persistent issue.
-
-
Low Sensitivity in MS:
-
Solution: Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates). Ensure the mobile phase is compatible with MS (use volatile buffers like formic acid or ammonium acetate instead of phosphoric acid).[12]
-
-
Difficulty in Identifying Unknowns:
-
Solution: High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, can provide accurate mass measurements, which can be used to determine the elemental composition of the unknown degradation products.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the experimental design and interpretation of 4-Nitrophenol-¹⁵N degradation studies.
Q1: Why should I use 4-Nitrophenol-¹⁵N instead of unlabeled 4-Nitrophenol in my degradation studies?
Using 4-Nitrophenol-¹⁵N provides a significant advantage in mechanistic studies. The ¹⁵N isotope acts as a tracer, allowing you to definitively follow the fate of the nitrogen atom from the parent compound into its various degradation products. This is particularly useful for:
-
Elucidating Degradation Pathways: By identifying the ¹⁵N-containing intermediates, you can piece together the sequence of reactions in the degradation process.[6]
-
Distinguishing between Different Nitrogen Sources: In complex matrices where other nitrogen-containing compounds are present, the ¹⁵N label allows you to specifically track the degradation of your target compound.
-
Quantifying Nitrogen Transformation Products: You can accurately quantify the formation of products like ¹⁵NO₃⁻, ¹⁵NO₂⁻, or ¹⁵NH₄⁺, providing a complete nitrogen mass balance for the degradation process.
Q2: What are the expected major degradation pathways for 4-Nitrophenol?
The degradation of 4-nitrophenol can proceed through several pathways, depending on the degradation method employed. The use of 4-NP-¹⁵N can help confirm which pathway is dominant in your system.
-
Advanced Oxidation Processes (AOPs): These methods, such as photocatalysis and Fenton reactions, primarily involve the attack of hydroxyl radicals (•OH) on the aromatic ring.[14][15] This can lead to:
-
Reductive Pathways: In some catalytic systems, particularly with certain metal catalysts, the nitro group can be reduced to an amino group, forming 4-aminophenol (4-AP).[18][19]
The following diagram illustrates a simplified potential degradation pathway for 4-Nitrophenol-¹⁵N via an oxidative process.
Caption: Oxidative degradation pathway of 4-Nitrophenol-¹⁵N.
Q3: How can I set up a robust experimental protocol for studying 4-Nitrophenol-¹⁵N degradation?
A well-designed experiment is crucial for obtaining reliable and reproducible data. Here is a general protocol that can be adapted to your specific degradation technique.
Step-by-Step Experimental Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 4-Nitrophenol-¹⁵N and dissolve it in ultrapure water or your chosen aqueous matrix to prepare a concentrated stock solution. Store the stock solution protected from light to prevent photodegradation.
-
-
Reaction Setup:
-
In a suitable reactor (e.g., a quartz vessel for photocatalysis), add a specific volume of the aqueous matrix.
-
If using a catalyst, add the required amount and ensure it is well-dispersed.
-
Spike the reactor with the 4-Nitrophenol-¹⁵N stock solution to achieve the desired initial concentration.
-
Initiate the degradation process (e.g., turn on the UV lamp, add the Fenton reagent).
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the sample to stop any further degradation. This can be achieved by adding a quenching agent (e.g., sodium sulfite for some AOPs) or by filtering out the catalyst for heterogeneous systems.
-
-
Sample Preparation for Analysis:
-
Filter the samples to remove any particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Transfer the prepared samples to autosampler vials for HPLC-MS analysis.
-
-
Data Analysis:
Experimental Workflow Diagram:
Caption: General experimental workflow for 4-NP-¹⁵N degradation studies.
Quantitative Data Summary
The kinetics of 4-nitrophenol degradation are often modeled using a pseudo-first-order rate equation. The table below summarizes kinetic data from various studies on 4-nitrophenol degradation, which can serve as a reference for your experiments.
| Degradation Method | Catalyst | Rate Constant (k) | Reference |
| Photocatalysis | C, N-TiO₂ | 4.87 x 10⁻³ min⁻¹ | [2][20] |
| Photocatalysis | Anatase TiO₂ | 2.53 x 10⁻³ min⁻¹ | [2][20] |
| Photocatalysis | B-doped TiO₂ | 0.0322 min⁻¹ | [1] |
| UV/HOCl | - | 0.137 - 0.416 min⁻¹ | [4] |
Note: The rate constants are highly dependent on the specific experimental conditions, including initial concentration, catalyst loading, pH, and temperature.
References
-
Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. (2010). Environmental Technology, 21(7). [Link]
-
Synergistic effects of 4-nitrophenol degradation using gamma irradiation combined with advanced oxidation process. (n.d.). Nuclear Science and Techniques. [Link]
-
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (n.d.). Frontiers. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). ACS Omega. [Link]
-
Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol. (2010). ResearchGate. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. [Link]
-
HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. (2011). PubMed. [Link]
-
Degradation and detoxification of 4-nitrophenol by advanced oxidation technologies and bench-scale constructed wetlands. (2009). ResearchGate. [Link]
-
Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. (n.d.). [No Source Name Available]. [Link]
-
Photodegradation of 4-nitrophenol over B-doped TiO2 nanostructure: effect of dopant concentration, kinetics, and mechanism. (2020). PubMed. [Link]
-
(A) Photocatalytic degradation of 4-nitrophenol. (B) First... (n.d.). ResearchGate. [Link]
-
Kinetic study of the 4-Nitrophenol photooxidation and photoreduction reactions using CdS. (2019). [No Source Name Available]. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). MDPI. [Link]
-
Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (n.d.). PMC. [Link]
-
Photocatalytic degradation of 4-nitrophenol (4-NP). (a) Relative... (n.d.). ResearchGate. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). ResearchGate. [Link]
-
Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2. (n.d.). MDPI. [Link]
-
Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. (2024). MDPI. [Link]
-
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (2020). ACS Publications. [Link]
-
Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. (n.d.). Nanochemistry Research. [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). Frontiers. [Link]
-
4-nitrophenol biodegradation in a sequencing batch reactor: kinetic study and effect of filling time. (2004). PubMed. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2020). ACS Publications. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
(PDF) Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. (2019). ResearchGate. [Link]
-
P-Nitro Phenol as Pollutant Degrade by Photo Catalyst Using Semiconductor ZnO and H2O2. (2023). AIP Publishing. [Link]
-
Isotope Fractionation Associated with the Biodegradation of 2-and 4-Nitrophenols via Monooxygenation Pathways. (n.d.). OpenMETU. [Link]
-
(PDF) Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2018). ResearchGate. [Link]
-
Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). MDPI. [Link]
-
Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Heterogeneous photocatalytic degradation of nitrophenols. (n.d.). ResearchGate. [Link]
-
Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment Using a Glassy Carbon Electrode Modified with Formamide-Converted Nitrogen-Doped Carbon Materials. (n.d.). MDPI. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ResearchGate. [Link]
-
(PDF) Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). ResearchGate. [Link]
-
Kinetics, degradation pathway and reaction mechanism of advanced oxidation of 4-nitrophenol in water by a UV/H2O2 process. (n.d.). ResearchGate. [Link]
-
Photocatalytic degradation of nitro phenol: A continuous study in a TiO 2 film coated photo reactor. (2023). AIP Publishing. [Link]
-
Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorption. (n.d.). ACP. [Link]
-
Isotope fractionation associated with the biodegradation of 2- and 4-nitrophenols via monooxygenation pathways. (2013). Hanze University of Applied Sciences. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]
-
Kinetics of 4-Nitrophenol Biodegradation in a Sequencing Batch Reactor. (n.d.). ResearchGate. [Link]
Sources
- 1. Photodegradation of 4-nitrophenol over B-doped TiO2 nanostructure: effect of dopant concentration, kinetics, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. acp.copernicus.org [acp.copernicus.org]
- 17. researchgate.net [researchgate.net]
- 18. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Signals for 4-Nitrophenol-¹⁵N
Welcome to the technical support center for the analysis of 4-Nitrophenol-¹⁵N. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and sensitive mass spectrometry methods for this analyte. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can not only solve immediate problems but also proactively optimize your workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of 4-Nitrophenol-¹⁵N.
Q1: What is the best ionization mode for 4-Nitrophenol-¹⁵N, and why?
A1: The optimal ionization mode is unequivocally negative ion electrospray ionization (ESI) . The chemical structure of 4-Nitrophenol is the primary determinant for this choice. The molecule possesses a phenolic hydroxyl (-OH) group which is acidic (pKa ≈ 7.15). In the ESI source, this proton is readily abstracted, forming a stable deprotonated molecule, [M-H]⁻.[1][2] The presence of the electron-withdrawing nitro (-NO₂) group further stabilizes the resulting negative charge on the phenoxide ion, leading to a highly efficient ionization process and a strong, stable signal.[3]
Conversely, positive ion ESI is not recommended. The 4-Nitrophenol structure lacks any strongly basic functional groups, such as amines, that can be readily protonated to form positive ions.[4] Therefore, attempts to analyze it in positive mode will likely result in little to no signal.
Q2: What are the expected mass-to-charge ratios (m/z) for the precursor and primary fragment ions of 4-Nitrophenol-¹⁵N?
A2: Understanding the expected m/z values is critical for instrument setup. Given the molecular weight of unlabeled 4-Nitrophenol is approximately 139.11 Da[5], the ¹⁵N-labeled analogue will have a monoisotopic mass of approximately 140.106 Da.
| Ion Type | Description | Expected m/z | Notes |
| Precursor Ion | Deprotonated molecule [M-H]⁻ | 139.1 | This is the primary ion you will select in MS1 (Q1). |
| Product Ion 1 | Loss of Nitrogen Monoxide [M-H-¹⁵NO]⁻ | 108.1 | A common fragmentation pathway for nitrophenols.[2][6] |
| Product Ion 2 | Loss of Nitrite [M-H-¹⁵NO₂]⁻ | 92.1 | Another characteristic fragmentation pathway.[2][7] |
These values are essential for setting up Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) experiments for quantitative analysis.[8]
Q3: Does the ¹⁵N label affect the ionization or fragmentation behavior?
A3: The ¹⁵N stable isotope label primarily serves to shift the mass of the molecule by one Dalton. It does not significantly alter the physicochemical properties, such as pKa or polarity. Therefore, the ionization efficiency and fragmentation pathways remain virtually identical to the unlabeled compound. Its utility lies in its role as an ideal internal standard, as it will co-elute chromatographically and experience the same matrix effects as the analyte, ensuring accurate quantification.[9]
Troubleshooting Guide: From Low Signal to No Signal
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. This guide breaks down common issues into identifiable causes and actionable solutions.
Problem 1: No Signal or Critically Low Intensity
A complete loss of signal can be alarming but is often traceable to a singular, fundamental issue.
Sources
- 1. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. reddit.com [reddit.com]
- 5. Phenol, 4-nitro- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shimadzu.com [shimadzu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing contamination in 4-Nitrophenol-15N samples
A Guide to Preventing, Identifying, and Mitigating Contamination in Isotope Labeling Experiments
Welcome to the technical support center for 4-Nitrophenol-¹⁵N. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹⁵N-labeled 4-nitrophenol in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the isotopic and chemical integrity of your samples. Contamination, whether chemical or isotopic, can compromise experimental results, leading to misinterpretation of data in metabolic studies, environmental fate analysis, and quantitative mass spectrometry assays.
This resource is structured to walk you through the lifecycle of your 4-Nitrophenol-¹⁵N sample, from initial quality assessment to troubleshooting unexpected results.
Part 1: Foundational Knowledge & Pre-Experimental Checks
Before beginning any experiment, verifying the integrity of your starting material is paramount. This section addresses the fundamental properties of 4-Nitrophenol-¹⁵N and how to establish a baseline for its purity.
FAQ 1: What are the critical quality attributes of a high-purity 4-Nitrophenol-¹⁵N sample?
A high-purity 4-Nitrophenol-¹⁵N standard is defined by two primary metrics: chemical purity and isotopic enrichment.
-
Chemical Purity: This refers to the percentage of the material that is chemically 4-nitrophenol, irrespective of its isotopic composition. Contaminants can include isomers (e.g., 2-nitrophenol), starting materials from synthesis, or degradation products.[1][2] High-purity standards should have a chemical purity of >98%.
-
Isotopic Enrichment (or Purity): This specifies the percentage of 4-nitrophenol molecules in which the nitrogen atom is ¹⁵N as opposed to the naturally abundant ¹⁴N.[3] For quantitative applications, isotopic enrichment should typically be ≥98-99%.[3][4] This minimizes the background signal from the unlabeled analogue.
Causality: Low chemical purity introduces interfering compounds that can co-elute in chromatography or have similar mass-to-charge ratios, complicating analysis.[5] Low isotopic enrichment, a form of isotopic contamination, reduces the signal-to-noise ratio in mass spectrometry and can lead to inaccurate quantification when the sample is used as an internal standard.[6]
Data Summary: Key Specifications for 4-Nitrophenol-¹⁵N
| Parameter | Recommended Specification | Rationale for Specification |
| Chemical Purity | >98% | Minimizes interference from other chemical species. |
| Isotopic Enrichment | ≥98% | Ensures a strong, distinct signal for the labeled compound over its natural counterpart.[3] |
| Appearance | Colorless to light yellow solid | Significant deviation may indicate degradation or gross contamination. |
| Moisture Content | <0.5% | Water can promote hydrolytic degradation pathways. |
FAQ 2: How can I verify the isotopic enrichment of my new 4-Nitrophenol-¹⁵N standard?
Mass Spectrometry (MS) is the definitive technique. You should perform a high-resolution MS analysis of the new standard.
-
Expected Masses:
-
Unlabeled 4-Nitrophenol (C₆H₅NO₃): Molecular Weight ≈ 139.027 g/mol
-
¹⁵N-labeled 4-Nitrophenol (C₆H₅¹⁵NO₃): Molecular Weight ≈ 140.024 g/mol
-
-
Procedure: Dissolve a small amount of the standard in a suitable solvent (e.g., methanol or acetonitrile) and analyze via direct infusion or LC-MS.
-
Interpretation: In the mass spectrum, you should see a dominant peak at the m/z corresponding to the ¹⁵N-labeled molecule. The peak for the unlabeled (¹⁴N) molecule should be minimal. The ratio of the peak areas (after correcting for natural isotope abundance of other elements like ¹³C) provides the isotopic enrichment.
Causality: This initial verification is a critical quality control step. Commercial ¹⁵N gas stocks, often used in the synthesis of labeled compounds, can sometimes contain ppm-level impurities of ¹⁵N-labeled ammonia or nitrogen oxides.[7][8] These impurities can be incorporated during synthesis, leading to unexpected labeled byproducts or, in some cases, lower-than-certified enrichment of the target molecule. Verifying the enrichment confirms the supplier's certificate of analysis and ensures your starting material is sound.
Part 2: Handling, Storage, and Preventing Isotopic Dilution
Contamination is most often introduced through improper handling and storage. These FAQs focus on best practices to maintain sample integrity.
FAQ 3: What are the ideal storage conditions for solid and dissolved 4-Nitrophenol-¹⁵N?
4-Nitrophenol is a stable solid but is susceptible to degradation, particularly in solution.
-
Solid Form: Store the solid compound in its original, tightly sealed container, preferably a glass vial.[9] Keep it in a cool, dry, and dark place, such as a desiccator at room temperature.[3][9] Storing under an inert gas (argon or nitrogen) is recommended for long-term stability to prevent slow oxidation.
-
In Solution: Prepare stock solutions in high-purity solvents (e.g., HPLC- or MS-grade methanol, acetonitrile). Store solutions in amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants. For long-term storage, store solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
Causality: 4-Nitrophenol is a combustible solid that is sensitive to light and heat.[9][10] Exposure to light can initiate photochemical reactions, while elevated temperatures can accelerate degradation.[11][12] In solution, it is more susceptible to oxidation and reaction with trace impurities in the solvent. The nitro group can be reduced, and the phenol group can be oxidized. Freezing solutions slows down these degradation kinetics significantly.
FAQ 4: How can I avoid cross-contamination with natural abundance (¹⁴N) 4-nitrophenol in the lab?
Isotopic dilution—the contamination of an isotopically enriched sample with its natural abundance counterpart—is a common and critical error.
-
Dedicated Glassware & Syringes: Use separate sets of glassware, syringes, and pipette tips for handling the ¹⁵N-labeled standard and any unlabeled 4-nitrophenol. Label these items clearly.
-
Workflow Segregation: If possible, prepare stock solutions and dilutions of the ¹⁵N-labeled compound in a different area or at a different time from the preparation of unlabeled samples.
-
Analytical Sequence: When running samples on an LC-MS or GC-MS, run a solvent blank immediately after injecting a high-concentration unlabeled standard and before injecting your labeled sample to check for carryover.
Causality: 4-Nitrophenol can be a common laboratory chemical and an environmental contaminant, arising from the degradation of pesticides like parathion or from industrial processes.[13][11][14] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they are impossible to separate once mixed. Even trace amounts of unlabeled material can significantly alter the isotopic ratio, leading to gross errors in quantification, especially in isotope dilution mass spectrometry (IDMS) experiments.[15]
Workflow for Preventing Isotopic Dilution
This diagram outlines the critical control points for maintaining isotopic purity during sample handling and preparation.
Caption: Experimental workflow highlighting key steps to prevent contamination.
Part 3: Troubleshooting Common Contamination Scenarios
This section provides a question-and-answer guide to diagnosing and resolving specific contamination issues.
FAQ 5: My MS analysis shows a significant peak for unlabeled (¹⁴N) 4-nitrophenol. What are the likely causes?
This is a classic case of isotopic dilution or contamination. Use the following decision tree to diagnose the source.
Troubleshooting Diagram: Unlabeled Contaminant Detected
Caption: Decision tree for troubleshooting the presence of unlabeled 4-nitrophenol.
Step-by-Step Diagnosis:
-
Re-analyze the Stock: First, re-analyze a fresh dilution of your 4-Nitrophenol-¹⁵N stock solution. If the unlabeled peak is present and large here, your stock itself is contaminated. This could be due to a supplier issue or accidental contamination of the stock vial.
-
Check for Carryover: If the stock is clean, the issue is likely analytical carryover or contamination during your experimental sample preparation. Inject a solvent blank immediately after a high-concentration unlabeled sample. If you see the unlabeled 4-nitrophenol peak, you have carryover in your injection port, column, or MS source.
-
Review Handling Procedures: If both the stock and blanks are clean, the contamination was introduced during the preparation of that specific sample. Review your workflow: Was non-dedicated glassware used? Was there a chance of aerosol contamination from an unlabeled standard being handled nearby?
FAQ 6: I observe unexpected labeled peaks in my mass spectrum. What could they be?
Unexpected ¹⁵N-labeled peaks suggest either degradation of your standard or the presence of ¹⁵N-labeled impurities from the synthesis process.
-
Degradation Products: 4-Nitrophenol can degrade via several pathways, including reduction of the nitro group to an amino group (forming 4-aminophenol) or polymerization.[12][16][17] If your sample was exposed to harsh pH, light, or reducing agents, you might see peaks corresponding to ¹⁵N-4-aminophenol or other derivatives.
-
Synthesis Impurities: The synthesis of labeled compounds can sometimes result in labeled byproducts.[18] For example, if the nitration step was not perfectly regioselective, you might have a small amount of ¹⁵N-2-nitrophenol. These impurities would have the same mass as your target compound but should be separable by chromatography.
Protocol: Differentiating Isomers from Degradation Products
-
Technique: Use a validated HPLC or GC method with sufficient resolution to separate potential isomers and degradation products.[19][20] An HPLC method with a C18 column and a methanol/water or acetonitrile/water gradient is typically effective for separating nitrophenol isomers.[20]
-
Analysis:
-
Inject your 4-Nitrophenol-¹⁵N standard.
-
If available, inject standards of potential contaminants (e.g., unlabeled 2-nitrophenol, 4-aminophenol) to determine their retention times.
-
Couple the chromatograph to a mass spectrometer (LC-MS or GC-MS).
-
-
Interpretation:
-
If an unexpected peak has the same mass as your ¹⁵N standard but a different retention time, it is likely a labeled isomer (e.g., ¹⁵N-2-nitrophenol).
-
If a peak has a different mass and is also labeled (i.e., its mass is one unit higher than the corresponding unlabeled degradation product), it is a degradation product of your standard.
-
Part 4: Analytical & Purification Protocols
This section provides actionable, step-by-step protocols for common procedures.
Protocol 1: HPLC-UV Method for Chemical Purity Assessment
This protocol is adapted from standard methods for analyzing nitrophenols and can be used to assess the chemical purity of your sample.[20]
-
Objective: To separate 4-nitrophenol from potential isomers and related impurities.
-
Instrumentation: HPLC with UV-Vis Detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Sample Diluent: 50:50 Acetonitrile:Water
-
-
Procedure:
-
Prepare a sample solution of 4-Nitrophenol-¹⁵N at approximately 100 µg/mL in the sample diluent.
-
Set up the HPLC system with the following conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 290 nm or 317 nm (p-nitrophenol has strong absorbance at these wavelengths).[20]
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
-
Inject the sample and integrate all peaks.
-
-
Calculation:
-
Chemical Purity (%) = (Area of 4-Nitrophenol Peak / Sum of All Peak Areas) * 100
-
Trustworthiness: This method provides a self-validating system. The separation of known potential impurities (like 2-nitrophenol, which will have a different retention time) confirms the method's specificity. The purity is calculated based on relative peak areas, providing a clear quantitative measure.
Protocol 2: Emergency Sample Purification via Solid-Phase Extraction (SPE)
If you suspect your sample has been contaminated with a less polar or more polar impurity, a simple SPE cleanup can sometimes salvage it.
-
Objective: To remove interfering compounds from a dissolved 4-Nitrophenol-¹⁵N sample.
-
Materials: C18 SPE Cartridge (e.g., 1 mL, 100 mg), SPE vacuum manifold, collection tubes.
-
Reagents: Methanol (HPLC Grade), Water (HPLC Grade).
-
Procedure:
-
Conditioning: Pass 2 mL of methanol through the C18 cartridge, followed by 2 mL of water. Do not let the cartridge run dry.
-
Loading: Load your aqueous sample solution (pH adjusted to ~3 with formic acid to ensure 4-nitrophenol is protonated) onto the cartridge. 4-Nitrophenol will be retained on the C18 sorbent.
-
Washing: Pass 1-2 mL of a weak organic solvent wash (e.g., 5% methanol in water) through the cartridge. This will remove highly polar impurities.
-
Elution: Place a clean collection tube under the cartridge. Elute the purified 4-Nitrophenol-¹⁵N with 1-2 mL of methanol.
-
Analysis: Re-analyze the eluted fraction by LC-MS to confirm purity.
-
Causality: This protocol is based on the principles of reverse-phase chromatography. The non-polar C18 stationary phase retains the moderately non-polar 4-nitrophenol. Highly polar contaminants will not be retained and will pass through during the loading step. Very non-polar contaminants will be strongly retained and may not elute with the pure compound, achieving separation.
References
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025). Google Cloud.
- A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds. (2025). BenchChem.
- 4-Nitrophenol - Safety Data Sheet. Santa Cruz Biotechnology.
- Toxicological Profile for Nitrophenols. (2019). Agency for Toxic Substances and Disease Registry (ATSDR).
- Analytical Methods for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).
- Top Ten Tips for Producing 13C/15N Protein in Abundance. University of Illinois at Urbana-Champaign.
- Protocol for working with 15N? (2022). ResearchGate.
- Fact or fiction: What is in your 15N2 and 15NH3 cylinders for sustainable ammonia and urea research? (2025). PMC - NIH.
- Nitrophenols Fact Sheet. (2001). Agency for Toxic Substances and Disease Registry (ATSDR).
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. (2021). MDPI.
- Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. (1985). PubMed.
- Safety Data Sheet: 4-Nitrophenol. (2015). Sigma-Aldrich.
- 15N Labeled Compounds. Alfa Chemistry.
- Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble. (2021). ResearchGate.
- Isotope-labeled internal standards: Topics. Science.gov.
- 4-Nitrophenol Fact Sheet. (1999). U.S. Environmental Protection Agency (EPA).
- Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards. (2015). Journal of Visualized Experiments.
- High-purity 4-nitrophenol: purification, characterization, and specifications. (1980). Clinical Chemistry.
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
- Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3. (2019). NIH.
- Isotope-Labeled Compounds Handbook. MedchemExpress.com.
- High-purity 4-nitrophenol: purification, characterization, and specifications. (1981). Semantic Scholar.
- Isotope labeling strategies for the study of high- molecular-weight proteins. (2006). Nature Protocols.
- Safety Data Sheet: p-Nitrophenol. (2015). Thermo Fisher Scientific.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2010). PMC - NIH.
- Safety Data Sheet: p-Nitrophenol. (2015). Fisher Scientific.
- Stable Isotopes - Labeled Compounds. ArtMolecule.
- Radiolytic degradation of 4-nitrophenol in aqueous solutions. (2015). ResearchGate.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling. (2023). Preprints.org.
- The Contamination of Commercial 15N2 Gas Stocks with 15N-Labeled Nitrate and Ammonium. (2014). PLoS ONE.
- Isotope Labelled Compounds. Simson Pharma.
- Evaluation of different isotope dilution mass spectrometry strategies. (2024). NIH.
- Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites. (2021). Dalton Transactions.
Sources
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- 2. [PDF] High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. | Semantic Scholar [semanticscholar.org]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. jpharmsci.com [jpharmsci.com]
- 6. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 7. Fact or fiction: What is in your 15N2 and 15NH3 cylinders for sustainable ammonia and urea research? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of 4-Nitrophenol-15N
Technical Support Center: 4-Nitrophenol-15N
Welcome to the technical support guide for (4-NP-15N). This resource is designed for researchers, scientists, and drug development professionals who utilize 4-NP-15N, often as an internal standard, in their analytical workflows. Poor or inconsistent recovery can compromise data integrity, leading to inaccurate quantification. This guide provides a structured, cause-and-effect approach to diagnosing and resolving common recovery issues.
Overview: The Challenge of 4-Nitrophenol
4-Nitrophenol is a moderately polar, acidic compound whose behavior in solution is highly dependent on pH. Understanding its fundamental properties is the first step in troubleshooting. The isotopic ¹⁵N label does not significantly alter its chemical behavior but is critical for its use in mass spectrometry-based quantification.
Key Physicochemical Properties of 4-Nitrophenol
The successful recovery of 4-NP hinges on the strategic manipulation of its chemical properties throughout the sample preparation and analysis workflow.
| Property | Value | Implication for Experimental Design & Troubleshooting |
| pKa | ~7.15[1][2] | This is the most critical parameter. At pH < 7.15, 4-NP is predominantly in its neutral, more hydrophobic form (phenol). At pH > 7.15, it exists as the deprotonated, anionic, and more polar 4-nitrophenolate. This charge state dictates its retention on reversed-phase (RP) and ion-exchange sorbents. |
| Solubility in Water | 16 g/L (at 25 °C)[1] | Moderately soluble. Its solubility is pH-dependent; the anionic form is more water-soluble. High salt concentrations in the sample matrix can decrease its solubility ("salting-out" effect), which can be leveraged to improve retention on RP-SPE sorbents.[3] |
| logP (Octanol-Water) | ~1.9 | Indicates moderate hydrophobicity in its neutral form, making it suitable for reversed-phase chromatography and solid-phase extraction (SPE). |
| UV Absorbance | Max absorbance at 405 nm for the deprotonated (yellow) form (pH > 7.5)[1][2]. | Useful for quick checks of fractions using a spectrophotometer if concentrations are high enough. The color change is a visual cue for pH status. |
| Stability | Stable at room temperature but can be susceptible to biodegradation[4][5] and photochemical degradation.[1] | Samples should be stored properly (e.g., refrigerated or frozen, protected from light) and processed in a timely manner. Microbial degradation can be a source of loss in environmental or biological samples. |
Troubleshooting Workflow for Poor 4-NP-15N Recovery
Before diving into specific FAQs, use this general workflow to systematically isolate the source of analyte loss. The core principle is to collect and analyze fractions from each step of your process to pinpoint where the 4-NP-15N is being lost.[6]
Caption: A systematic workflow for diagnosing poor 4-NP-15N recovery.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Sample Preparation & Solid-Phase Extraction (SPE)
This is the most common area for analyte loss. Most issues can be traced back to a mismatch between the sample/solvent conditions and the sorbent chemistry.[7][8]
Q1: My 4-NP-15N recovery is low and inconsistent. Where do I start?
A1: Start with your SPE method, as it involves multiple steps where loss can occur. The primary cause of poor recovery for a pH-sensitive compound like 4-NP is incorrect pH control during the load, wash, and elution steps.
Causality: For retention on a reversed-phase (e.g., C18, Phenyl) SPE cartridge, 4-NP must be in its neutral, non-ionized state (protonated hydroxyl group). With a pKa of ~7.15, this requires the sample pH to be acidic. A common mistake is loading a sample at a neutral or basic pH, where the compound is anionic, polar, and has minimal affinity for the nonpolar sorbent, causing it to pass right through during the loading step.[7][9]
Troubleshooting Protocol:
-
Verify Sample pH: Before loading, measure the pH of your sample. Adjust it to be at least 2 pH units below the pKa. A pH of 4.5-5.0 is a safe and effective starting point.
-
Fraction Collection: As outlined in the workflow diagram, perform your SPE method but collect every fraction: the initial sample load "flow-through," each wash solvent, and the final elution.
-
Analyze Fractions: Analyze each collected fraction using your LC-MS method. This will definitively tell you at which step the 4-NP-15N was lost.[6]
-
If it's in the load fraction: Your analyte was not retained. The primary suspect is a sample pH that is too high.
-
If it's in the wash fraction: Your wash solvent is too strong, prematurely stripping the analyte from the sorbent.
-
If it's not in the load or wash, but recovery is still low: Your elution is incomplete, or the analyte has degraded.
-
Q2: I've confirmed my 4-NP-15N is in the initial sample "flow-through" (load fraction). How do I fix this lack of retention?
A2: This is a classic retention problem. Besides incorrect pH, other factors can contribute.
Causality: Retention on an SPE sorbent is an equilibrium process. Sufficient contact time and appropriate solvent conditions are necessary for the analyte to partition from the liquid phase onto the solid sorbent.[3]
Troubleshooting Protocol:
-
Primary Fix - Adjust pH: Ensure your sample is acidified to pH < 5 before loading. This is the most likely solution.
-
Check Sorbent Conditioning: An improperly conditioned cartridge will not perform correctly. Ensure you are wetting the sorbent with a water-miscible organic solvent (e.g., methanol) and then equilibrating with an aqueous solution that mimics your sample's loading conditions (e.g., acidified water). Do not let the sorbent bed dry out before loading the sample.[8]
-
Reduce Sample Solvent Strength: If your sample is dissolved in a solution with a high percentage of organic solvent, it will have a low affinity for the sorbent. Dilute your sample with acidified water to reduce the organic content to <5% before loading.[3]
-
Decrease Flow Rate: Slowing the flow rate during sample loading increases the residence time of the analyte on the sorbent, allowing for better partitioning and retention. Aim for a flow rate of ~1-2 mL/min.[7]
-
Consider Sorbent Mass: If your sample has a high concentration of 4-NP-15N or a complex matrix, you may be overloading the cartridge. Increase the sorbent mass or dilute the sample.[3]
Q3: My analyte is being lost during the wash step. How can I optimize this?
A3: This indicates your wash solvent is too aggressive. The goal of the wash step is to remove more weakly-bound interferences without eluting your analyte of interest.
Causality: The wash solvent should be strong enough to displace interferences but not so strong that it disrupts the hydrophobic interactions between the neutral 4-NP and the sorbent.
Troubleshooting Protocol:
-
Reduce Organic Content: The most common issue is a wash solvent with too much organic modifier (e.g., methanol, acetonitrile). Reduce the percentage of the organic solvent in your aqueous wash solution. For example, if you are using 20% methanol, try 10% or 5%.
-
Maintain pH: Ensure your wash solvent is also acidified to the same pH as your loading solution. A shift to a higher pH during the wash step could ionize the 4-NP and cause it to elute.
-
Test Different Solvents: Sometimes, switching the organic solvent can help. If you are using methanol, try acetonitrile, as it has different selectivity.
Q4: My recovery is still low, but the analyte is not in the load or wash fractions. Why isn't it eluting properly?
A4: This points to an incomplete elution problem, where the analyte remains bound to the SPE sorbent.
Causality: Elution requires a solvent strong enough to disrupt the analyte-sorbent interactions and fully dissolve the analyte. For 4-NP on a reversed-phase sorbent, this can be achieved by using a high-percentage organic solvent or by changing its ionization state.
Troubleshooting Protocol:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mix. If 70% methanol is not working, try 90-100% methanol or acetonitrile.
-
Increase Elution Volume: You may not be using enough solvent volume to pass through the entire sorbent bed and collect the analyte. Try eluting with two or three smaller aliquots of solvent instead of one large one.
-
Use a "Soak Step": Add the elution solvent to the cartridge and let it sit (soak) for 1-5 minutes before applying vacuum or pressure.[10] This allows the solvent to fully penetrate the sorbent and disrupt interactions, leading to more efficient elution.
-
Leverage pH (Advanced): A highly effective strategy is to use pH to your advantage. Elute with a basic solvent (e.g., 50:50 acetonitrile:water with 0.5% ammonium hydroxide, pH > 9). This will deprotonate the 4-NP to its anionic form, which has very low affinity for the reversed-phase sorbent and will elute very easily, even with less organic solvent.
-
Check for Secondary Interactions: If you are using a silica-based C18 sorbent, residual silanol groups can have secondary polar interactions with the phenol group of 4-NP. Using an end-capped C18 or a polymer-based sorbent can mitigate this. Alternatively, adding a small amount of acid or base to the elution solvent can disrupt these interactions.
Category 2: Analytical Issues (LC-MS)
Sometimes, the analyte is successfully recovered from sample prep but appears lost during analysis.
Q5: I have optimized my SPE protocol, but my LC-MS signal is still weak or absent. What could be the issue?
A5: If sample preparation is ruled out, the problem may lie within the LC-MS system or be due to matrix effects.[11]
Causality: The final extract from your SPE is not just pure analyte; it contains co-eluted matrix components. These components can interfere with the ionization of 4-NP-15N in the mass spectrometer's source, a phenomenon known as ion suppression.
Troubleshooting Protocol:
-
Verify System Suitability: Before analyzing your samples, inject a clean standard of 4-NP-15N to confirm the LC-MS is performing as expected (i.e., you see a sharp peak with good signal intensity).
-
Assess Matrix Effects:
-
Prepare two samples:
-
Sample A: A clean standard of 4-NP-15N in your final elution solvent.
-
Sample B: A blank matrix sample that has been taken through your entire SPE procedure. Spike the final extract with the same amount of 4-NP-15N as in Sample A.
-
-
Compare the peak area of 4-NP-15N in both samples. If the peak area in Sample B is significantly lower (>20%) than in Sample A, you are experiencing ion suppression.
-
-
Mitigate Ion Suppression:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate 4-NP-15N from the co-eluting matrix components.
-
Dilute the Sample: A simple 1:5 or 1:10 dilution of your final extract can often reduce matrix effects to a manageable level.
-
Refine the SPE Method: Add a more rigorous wash step or use a different SPE sorbent (e.g., a mixed-mode sorbent) to achieve a cleaner final extract.
-
-
Check for In-Source Instability: Nitrophenols can sometimes be fragile in the MS source. Experiment with source parameters like temperature and voltages to optimize for a stable signal.
References
-
4-Nitrophenol - Wikipedia. Wikipedia. [Link]
-
4-Nitrophenol (C6H5NO3) properties. PubChem @ NIH. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
This compound. PubChem @ NIH. [Link]
-
A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. MDPI. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC @ NIH. [Link]
-
Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. PubMed @ NIH. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]
-
Showing Compound 4-Nitrophenol (FDB022503). FooDB. [Link]
-
Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. ResearchGate. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC @ NIH. [Link]
-
Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? Biotage. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. PubMed @ NIH. [Link]
-
Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. PMC @ NIH. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. PMC @ NIH. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex Inc. on YouTube. [Link]
-
A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... ResearchGate. [Link]
-
Kinetics of 4-Nitrophenol Biodegradation in a Sequencing Batch Reactor. ResearchGate. [Link]
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol. ResearchGate. [Link]
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- 2. webqc.org [webqc.org]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Biodegradation of 4-nitrophenol in standardized aquatic degradation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. welch-us.com [welch-us.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rsc.org [rsc.org]
signal suppression effects with 4-Nitrophenol-15N
Technical Support Center: 4-Nitrophenol-¹⁵N
Welcome to the technical support resource for 4-Nitrophenol-¹⁵N. This guide is designed for researchers, scientists, and drug development professionals encountering signal suppression and other analytical challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to effectively troubleshoot and optimize your experiments.
Troubleshooting Guide: Signal Suppression & Related Issues
This section addresses specific, common problems encountered during the analysis of 4-Nitrophenol and its ¹⁵N-labeled analogue, particularly in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: My 4-Nitrophenol-¹⁵N signal intensity is drastically lower than expected or non-existent. What is the primary cause?
A1: The most probable cause is severe ion suppression due to matrix effects.
Ion suppression is a phenomenon where the ionization efficiency of the target analyte (4-Nitrophenol-¹⁵N) is reduced by co-eluting compounds from the sample matrix.[1][2][3] In electrospray ionization (ESI), all molecules in a droplet compete for a limited number of charges and for access to the droplet surface to be released into the gas phase.[1][4] Components of a complex matrix (e.g., salts, lipids, proteins from biological fluids, or humic acids from environmental samples) can outcompete your analyte, leading to a significant drop in its signal.[2][5]
Troubleshooting Workflow:
-
Confirm Instrument Performance: Directly infuse a standard solution of 4-Nitrophenol-¹⁵N (in a clean solvent like methanol or acetonitrile) into the mass spectrometer. If you observe a strong, stable signal, the instrument is likely functioning correctly, and the issue lies with your sample or chromatographic method.
-
Perform a Post-Column Infusion Experiment: This is the definitive test for ion suppression.
-
Continuously infuse a standard solution of 4-Nitrophenol-¹⁵N at a constant rate into the LC flow after the analytical column but before the MS ion source.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte).
-
Monitor the signal of 4-Nitrophenol-¹⁵N. A sharp drop in signal intensity at retention times where matrix components elute confirms the presence of ion suppression.[1]
-
-
Mitigate the Suppression: If suppression is confirmed, proceed to the solutions outlined in Q3.
Q2: I'm observing high variability and poor reproducibility between replicate injections. Why is this happening?
A2: High variability is a classic symptom of inconsistent matrix effects. [5]
While your analyte signal may be suppressed in every injection, slight variations in the concentration of interfering compounds from one sample to the next can cause the degree of suppression to fluctuate. This leads to poor precision and unreliable quantification.[4] The most robust solution is the proper use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Nitrophenol-¹⁵N itself.
The Role of a SIL-IS:
A SIL-IS is the gold standard for correcting matrix effects.[5][6] Because 4-Nitrophenol-¹⁵N is chemically identical to the unlabeled analyte, it will:
-
Co-elute perfectly under the same chromatographic conditions.
-
Experience the exact same degree of ion suppression or enhancement.[6]
By calculating the ratio of the analyte signal to the IS signal, the variability caused by suppression is normalized, restoring accuracy and precision to your measurements. If you are already using 4-Nitrophenol-¹⁵N as an IS and still see variability, ensure its addition is precise and occurs early in the sample preparation workflow to account for analyte loss during extraction.[5]
Q3: My signal is suppressed. What are the most effective strategies to reduce or eliminate these matrix effects?
A3: A multi-pronged approach involving sample preparation, chromatography, and instrument settings is most effective.
The goal is to either remove the interfering compounds or chromatographically separate them from your analyte.
Proper sample cleanup is the most effective way to remove matrix components before they enter the LC-MS system.[3][4]
| Technique | Mechanism | Effectiveness for 4-Nitrophenol | Considerations |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast and simple, but often insufficient. Removes proteins but leaves behind many other matrix components like phospholipids. | Prone to significant ion suppression. Use only for simple matrices or as a first pass. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on polarity and pH. | Highly effective. As an acidic compound, 4-Nitrophenol's extraction can be optimized by adjusting sample pH to be acidic (e.g., pH 2-3) to ensure it is in its neutral form, which favors partitioning into an organic solvent.[5] | Can be labor-intensive and require significant method development. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Most effective method. [5] Use a reversed-phase (e.g., C18) or mixed-mode sorbent. The acidic nature of 4-Nitrophenol allows for strong retention and aggressive washing steps to remove interferences.[5] | Requires careful selection of sorbent and optimization of wash/elution solvents. |
If interfering compounds cannot be fully removed, separate them from your analyte peak.
-
Gradient Optimization: Increase the duration of your LC gradient to improve the resolution between your analyte and co-eluting matrix components.
-
Column Chemistry: Switch to a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl, or HILIC) that provides a different selectivity for your analyte versus the matrix interferences.
-
Reduce Flow Rate: Lowering the ESI flow rate (e.g., to nano-flow ranges) can reduce the severity of ion suppression by creating smaller, more efficiently charged droplets.[1]
-
Switch Polarity: 4-Nitrophenol can be ionized in both positive and negative modes. Since fewer compounds ionize in negative mode, switching from positive to negative ESI can sometimes reduce the number of co-eluting interferences and thus lessen suppression.[1][7]
Below is a troubleshooting workflow to systematically address signal suppression.
Caption: A decision tree for troubleshooting signal suppression.
Frequently Asked Questions (FAQs)
Q4: Can you explain the chemical mechanism of ion suppression in more detail?
A4: Certainly. In Electrospray Ionization (ESI), the process of generating gas-phase ions from a liquid solution is complex and competitive. Signal suppression occurs primarily through two mechanisms at the ion source:
-
Competition for Charge: The ESI process generates a finite number of charges. When a high concentration of a co-eluting matrix component is present, it can preferentially acquire these charges, leaving fewer available for your analyte of interest, 4-Nitrophenol-¹⁵N.[3] Compounds that are highly basic or have high proton affinity are particularly effective at causing suppression in positive ion mode.[4]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can alter the physical properties of the ESI droplets. They can increase the droplet's surface tension and viscosity, which hinders the evaporation of the solvent.[1] This makes it more difficult for the analyte to be released from the droplet into the gas phase, thereby suppressing its signal.[1][4]
The diagram below illustrates this competitive process within an ESI droplet.
Caption: Competition for charge at the ESI droplet surface.
Q5: Are there any specific considerations for 4-Nitrophenol in NMR experiments?
A5: While signal suppression is primarily an LC-MS issue, signal quenching can occur in fluorescence-based detection methods. 4-Nitrophenol is known to quench the fluorescence signal of certain materials, like carbon dots, through mechanisms such as Förster Resonance Energy Transfer (FRET).[8][9] If you are using a fluorescence detector, be aware that matrix components or even the analyte itself at high concentrations could cause quenching, leading to non-linear calibration curves.
In Nuclear Magnetic Resonance (NMR), signal suppression is less common in the same way as in MS. However, poor signal-to-noise can result from low sample concentration, improper shimming, or the presence of paramagnetic impurities in your sample or NMR tube, which can cause significant peak broadening. Always use high-quality solvents and ensure samples are free of particulate matter.
Q6: Why is a ¹⁵N-labeled standard superior to a deuterated (²H) or ¹³C-labeled standard?
A6: While all stable isotope-labeled standards are effective, ¹⁵N and ¹³C labeling are generally preferred over deuterium (²H) labeling for LC-MS. This is because deuterium-labeled standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, an effect known as an "isotopic shift." This can lead to incomplete co-elution and, therefore, imperfect correction for matrix effects. ¹³C and ¹⁵N labels are less prone to this chromatographic shift, ensuring more accurate co-elution and superior quantification.[6] For 4-Nitrophenol, the ¹⁵N label provides a clear mass difference while maintaining nearly identical physicochemical properties to the native compound.[5]
References
- BenchChem. (n.d.). Troubleshooting matrix effects in environmental sample analysis of nitrophenols. BenchChem Technical Support.
- Dams, R., Hoke, S. H., & Vouros, P. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Ghosh, S., et al. (2017). Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111)
- Mei, H., Hsieh, Y., & Nardo, C. (n.d.).
- Park, J., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Department of Biochemistry, University of Paris-Saclay.
- Pan, Y., et al. (n.d.).
- Móritz, I., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- Reta, N., et al. (2024).
- Chen, S., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Reta, N., et al. (2024).
- Peak Scientific. (2021). Achieving High Quality Results takes more than a Top of the Line LC-MS.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peakscientific.com [peakscientific.com]
- 8. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Nitrophenol-¹⁵N Isotopic Purity Analysis
Welcome to the technical support center for 4-Nitrophenol-¹⁵N. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹⁵N-labeled compounds in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the quantification and correction of isotopic impurities, ensuring the accuracy and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic impurities in a 4-Nitrophenol-¹⁵N sample and why are they a concern?
Answer:
When you purchase 4-Nitrophenol-¹⁵N (C₆H₅¹⁵NO₃), the primary labeled species, it is never 100% pure isotopically. The sample will invariably contain a small population of molecules with other isotopes at their natural abundance. The main "impurities" to consider are:
-
Residual ¹⁴N: The most significant impurity is the unlabeled 4-Nitrophenol containing the ¹⁴N isotope. The manufacturer's stated enrichment (e.g., 98% or 99% ¹⁵N) quantifies this specific impurity.
-
¹³C Isotopes: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%.[1] In a molecule of 4-nitrophenol with six carbon atoms, there is a non-trivial probability that one of them is a ¹³C atom.
-
¹⁷O and ¹⁸O Isotopes: Oxygen has two stable heavy isotopes, ¹⁷O (0.038%) and ¹⁸O (0.205%).[1] With three oxygen atoms in the molecule, these also contribute to the overall isotopic distribution.
These impurities are a critical concern in any experiment that relies on measuring the mass of the molecule or its fragments, such as quantitative mass spectrometry. For instance, in metabolic labeling studies, failing to correct for these natural isotopes can lead to a significant overestimation of the unlabeled species, thereby skewing calculations of turnover rates or incorporation efficiencies.[2][3]
Q2: What is the difference between Isotopic Purity and Isotopic Enrichment?
Answer:
While often used interchangeably, these terms have distinct meanings:
-
Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule that is greater than its natural abundance. For example, if your 4-Nitrophenol-¹⁵N is stated to have 99% enrichment, it means that 99% of the nitrogen atoms in the nitrophenol molecules are ¹⁵N, and 1% are the naturally abundant ¹⁴N.
-
Isotopic Purity is a broader term that describes the proportion of the desired isotopically labeled molecule relative to all other isotopic variants (isotopologues) in the sample. This includes not just the primary labeled element (Nitrogen) but also the natural abundance of other elements like Carbon and Oxygen.
In essence, high isotopic enrichment is a prerequisite for, but not the sole determinant of, high isotopic purity. For precise quantitative work, understanding the entire isotopic distribution is essential.
Q3: Which analytical techniques are best for determining the true isotopic enrichment of my sample?
Answer:
The two primary methods for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): This is the most common and direct method. High-resolution MS can resolve the different isotopologues of 4-nitrophenol based on their mass-to-charge (m/z) ratio. By analyzing the relative intensities of these peaks, one can calculate the precise isotopic enrichment.[4][5]
-
NMR Spectroscopy: While less direct for the entire molecule, ¹⁵N NMR can provide specific information about the nitrogen atom.[6] The presence of a ¹⁵N nucleus (spin ½) allows for specific NMR experiments (e.g., ¹H-¹⁵N HSQC) that are not possible with the quadrupolar ¹⁴N nucleus (spin 1).[6][7] Quantitative ¹⁵N NMR, though more complex to set up than MS, can be used to determine the ¹⁵N enrichment by comparing the integral of the ¹⁵N signal to an appropriate standard.[8]
For most applications, high-resolution MS provides the most comprehensive picture for correcting experimental data. NMR is an excellent complementary technique for verifying the position of the label and confirming the enrichment of the nitrogen atom itself.[6][8]
Mass Spectrometry (MS) Workflow & Troubleshooting
Q4: How do I use Mass Spectrometry to determine the isotopic enrichment of my 4-Nitrophenol-¹⁵N?
Answer:
Here is a generalized workflow. Note that specific parameters should be optimized for your instrument.
Experimental Protocol: MS Analysis of 4-Nitrophenol-¹⁵N
-
Sample Preparation:
-
Prepare a stock solution of your 4-Nitrophenol-¹⁵N in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.
-
Prepare a serial dilution down to a final concentration suitable for your mass spectrometer's sensitivity (typically in the low µg/mL to ng/mL range).
-
Prepare a similar concentration of an unlabeled 4-Nitrophenol standard. This will be crucial for validation.
-
-
Instrumentation & Data Acquisition:
-
Technique: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR, or Q-TOF).
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is ideal for 4-nitrophenol, as it readily deprotonates to form the [M-H]⁻ ion.
-
Acquisition Mode: Acquire data in full scan mode with high resolution (>70,000) to ensure baseline separation of the isotopic peaks.
-
Analysis: Infuse the sample directly or use a simple LC method with an isocratic flow. Acquire spectra for both the labeled and unlabeled standards.
-
-
Data Analysis:
-
Identify the isotopic cluster for the [M-H]⁻ ion. For unlabeled 4-nitrophenol (C₆H₄NO₃⁻), the monoisotopic peak will be at an m/z of ~138.02. For the fully ¹⁵N-labeled version (C₆H₄¹⁵NO₃⁻), it will be at ~139.02.
-
Extract the intensities for the monoisotopic peak (M₀) and subsequent peaks (M+1, M+2, etc.) for both the labeled and unlabeled samples.
-
Use the mathematical correction described in Q6 to determine the true enrichment.
-
Caption: Workflow for Isotopic Enrichment Determination using MS.
Q5: My MS spectrum shows a cluster of peaks around the expected m/z. What do these M+1, M+2, etc., peaks represent?
Answer:
This cluster of peaks, known as the isotopic distribution or isotopic envelope, is expected and arises from the natural abundance of heavy isotopes.[4] Let's consider an unlabeled 4-Nitrophenol molecule (C₆H₅NO₃).
-
M₀ Peak (Monoisotopic Peak): This represents the molecule where all atoms are the most abundant, lightest isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
-
M+1 Peak: This peak is approximately 1 Dalton heavier than M₀. It primarily represents molecules containing one ¹³C atom or one ¹⁵N atom (if not fully labeled). The contribution from ²H or ¹⁷O is minor but present.
-
M+2 Peak: This peak is ~2 Daltons heavier than M₀. Its intensity comes from molecules containing two ¹³C atoms, one ¹⁸O atom, or a combination of single heavy isotopes (e.g., one ¹³C and one ¹⁵N).
The relative intensities of these peaks are predictable based on the elemental formula and the natural abundance of each isotope.[9] For your ¹⁵N-labeled sample, the main peak will be shifted by ~1 Da. However, it will still have its own M+1 and M+2 peaks, primarily due to the presence of ¹³C and ¹⁸O. Correcting for this is the key to accurate quantification.
Caption: Primary isotopic contributions to M+1 and M+2 peaks.
Q6: What is the step-by-step mathematical correction for natural isotopic abundance in my MS data?
Answer:
Correcting for the contribution of natural isotopes is essential for determining the true abundance of your labeled compound. This process, often called deconvolution or isotopic correction, can be performed using specialized software or a matrix-based calculation.[10][11]
The core principle is to solve a system of linear equations that relates the observed peak intensities to the true abundances of the different isotopologues (e.g., unlabeled, labeled).
Conceptual Framework:
The intensity of each measured peak (e.g., I_M, I_M+1, I_M+2) is a sum of contributions from different isotopologues. For a simplified ¹⁵N labeling experiment, this can be represented as:
I_M = (abundance of unlabeled) * P(M|unlabeled) + (abundance of labeled) * P(M|labeled) I_M+1 = (abundance of unlabeled) * P(M+1|unlabeled) + (abundance of labeled) * P(M+1|labeled) ...and so on.
Where P(M+n|species) is the theoretical probability that a given species (labeled or unlabeled) will contribute to the M+n peak due to its own heavy isotopes (like ¹³C).
Practical Step-by-Step Correction:
A common method involves using the data from your unlabeled standard to create a correction matrix.
-
Analyze the Unlabeled Standard: Measure the intensities of the isotopic peaks for the natural abundance 4-Nitrophenol. Let's call them U₀ (for M₀), U₁ (for M+1), U₂ (for M+2), etc. Normalize them so that U₀ + U₁ + U₂ + ... = 1. These ratios represent the natural isotopic distribution.
-
p₀ = U₀ / ΣU
-
p₁ = U₁ / ΣU
-
p₂ = U₂ / ΣU
-
-
Analyze the Labeled Sample: Measure the intensities of the corresponding peaks for your ¹⁵N-labeled sample. Let's call them L₀, L₁, L₂, etc.
-
Apply the Correction: The goal is to find the true abundance of the ¹⁴N species (A_¹⁴N) and the ¹⁵N species (A_¹⁵N) in your labeled sample.
-
The measured intensity L₀ is almost entirely from the residual ¹⁴N species. So, a first approximation is: A_¹⁴N ≈ L₀ / p₀.
-
The measured intensity L₁ has contributions from the M+1 of the ¹⁴N species AND the M₀ of the ¹⁵N species. L₁ = (A_¹⁴N * p₁) + (A_¹⁵N * p₀)
-
We can rearrange to solve for the abundance of the ¹⁵N species: A_¹⁵N = (L₁ - (A_¹⁴N * p₁)) / p₀
-
-
Calculate Enrichment: The final isotopic enrichment is: % ¹⁵N Enrichment = [ A_¹⁵N / (A_¹⁴N + A_¹⁵N) ] * 100
This is a simplified approach. More rigorous methods use matrix algebra to solve the entire system of equations simultaneously, which is more accurate, especially for complex spectra.[10] Several software packages and online calculators are available to perform these corrections automatically.[9]
Table: Example Calculation Walkthrough
| Step | Description | Unlabeled Data | Labeled Data | Calculation | Result |
| 1 | Measure & Normalize Unlabeled Intensities | M₀=100,000M+1=6,800M+2=2,500 | p₀=100k/109.3kp₁=6.8k/109.3kp₂=2.5k/109.3k | p₀=0.915p₁=0.062p₂=0.023 | |
| 2 | Measure Labeled Intensities | M₀=2,000M+1=98,000M+2=8,500 | |||
| 3a | Calculate True Abundance of ¹⁴N Species | A_¹⁴N = L₀ / p₀ | A_¹⁴N = 2000/0.915 = 2186 | ||
| 3b | Calculate True Abundance of ¹⁵N Species | A_¹⁵N = (L₁ - A_¹⁴Np₁)/p₀ | A_¹⁵N = (98000 - 21860.062)/0.915 = 107065 | ||
| 4 | Calculate Final Enrichment | %Enrichment = A_¹⁵N / (A_¹⁴N+A_¹⁵N) | 98.0% |
Q7: (Troubleshooting) My calculated enrichment is lower than specified by the manufacturer. What are potential causes?
Answer:
This is a common issue that can arise from several sources. Here is a decision tree to help you troubleshoot.
Caption: Troubleshooting low isotopic enrichment calculations.
Detailed Explanations:
-
Insufficient Mass Resolution: If the isotopic peaks are not fully separated (baseline-to-baseline), their intensities will bleed into one another, leading to inaccurate measurements.
-
Poor Signal-to-Noise: Low signal intensity can make it difficult to accurately measure the smaller isotopic peaks, which are critical for the correction calculation.
-
Calculation Errors: The mathematical correction can be complex. A simple mistake in applying the correction factors from the unlabeled standard can propagate and lead to incorrect results. Double-check your formulas or use a trusted software tool.[9]
-
Contaminated Standard: If the unlabeled 4-nitrophenol standard used to derive the natural abundance ratios is contaminated with another substance that has overlapping m/z peaks, the correction factors will be wrong.
-
Sample Integrity: If all analytical factors are ruled out, consider the possibility of sample degradation or an issue with the product itself. Contact the manufacturer with your data.
Impact on Downstream Experiments
Q8: How do isotopic impurities affect my quantitative proteomics experiments?
Answer:
In quantitative proteomics, especially when using ¹⁵N metabolic labeling (like SILAC in mammalian cells or full labeling in bacteria), isotopic impurities have a direct and significant impact.[12]
-
Ratio Compression: If you do not correct for the full isotopic envelope, the signal from the "light" (¹⁴N) channel can be artificially inflated by the M+1 and M+2 peaks of the "heavy" (¹⁵N) channel, and vice-versa. This leads to a compression of the calculated heavy/light ratios, making real biological changes appear smaller than they are.
-
Inaccurate Quantification of Low-Abundance Peptides: The problem is exacerbated for low-abundance peptides where the signal-to-noise is already low.[3] Inaccurate isotopic correction can obscure the true signal, making quantification unreliable.
-
Chromatographic Effects: In some cases, deuterated and non-deuterated (and to a lesser extent, ¹³C/¹²C or ¹⁵N/¹⁴N) isotopologues can be slightly separated by reverse-phase chromatography.[2] This can lead to changing heavy/light ratios across an eluting peptide peak. It is crucial to integrate the signal across the entire chromatographic peak for both species before calculating the ratio.
Recommendation: Always use a quantification software package that specifically includes algorithms to correct for natural isotopic abundance based on the peptide's elemental composition. This is a standard feature in modern proteomics software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
References
-
Rockwood, A. L., & Van Orman, B. A. (2020). A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(8), 1636-1645. [Link]
-
Mallia, K., et al. (2019). A Calculator for the Determination of Isotopic Enrichment from Mass Spectra of Labeled Compounds. Marine Drugs, 17(11), 643. [Link]
-
MacCoss, M. J., et al. (2005). Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Analytical Chemistry, 77(23), 7646-7653. [Link]
-
Zhang, Z. Y., et al. (2012). The impact of peptide abundance and dynamic range on stable-isotope-based quantitative proteomic analyses. Journal of proteome research, 11(1), 48-56. [Link]
-
Lundquist, M. R., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4507–4511. [Link]
-
Zhang, R., & Regnier, F. E. (2002). Fractionation of isotopically labeled peptides in quantitative proteomics. Journal of proteome research, 1(2), 139-144. [Link]
-
Electronic N. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Electronic N. [Link]
-
Lee, J. C., et al. (1995). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry, 30(6), 855-861. [Link]
-
NIST. High-Precision Isotopic Reference Materials. National Institute of Standards and Technology. [Link]
-
NIST. Table of Isotopic Masses and Natural Abundances. National Institute of Standards and Technology. [Link]
-
Meija, J. Isotopic enrichment calculator from mass spectra. GitHub. [Link]
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. Fractionation of isotopically labeled peptides in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Peptide Abundance and Dynamic Range on Stable-Isotope-Based Quantitative Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. | Semantic Scholar [semanticscholar.org]
- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 7. 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR study of the metabolic 15N isotopic enrichment of cyanophycin synthesized by the cyanobacterium Synechocystis sp. strain PCC 6308 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Enhancing Ionization Efficiency of 4-Nitrophenol-15N
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Welcome to the technical support center for optimizing the analysis of 4-Nitrophenol-15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mass spectrometric analysis of this isotopically labeled compound. Here, we move beyond simple procedural lists to explain the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak signal for my this compound standard?
A weak signal, or low intensity, can stem from several factors including inefficient ionization, ion suppression from matrix components, or suboptimal instrument parameters.[1] 4-Nitrophenol, being a small, moderately polar molecule, requires careful consideration of the ionization technique and mobile phase composition to ensure efficient charge transfer in the ion source.
Q2: Which ionization mode, positive or negative, is better for this compound?
Due to its acidic phenolic hydroxyl group, 4-Nitrophenol readily deprotonates to form a phenolate anion.[2] Consequently, negative ion mode Electrospray Ionization (ESI) is typically the preferred method, detecting the [M-H]⁻ ion. This approach generally yields higher sensitivity and a more stable signal compared to positive ion mode.
Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
The choice between ESI and APCI depends on the analyte's polarity and thermal stability.[3][4]
-
ESI is well-suited for polar and ionizable compounds like 4-Nitrophenol.[3][5] It is a "soft" ionization technique that minimizes fragmentation.[5]
-
APCI is generally better for less polar, more volatile compounds.[3][4] While it can be used for 4-Nitrophenol, the heated nebulizer in APCI sources can potentially cause thermal degradation of the analyte.[4]
For most applications involving this compound, ESI is the recommended starting point due to its compatibility with the molecule's properties.
Q4: What is the purpose of using the 15N labeled version of 4-Nitrophenol?
This compound serves as an excellent stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled 4-Nitrophenol.[6][7] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and potential matrix effects.[6][7] This allows for highly accurate and precise quantification based on the ratio of the analyte to the internal standard signal.[6]
Troubleshooting Guide
This section provides detailed solutions to specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity and Poor Sensitivity
A common and frustrating issue is the inability to achieve the desired signal intensity for this compound. This can compromise the limit of detection (LOD) and limit of quantitation (LOQ) of your assay.[1]
Root Causes & Mechanistic Explanations:
-
Suboptimal pH of the Mobile Phase: The ionization efficiency of 4-Nitrophenol is highly pH-dependent due to its pKa of approximately 7.15.[2] In negative ion mode ESI, a mobile phase pH above the pKa will promote the formation of the deprotonated [M-H]⁻ ion, leading to a stronger signal. Conversely, an acidic mobile phase will suppress ionization.
-
Inappropriate Solvent Composition: The choice of organic solvent and its proportion in the mobile phase affects droplet formation and desolvation in the ESI source.[8][9] Solvents with high surface tension or boiling points can hinder the efficient release of ions into the gas phase.
-
Ion Source Contamination: Residues from previous samples, mobile phase impurities, or matrix components can accumulate in the ion source, leading to high background noise and suppression of the analyte signal.[1]
-
Incorrect Source Parameters: The voltages, temperatures, and gas flows of the mass spectrometer's ion source are critical for optimal ionization.[10][11] These parameters are often analyte and mobile phase dependent and require empirical optimization.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols:
Protocol 1: Mobile Phase pH Optimization
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 µg/mL) in a 50:50 mixture of methanol and water.[13]
-
Prepare a series of mobile phase modifiers. A common choice is ammonium acetate or ammonium formate at a concentration of 5-10 mM. Adjust the pH of aqueous portions to values such as 7.5, 8.0, and 8.5.
-
Infuse the stock solution directly into the mass spectrometer using a syringe pump, teeing it into the mobile phase flow.
-
Monitor the signal intensity of the [M-H]⁻ ion for this compound at each pH condition.
-
Select the pH that provides the highest and most stable signal.
Protocol 2: Source Parameter Optimization
-
Begin with the instrument manufacturer's recommended settings for small molecules in negative ion ESI mode.
-
Systematically vary one parameter at a time while infusing the analyte solution with the optimized mobile phase.
-
Key parameters to optimize include:
-
Capillary/Spray Voltage
-
Nebulizing Gas Pressure/Flow
-
Drying Gas Temperature and Flow
-
Fragmentor/Nozzle Voltage
-
-
Plot the signal intensity against the parameter value to identify the optimal setting. Aim for a value on a plateau rather than a sharp peak for better method robustness.[12]
Data Summary Table:
| Parameter | Typical Starting Value | Optimization Range | Rationale |
| Mobile Phase pH | 7.5 | 7.0 - 9.0 | To promote deprotonation of the phenolic group.[2] |
| Capillary Voltage | -3.5 kV | -2.5 to -4.5 kV | To generate a stable electrospray. |
| Nebulizing Gas | 35 psi | 25 - 50 psi | To aid in droplet formation. |
| Drying Gas Temp. | 300 °C | 250 - 350 °C | To facilitate solvent evaporation. |
| Drying Gas Flow | 10 L/min | 8 - 12 L/min | To assist in desolvation of ions. |
Issue 2: Unexpected Fragmentation
While ESI is a soft ionization technique, in-source fragmentation can still occur, leading to a decrease in the abundance of the precursor ion and complicating quantification.
Root Causes & Mechanistic Explanations:
-
High Source Voltages: Excessive voltage applied to the fragmentor, nozzle, or skimmer can induce fragmentation within the ion source.
-
Characteristic Fragmentation Pathways: Nitroaromatic compounds can undergo characteristic fragmentation, such as the loss of NO or NO₂.[14] For 4-Nitrophenol, a common fragment observed is [M-H-NO]⁻.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected fragmentation.
Experimental Protocol: Minimizing In-Source Fragmentation
-
Infuse the this compound standard with the optimized mobile phase.
-
Set the mass spectrometer to acquire full scan data over a relevant mass range (e.g., m/z 50-200).
-
Start with a low fragmentor/nozzle voltage (e.g., 50 V).
-
Gradually increase the voltage in small increments (e.g., 10-20 V) and observe the mass spectrum.
-
Identify the voltage at which fragment ions begin to appear.
-
Set the operating voltage to a value that maximizes the precursor ion signal while minimizing or eliminating fragmentation.
Issue 3: Poor Reproducibility and Inconsistent Results
Inconsistent signal intensity between injections can undermine the reliability of your quantitative results.
Root Causes & Mechanistic Explanations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.[6]
-
Inconsistent Sample Preparation: Variations in extraction efficiency or sample dilution can introduce errors.[6]
-
LC System Instability: Fluctuations in pump performance or column temperature can cause shifts in retention time and affect peak shape, leading to inconsistent integration.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocol: Assessing and Mitigating Matrix Effects
-
Prepare three sets of samples:
-
Set A: this compound in a pure solvent.
-
Set B: Blank matrix extract (e.g., extracted plasma, urine, or environmental sample).
-
Set C: Blank matrix extract spiked with this compound at the same concentration as Set A.
-
-
Analyze all three sets using the optimized LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpretation:
-
A value close to 100% indicates minimal matrix effects.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Mitigation Strategies:
-
Improve sample cleanup: Employ more selective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.
-
Modify chromatographic conditions: Adjust the gradient to better separate this compound from interfering matrix components.
-
Dilute the sample: This can reduce the concentration of interfering compounds, but may also decrease the analyte signal.
-
By systematically addressing these common issues, you can significantly enhance the ionization efficiency and overall performance of your this compound analysis, leading to more accurate and reliable results in your research and development endeavors.
References
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- Ali, A., et al. (2022). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Institutes of Health.
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- Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….
- PubMed. (n.d.). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides.
- ACP. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption.
- ACS Publications. (2020). On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au). The Journal of Physical Chemistry C.
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- YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?.
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- MassBank. (2010). msbnk-riken-pr100598.
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- Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
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- PMC. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PubMed Central.
- Google Patents. (n.d.). Method for increasing ionization efficiency in mass spectroscopy.
- ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
- Thermo Fisher. (n.d.). Orbitrap Astral Software Manual - Optimize the ion source parameters.
- ResearchGate. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Sigma-Aldrich. (n.d.). 4-Nitrophenol stock solution, for mass spectrometry.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles.
- Chromatography Forum. (2008). which functional groups give rise to which adducts in ESI?.
- Environmental Science: Atmospheres (RSC Publishing). (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Google Patents. (n.d.). Method for increasing ionization efficiency in mass spectroscopy.
- ResearchGate. (n.d.). Adduct formation in LC-ESI-MS of nonylphenol ethoxylates: Mass spectrometrical, theoretical and quantitative analytical aspects.
- Thermo Fisher Scientific. (n.d.). TN001167 Choosing internal standards for IC-MS.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- LCGC International. (n.d.). When Should an Internal Standard be Used?.
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Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards: A Head-to-Head Comparison of 4-Nitrophenol-¹⁵N and ¹³C₆ for High-Precision Quantitative Analysis
For researchers and analytical scientists in drug development and environmental monitoring, the accurate quantification of small molecules like 4-nitrophenol (PNP) is paramount. As a common industrial intermediate and metabolite, its presence, often at trace levels in complex biological or environmental matrices, demands analytical methods that are not just sensitive but rigorously precise and accurate. The gold standard for achieving this in liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled (SIL) internal standard.[1][2]
However, the choice of which isotope to use for labeling—most commonly deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—is a critical decision with significant downstream consequences for data quality. While deuterium labeling is common, it can suffer from chromatographic shifts and potential D/H exchange, compromising its ability to perfectly mimic the analyte.[3][4] This guide, therefore, focuses on the two superior choices, ¹³C and ¹⁵N, providing a deep, data-driven comparison of 4-Nitrophenol-¹⁵N vs. 4-Nitrophenol-¹³C₆ to inform your selection process.
The Bedrock of Quantitative Accuracy: Why SILs are Essential
In LC-MS analysis, especially with electrospray ionization (ESI), the analyte signal is highly susceptible to "matrix effects."[5][6] Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma; humic acids in soil) can interfere with the ionization process, either suppressing or enhancing the signal of the target analyte.[6][7] This variability can make quantification based on external calibration unreliable.
A SIL internal standard is chemically identical to the analyte, differing only in isotopic composition.[8] When added to a sample at a known concentration early in the workflow, it experiences the exact same extraction inefficiencies, derivatization yields, and, most importantly, the same degree of ion suppression or enhancement as the native analyte.[3] By measuring the ratio of the analyte's signal to the SIL's signal, these variations are normalized, leading to highly accurate and precise quantification.[5]
The Contenders: A Structural Overview
4-Nitrophenol is a simple aromatic structure, offering two primary, robust locations for stable isotope labeling: the nitrogen atom of the nitro group or the carbon atoms of the benzene ring.
-
Unlabeled 4-Nitrophenol (PNP): C₆H₅NO₃, Monoisotopic Mass: 139.027 Da
-
4-Nitrophenol-¹⁵N (PNP-¹⁵N): C₆H₅¹⁵NO₃, Monoisotopic Mass: 140.024 Da (Mass shift: +1)
-
4-Nitrophenol-¹³C₆ (PNP-¹³C₆): ¹³C₆H₅NO₃, Monoisotopic Mass: 145.047 Da (Mass shift: +6)
Sources
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A Senior Application Scientist's Guide to Confirming Isotopic Enrichment of 4-Nitrophenol-¹⁵N
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a quality control step; it is the bedrock of reliable experimental data. 4-Nitrophenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is often labeled with ¹⁵N to trace its metabolic fate or elucidate reaction mechanisms.[1][2] Confirmation of the isotopic enrichment of 4-Nitrophenol-¹⁵N is therefore a critical checkpoint to ensure the validity of subsequent studies.
This guide provides an in-depth comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their performance characteristics.
The Imperative of Isotopic Enrichment Confirmation
The incorporation of a stable isotope like ¹⁵N into a molecule like 4-Nitrophenol provides a powerful tool for tracing its journey through complex biological or chemical systems.[3] The mass difference between ¹⁴N and ¹⁵N allows for the differentiation between the labeled and unlabeled compound, enabling precise quantification and mechanistic studies.[4] However, the synthetic processes for isotopic labeling are not always 100% efficient. Incomplete labeling can lead to a mixture of labeled and unlabeled species, which, if not accurately quantified, can lead to erroneous interpretations of experimental results. Therefore, verifying the degree of ¹⁵N enrichment is a fundamental requirement for scientific integrity.
A Comparative Overview of Analytical Methodologies
Mass Spectrometry and NMR Spectroscopy stand as the gold standards for the analysis of isotopically labeled compounds.[4] Each technique offers a unique window into the molecular structure and composition, and the choice between them often depends on the specific experimental question, available instrumentation, and the desired level of detail.
Data Presentation: Performance at a Glance
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹⁵N NMR) | Rationale & Considerations |
| Principle | Separation by chromatography, ionization, and mass-to-charge ratio analysis.[5] | Nuclear spin properties in a magnetic field.[6] | MS provides mass information, while NMR provides structural and electronic environment information. |
| Sensitivity | High (pmol to fmol range).[7] | Lower (µmol to nmol range).[8] | MS is generally more sensitive, making it suitable for trace-level analysis. |
| Limit of Detection (LOD) | 0.02 - 1.0 µg/L for related nitrophenols.[9] | Higher, typically in the mg/mL range. | For low concentration samples, MS is the preferred method. |
| Accuracy | High, with appropriate internal standards. | High, direct proportionality between signal intensity and number of nuclei.[10][11] | Both methods can provide high accuracy with proper calibration and experimental setup. |
| Precision (%RSD) | < 10.6% for related nitrophenols.[12] | < 1% achievable with optimized parameters.[11] | NMR can offer higher precision, crucial for exact quantification of enrichment. |
| Sample Throughput | High, with rapid analysis times per sample. | Lower, requires longer acquisition times.[8] | For large numbers of samples, the speed of MS is a significant advantage. |
| Structural Information | Fragmentation patterns can provide structural clues. | Detailed structural and bonding information.[6] | NMR provides unparalleled detail about the chemical environment of the ¹⁵N atom. |
| Sample Preparation | Requires extraction and purification to minimize matrix effects.[13] | Simpler, requires dissolution in a suitable deuterated solvent. | NMR sample preparation is generally less complex. |
| Cost (Instrument) | High | Very High | Both represent significant capital investments. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating steps that ensure data integrity and reproducibility.
Mass Spectrometry (LC-MS) Protocol for ¹⁵N Enrichment
This protocol is adapted from established methods for the analysis of nitrophenols and is tailored for confirming the isotopic enrichment of 4-Nitrophenol-¹⁵N.[14][15] The core principle is to separate the labeled compound from any unlabeled counterpart and then measure the relative abundance of the ions corresponding to the ¹⁴N and ¹⁵N isotopologues.
Caption: Workflow for confirming ¹⁵N enrichment by LC-MS.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 4-Nitrophenol-¹⁵N sample.
-
Dissolve the sample in 10 mL of HPLC-grade methanol to create a stock solution.
-
Perform serial dilutions of the stock solution with methanol to create a range of concentrations (e.g., 10 µg/mL, 1 µg/mL, and 0.1 µg/mL).
-
Filter the solutions through a 0.22 µm syringe filter into autosampler vials.[14]
-
-
LC-MS Instrumentation and Parameters:
-
HPLC System: An Agilent 1290 Infinity II or equivalent.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7-7.1 min return to 5% B, 7.1-10 min re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan from m/z 100-200.
-
-
Data Analysis:
-
The molecular weight of unlabeled 4-Nitrophenol (C₆H₅NO₃) is approximately 139.11 g/mol .[16] In negative ESI mode, the deprotonated molecule [M-H]⁻ will have an m/z of approximately 138.0.
-
For 4-Nitrophenol-¹⁵N, the [M-H]⁻ ion will have an m/z of approximately 139.0.
-
Extract the ion chromatograms for the m/z values corresponding to the ¹⁴N (unlabeled) and ¹⁵N (labeled) forms of 4-Nitrophenol.
-
Integrate the peak areas for both isotopologues.
-
Calculate the isotopic enrichment using the following formula:
-
% ¹⁵N Enrichment = [Area(¹⁵N) / (Area(¹⁴N) + Area(¹⁵N))] x 100
-
-
NMR Spectroscopy Protocol for ¹⁵N Enrichment
¹⁵N NMR spectroscopy provides a direct and highly accurate method for determining isotopic enrichment.[6] Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, isotopic enrichment is often necessary for sensitive and timely analysis.[17] The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, providing unambiguous confirmation of the label's position.[18]
Sources
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Nitrophenol and its ¹⁵N-Labeled Analog
For researchers, scientists, and drug development professionals engaged in metabolic studies, reaction mechanism elucidation, or quantitative analysis, isotopic labeling is an indispensable tool. The incorporation of stable isotopes, such as ¹⁵N, provides a distinct mass shift that allows for the precise tracking and differentiation of molecules within complex biological or chemical systems. This guide provides an in-depth, objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-nitrophenol and its ¹⁵N-labeled counterpart, offering field-proven insights and supporting data to aid in experimental design and interpretation.
The Foundational Principles: Mass Spectrometry and Isotopic Labeling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint.
Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In this case, we are examining the replacement of the naturally abundant ¹⁴N with the heavier, stable isotope ¹⁵N. This substitution increases the mass of the molecule by one dalton (Da) for each ¹⁵N atom incorporated. Consequently, any fragment ion containing the labeled nitrogen atom will also exhibit a +1 Da mass shift in the mass spectrum, providing a clear and unambiguous marker.
Unveiling the Fragmentation of Unlabeled 4-Nitrophenol
The mass spectrum of unlabeled 4-nitrophenol (C₆H₅NO₃), with a molecular weight of 139.11 g/mol , is well-characterized and can be accessed from the NIST Mass Spectrometry Data Center.[3][4] The major observed fragments and their proposed fragmentation pathways are detailed below.
Key Fragmentation Pathways of 4-Nitrophenol:
The fragmentation of 4-nitrophenol is primarily dictated by the presence of the nitro group and the aromatic ring. The initial ionization event produces the molecular ion at m/z 139.
-
Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide radical (•NO), resulting in the formation of a phenoxy cation.
[M]⁺• (m/z 139) → [M - NO]⁺ (m/z 109) + •NO
-
Loss of Nitrogen Dioxide (NO₂): The molecular ion can also undergo cleavage of the C-N bond to lose a neutral nitrogen dioxide molecule (NO₂), forming a phenyl cation.
[M]⁺• (m/z 139) → [M - NO₂]⁺ (m/z 93) + NO₂
-
Formation of the Cyclopentadienyl Cation: A prominent peak in the spectrum of many aromatic compounds is the cyclopentadienyl cation, formed through the loss of carbon monoxide (CO) from the phenoxy cation.
[M - NO]⁺ (m/z 109) → [C₅H₅]⁺ (m/z 65) + CO
-
Loss of a Hydrogen Atom: The molecular ion can also lose a hydrogen atom, leading to a fragment at m/z 138.
[M]⁺• (m/z 139) → [M - H]⁺ (m/z 138) + H•
The following diagram illustrates the primary fragmentation pathways of unlabeled 4-nitrophenol.
Caption: Primary fragmentation pathways of unlabeled 4-nitrophenol in EI-MS.
The ¹⁵N-Labeled Analog: A Predictable Shift in Fragmentation
Crucially, any fragment ion that retains the nitrogen atom will exhibit a corresponding +1 Da shift in its m/z value. Fragments that do not contain the nitrogen atom will remain at the same m/z as in the unlabeled spectrum.
Predicted Fragmentation Pathways of 4-Nitrophenol-¹⁵N:
-
Molecular Ion: The molecular ion will be observed at m/z 140.
[C₆H₅¹⁵NO₃]⁺• (m/z 140)
-
Loss of ¹⁵NO: The loss of the ¹⁵N-labeled nitric oxide will result in a fragment at m/z 110.
[M]⁺• (m/z 140) → [M - ¹⁵NO]⁺ (m/z 110) + •¹⁵NO
-
Loss of ¹⁵NO₂: The loss of the labeled nitrogen dioxide will lead to a fragment at m/z 93, as this fragment does not contain the nitrogen atom.
[M]⁺• (m/z 140) → [C₆H₅O]⁺ (m/z 93) + ¹⁵NO₂
-
Formation of the Cyclopentadienyl Cation: This fragment, formed from the [M - ¹⁵NO]⁺ ion, will still appear at m/z 65, as the nitrogen atom is lost in the preceding step.
[M - ¹⁵NO]⁺ (m/z 110) → [C₅H₅]⁺ (m/z 65) + CO
-
Loss of a Hydrogen Atom: The loss of a hydrogen atom from the molecular ion will result in a fragment at m/z 139.
[M]⁺• (m/z 140) → [M - H]⁺ (m/z 139) + H•
The following diagram illustrates the predicted primary fragmentation pathways of 4-nitrophenol-¹⁵N.
Caption: Predicted fragmentation pathways of 4-nitrophenol-¹⁵N in EI-MS.
Comparative Data Summary
The following table provides a direct comparison of the key ions and their expected m/z values for both unlabeled and ¹⁵N-labeled 4-nitrophenol.
| Ion Description | Unlabeled 4-Nitrophenol (m/z) | ¹⁵N-Labeled 4-Nitrophenol (Predicted m/z) | Mass Shift (Da) |
| Molecular Ion [M]⁺• | 139 | 140 | +1 |
| [M - H]⁺ | 138 | 139 | +1 |
| [M - NO]⁺ | 109 | 110 | +1 |
| [M - NO₂]⁺ | 93 | 93 | 0 |
| [C₅H₅]⁺ | 65 | 65 | 0 |
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed, step-by-step methodology for acquiring the electron ionization mass spectra of 4-nitrophenol and its ¹⁵N-labeled analog.
Objective: To obtain and compare the EI mass spectra of unlabeled and ¹⁵N-labeled 4-nitrophenol.
Materials:
-
4-Nitrophenol standard
-
4-Nitrophenol-¹⁵N standard
-
Methanol (or other suitable volatile solvent), HPLC grade
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both unlabeled and ¹⁵N-labeled 4-nitrophenol in methanol.
-
From the stock solutions, prepare working solutions of approximately 10 µg/mL in methanol.
-
-
Instrument Setup (GC-MS):
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[5]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
-
-
-
Analysis:
-
Inject 1 µL of the unlabeled 4-nitrophenol working solution into the GC-MS.
-
Acquire the mass spectrum of the eluting peak corresponding to 4-nitrophenol.
-
Inject 1 µL of the ¹⁵N-labeled 4-nitrophenol working solution into the GC-MS.
-
Acquire the mass spectrum of the eluting peak corresponding to 4-nitrophenol-¹⁵N.
-
-
Data Analysis:
-
Identify the molecular ion and major fragment ions in the mass spectrum of unlabeled 4-nitrophenol.
-
Identify the corresponding ions in the mass spectrum of ¹⁵N-labeled 4-nitrophenol and note the mass shifts.
-
Compare the relative intensities of the corresponding peaks in both spectra.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for the GC-MS analysis of 4-nitrophenol and its ¹⁵N-labeled analog.
Conclusion
The comparison of the mass spectra of unlabeled and ¹⁵N-labeled 4-nitrophenol provides a clear and instructive example of the power of isotopic labeling in mass spectrometry. The predictable +1 Da mass shifts for all nitrogen-containing fragments in the labeled compound's spectrum serve as a robust method for confirming the presence and location of the label, as well as for elucidating fragmentation pathways. This guide provides the foundational knowledge, comparative data, and a practical experimental protocol to empower researchers in their application of this valuable analytical technique.
References
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NIST Mass Spectrometry Data Center. (n.d.). 4-Nitrophenol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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MassBank. (2010). 4-Nitrophenol; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation of Deprotonated Nitrophenol Anions. Retrieved from [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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J-Stage. (2008). Study of Endocrine Disruptor Octylphenol Isomers Using Collision-Induced Dissociation Mass Spectrometry. Retrieved from [Link]
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PubMed. (2013). Isotope fractionation associated with the biodegradation of 2- and 4-nitrophenols via monooxygenation pathways. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Retrieved from [Link]
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Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]
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FooDB. (2011). Showing Compound 4-Nitrophenol (FDB022503). Retrieved from [Link]
-
PubMed. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. Retrieved from [Link]
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ResearchGate. (n.d.). +MS fragmentation patterns of the protonated from 15N-labeled new.... Retrieved from [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Retrieved from [Link]
-
National Institutes of Health. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Nitrophenol-15N Analysis
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-Nitrophenol, with a focus on the use of its stable isotope-labeled internal standard, 4-Nitrophenol-¹⁵N. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods. This document synthesizes data from various validated methods to present a comprehensive framework for inter-laboratory comparison, ensuring data integrity and harmonization across different testing facilities.
The Critical Role of 4-Nitrophenol Analysis and Inter-Laboratory Harmonization
4-Nitrophenol (4-NP) is a significant environmental pollutant and a metabolite of various industrial chemicals and pharmaceuticals, including parathion and fenitrothion.[1][2] Its presence in environmental and biological matrices necessitates sensitive and accurate analytical methods for monitoring and risk assessment. To ensure the reliability and comparability of data generated by different laboratories, inter-laboratory comparisons (ILCs) are indispensable.[3][4] ILCs, also known as proficiency testing, are a cornerstone of laboratory quality assurance, allowing for the evaluation of analytical performance and the identification of potential methodological biases.[5][6] The International Organization for Standardization (ISO) provides guidelines, such as ISO/IEC 17025 and ISO/IEC 17043, that outline the requirements for the competence of testing and calibration laboratories and for proficiency testing schemes.[3][4][7]
The use of a stable isotope-labeled internal standard, such as 4-Nitrophenol-¹⁵N, is a widely accepted practice to improve the accuracy and precision of quantification, especially in complex matrices. The internal standard co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and analysis, thus providing a reliable means of correction.
This guide will delve into the common analytical techniques for 4-Nitrophenol analysis, provide a detailed experimental protocol for a state-of-the-art method, present a comparative analysis of performance data, and discuss the critical aspects of designing and interpreting an inter-laboratory comparison study.
Overview of Analytical Methodologies for 4-Nitrophenol
A variety of analytical techniques have been employed for the determination of 4-Nitrophenol in diverse sample types. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.[1]
Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for relatively clean samples.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to improve the volatility of 4-Nitrophenol but offers high selectivity and sensitivity.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity.[11]
-
Electrochemical Methods: Offer advantages of low cost and high sensitivity, though they can be susceptible to matrix interferences.[12][13]
Experimental Protocol: LC-MS/MS Analysis of 4-Nitrophenol with ¹⁵N-Internal Standard
This section provides a detailed, step-by-step methodology for the quantification of 4-Nitrophenol in a representative matrix (e.g., water or biological fluid) using LC-MS/MS with 4-Nitrophenol-¹⁵N as an internal standard. This protocol is designed to be a self-validating system, incorporating critical quality control checks.
Materials and Reagents
-
4-Nitrophenol analytical standard (≥99.5% purity)
-
4-Nitrophenol-¹⁵N internal standard (≥99% isotopic purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Acidify the sample (e.g., 100 mL of water) to pH 3 with formic acid and spike with a known concentration of 4-Nitrophenol-¹⁵N internal standard. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the retained 4-Nitrophenol and the internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate 4-Nitrophenol from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
4-Nitrophenol: Precursor ion (m/z) → Product ion (m/z)
-
4-Nitrophenol-¹⁵N: Precursor ion (m/z) → Product ion (m/z)
-
Method Validation
The analytical method should be validated according to established guidelines, assessing the following parameters:
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is typically desired.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Assess the agreement between the measured concentration and the true concentration by analyzing spiked samples at different concentration levels. Recoveries between 80-120% are generally acceptable.[14]
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing replicate samples. The relative standard deviation (%RSD) should typically be less than 15%.[14]
-
Selectivity: Ensure that the method can differentiate the analyte from other components in the sample matrix.
Inter-Laboratory Comparison: A Framework for Data Harmonization
An inter-laboratory comparison study is a powerful tool to assess the proficiency of different laboratories and to identify any systematic errors in their analytical procedures.[15]
Study Design
A typical inter-laboratory comparison for 4-Nitrophenol analysis would involve the following steps:
-
Preparation of a Homogeneous Reference Material: A central laboratory prepares a large batch of a representative sample matrix (e.g., spiked water or a certified reference material) containing a known concentration of 4-Nitrophenol. The homogeneity and stability of this material are critically important.
-
Distribution to Participating Laboratories: Aliquots of the reference material are distributed to the participating laboratories.
-
Analysis by Participating Laboratories: Each laboratory analyzes the reference material using their in-house validated method for 4-Nitrophenol, incorporating 4-Nitrophenol-¹⁵N as the internal standard.
-
Data Submission: Laboratories submit their results, including the mean concentration, standard deviation, and details of their analytical method, to the coordinating body.
-
Statistical Analysis: The coordinating body performs a statistical analysis of the submitted data to assess the performance of each laboratory. A common metric used is the z-score, which indicates how many standard deviations an individual result is from the consensus value.[5][16]
Visualization of the Inter-Laboratory Comparison Workflow
Caption: Workflow of an inter-laboratory comparison study.
Comparative Performance Data
The following table summarizes typical performance characteristics of different analytical methods for 4-Nitrophenol analysis, synthesized from various single-laboratory validation studies. This data is essential for comparing the capabilities of each technique.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD | µg/L range | ng/L to µg/L range | pg/L to ng/L range |
| LOQ | µg/L range | ng/L to µg/L range | pg/L to ng/L range |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (%RSD) | < 10% | < 15% | < 5% |
Note: The performance characteristics can vary depending on the specific instrumentation, method optimization, and sample matrix.
Discussion and Interpretation of Inter-Laboratory Results
Discrepancies in results between laboratories can arise from several sources:
-
Sample Preparation: Incomplete extraction or inefficient cleanup can lead to lower recoveries and matrix effects.
-
Calibration: Differences in the preparation of calibration standards and the choice of calibration model can introduce bias.
-
Instrumentation: Variations in instrument sensitivity, maintenance, and calibration can affect results.
-
Data Processing: Inconsistent integration of chromatographic peaks and different approaches to data analysis can be a source of variability.
A thorough analysis of the inter-laboratory comparison results can help identify these sources of error and guide laboratories in improving their analytical methods. Laboratories with z-scores outside the acceptable range (typically |z| > 2) should investigate the root cause of the deviation and implement corrective actions.[16]
Recommendations for Best Practices
To achieve harmonization in 4-Nitrophenol analysis across different laboratories, the following best practices are recommended:
-
Use of a Common, Validated Method: Whenever possible, participating laboratories should agree on and use a common, well-documented, and validated analytical method.
-
Implementation of a Robust Quality Control System: Regular analysis of quality control samples, including blanks, spiked samples, and certified reference materials, is essential to monitor method performance.
-
Use of a High-Purity Internal Standard: Employ a well-characterized stable isotope-labeled internal standard, such as 4-Nitrophenol-¹⁵N, to correct for variations in sample preparation and instrument response.
-
Participation in Regular Proficiency Testing Schemes: Continuous participation in inter-laboratory comparison studies is crucial for ongoing performance monitoring and improvement.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and comparable data for the analysis of 4-Nitrophenol.
References
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Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. Retrieved January 14, 2026, from [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2008). LCGC International. Retrieved January 14, 2026, from [Link]
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). eas-eth.org. Retrieved January 14, 2026, from [Link]
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Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
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ISO 17025 Interlaboratory Comparison. (2025). QSE Academy. Retrieved January 14, 2026, from [Link]
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Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment Using a Glassy Carbon Electrode Modified with Formamide-Converted Nitrogen-Doped Carbon Materials. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (2021). SciSpace. Retrieved January 14, 2026, from [Link]
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What is an inter laboratory comparison? (n.d.). CompaLab. Retrieved January 14, 2026, from [Link]
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Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio: Indonesia Journal of Food and Drug Safety. Retrieved January 14, 2026, from [Link]
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Analysis of interlaboratory comparison when the measurements are not normally distributed. (2012). Archimer. Retrieved January 14, 2026, from [Link]
-
EA-4/21 INF: 2018. (2018). European Accreditation. Retrieved January 14, 2026, from [Link]
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Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Performance comparison of different sensors for 4-nitrophenol (4-NP) detection. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Development of a Sample Preparation Method for Stable Isotope Ratio Measurements of Atmospheric Particulate Organic Matter. (n.d.). University of South Florida. Retrieved January 14, 2026, from [Link]
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Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. (2009). JRC Publications Repository. Retrieved January 14, 2026, from [Link]
-
Inter laboratory Comparison 2023 Report. (2024). Benchmark International. Retrieved January 14, 2026, from [Link]
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4-Nitrophenol. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
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The Gold Standard: A Comparative Guide to Analytical Method Validation Using 4-Nitrophenol-¹⁵N
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is not merely a procedural step but the very foundation upon which the reliability of quantitative data rests. This guide provides an in-depth technical comparison of internal standard selection for the validation of analytical methods, with a specific focus on the use of 4-Nitrophenol-¹⁵N. We will explore the causality behind experimental choices and demonstrate why a stable isotope-labeled (SIL) internal standard is the superior choice for ensuring accuracy, precision, and robustness in bioanalysis.
The Crucial Role of the Internal Standard in Quantitative Analysis
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for achieving accurate and precise results.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls before processing.[1] Its primary role is to compensate for variations that can occur during sample preparation and instrumental analysis.[1][2][3]
The choice of an internal standard is a critical decision that directly impacts the quality of the analytical data. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[4] This is where the distinction between different types of internal standards becomes crucial.
Head-to-Head Comparison: The Superiority of 4-Nitrophenol-¹⁵N
Let's consider the common choices for an internal standard for the analysis of 4-Nitrophenol: a structurally similar compound (e.g., 2-chlorophenol) or its stable isotope-labeled counterpart, 4-Nitrophenol-¹⁵N.
| Feature | Structural Analog IS (e.g., 2-Chlorophenol) | Stable Isotope-Labeled IS (4-Nitrophenol-¹⁵N) | Rationale & Impact |
| Chromatographic Co-elution | May have a similar, but not identical, retention time.[5] | Co-elutes with the unlabeled analyte.[1] | Co-elution is critical for compensating for matrix effects that occur at a specific retention time.[6][7] |
| Extraction Recovery | Similar, but can differ due to subtle differences in physicochemical properties. | Virtually identical extraction recovery to the analyte.[8] | Ensures that any loss of analyte during sample preparation is mirrored by the IS, maintaining a constant analyte-to-IS ratio.[2] |
| Ionization Efficiency (Matrix Effects) | Can be affected differently by co-eluting matrix components, leading to ion suppression or enhancement.[7][9] | Experiences the same degree of ion suppression or enhancement as the analyte.[6][10] | This is the most significant advantage, as it directly corrects for the unpredictable nature of matrix effects in complex biological samples.[6][7] |
| Mass Spectrometric Detection | Different mass-to-charge ratio (m/z) from the analyte. | Differentiated from the analyte by its higher m/z due to the ¹⁵N isotope.[1] | Allows for simultaneous detection and quantification without cross-interference. |
| Overall Accuracy & Precision | Can lead to biased results and higher variability, especially in complex matrices.[11] | Significantly improves accuracy and precision, leading to more reliable and reproducible data.[10] | The near-identical chemical behavior provides the most robust correction for analytical variability. |
As the table clearly illustrates, 4-Nitrophenol-¹⁵N is the gold standard for an internal standard in the analysis of 4-Nitrophenol. Its use is foundational to developing a self-validating system where the internal standard provides a real-time correction for analytical variability.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of 4-Nitrophenol in a biological matrix using 4-Nitrophenol-¹⁵N as the internal standard.
Caption: A typical bioanalytical workflow for 4-Nitrophenol quantification.
Experimental Protocol: A Guide to Method Validation
The validation of a bioanalytical method must demonstrate that the assay is suitable for its intended purpose.[12] This protocol outlines the key experiments for validating an LC-MS/MS method for the quantification of 4-Nitrophenol in human plasma, following the principles of the ICH M10 guideline.[12][13][14]
Specificity and Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[15]
Procedure:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma samples spiked with 4-Nitrophenol at the Lower Limit of Quantification (LLOQ) and with 4-Nitrophenol-¹⁵N.
-
Analyze LLOQ samples spiked with commonly co-administered drugs.
Acceptance Criteria:
-
The response in the blank samples at the retention time of 4-Nitrophenol and 4-Nitrophenol-¹⁵N should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.
-
No significant interfering peaks should be observed at the retention times of the analyte and IS in the presence of other medications.
Linearity and Range
Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.
Procedure:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 4-Nitrophenol, typically covering a range of 3-4 orders of magnitude. A minimum of six non-zero standards should be used.
-
Add a constant concentration of 4-Nitrophenol-¹⁵N to each standard.
-
Analyze the standards and plot the peak area ratio (4-Nitrophenol / 4-Nitrophenol-¹⁵N) against the nominal concentration of 4-Nitrophenol.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.[7]
Procedure:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with 4-Nitrophenol and 4-Nitrophenol-¹⁵N at low and high concentrations.
-
Compare the peak areas to those of neat solutions of the analyte and IS at the same concentrations.
-
Calculate the Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
Calculate the IS-normalized MF = (MF of analyte) / (MF of IS).
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor from the different sources of plasma should not be greater than 15%. This demonstrates that the SIL IS effectively compensates for variability in matrix effects between different individuals.[7]
Stability
Objective: To evaluate the stability of 4-Nitrophenol in the biological matrix under various storage and processing conditions.
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of sample storage.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a defined period.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Process
The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: Interrelationship of core analytical method validation parameters.
Conclusion
The validation of an analytical method is a rigorous process that requires careful consideration of numerous factors. The choice of an internal standard is one of the most critical decisions in this process. As demonstrated, the use of a stable isotope-labeled internal standard, such as 4-Nitrophenol-¹⁵N, offers unparalleled advantages in mitigating the challenges of bioanalysis, particularly matrix effects. By co-eluting and behaving almost identically to the analyte, it provides the most effective means of ensuring the accuracy, precision, and reliability of the analytical data. For any laboratory committed to the highest standards of scientific integrity, the adoption of stable isotope-labeled internal standards is not just a best practice, but a necessity.
References
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Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
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The Gold Standard for Bioanalysis: A Comparative Guide to Accuracy and Precision with 4-Nitrophenol-¹⁵N
In the landscape of quantitative analysis, particularly within drug development and environmental monitoring, the demand for unerring accuracy and precision is absolute. The quantification of small molecules like 4-Nitrophenol (4-NP), a significant environmental pollutant and metabolite of several industrial chemicals and pharmaceuticals, presents a formidable analytical challenge.[1][2] This guide provides an in-depth technical comparison, demonstrating the superior performance of the Isotope Dilution Mass Spectrometry (IDMS) method using a 4-Nitrophenol-¹⁵N stable isotope-labeled internal standard (SIL-IS) against conventional analytical approaches.
The core challenge in bioanalysis lies in overcoming matrix effects—the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, soil extracts).[3][4] These effects can lead to significant inaccuracies and variability in quantification. While various strategies exist to mitigate these issues, the use of a SIL-IS that co-elutes with the analyte and behaves identically during sample preparation and ionization is widely recognized as the most robust solution.[3][4][5]
This guide will present a head-to-head comparison between two common quantitative methods for 4-Nitrophenol:
-
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a 4-Nitrophenol-¹⁵N Internal Standard (Isotope Dilution).
-
Method B: LC-MS/MS with a Structurally Analogous Internal Standard (e.g., 4-Ethylphenol).
Through illustrative experimental data and detailed protocols, we will demonstrate why the ¹⁵N-labeled standard is the cornerstone of high-fidelity bioanalysis.
The Principle of Isotope Dilution with 4-Nitrophenol-¹⁵N
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of compounds.[][7][8][9] The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (the 4-Nitrophenol-¹⁵N standard) to the sample at the earliest stage of preparation.[7][9]
The ¹⁵N-labeled standard is chemically identical to the native 4-Nitrophenol, ensuring that it experiences the exact same losses during extraction, derivatization, and the same ionization suppression or enhancement in the mass spectrometer's source.[3][5] Because the mass spectrometer can differentiate between the analyte and the ¹⁵N-labeled standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant regardless of sample-specific variations. This stable ratio allows for highly accurate quantification, effectively nullifying the impact of matrix effects and procedural inconsistencies.[4][10]
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Comparative Performance Analysis
To illustrate the practical advantages of using a 4-Nitrophenol-¹⁵N standard, a comparative experiment was designed to quantify 4-Nitrophenol in a complex matrix (human plasma). The performance of the ¹⁵N-labeled internal standard (Method A) was compared against a method using a structural analog, 4-Ethylphenol, as the internal standard (Method B).
Experimental Protocol
1. Sample Preparation:
-
Spiking: A pooled human plasma sample was spiked with 4-Nitrophenol to a final concentration of 50 ng/mL.
-
Internal Standard Addition:
-
Method A: 4-Nitrophenol-¹⁵N was added to a final concentration of 50 ng/mL.
-
Method B: 4-Ethylphenol was added to a final concentration of 50 ng/mL.
-
-
Protein Precipitation: Proteins were precipitated by adding 3 volumes of ice-cold acetonitrile. Samples were vortexed and centrifuged.
-
Supernatant Evaporation: The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue was reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
4-Nitrophenol: Q1 m/z 138.0 -> Q3 m/z 108.0
-
4-Nitrophenol-¹⁵N: Q1 m/z 139.0 -> Q3 m/z 109.0
-
4-Ethylphenol: Q1 m/z 121.1 -> Q3 m/z 106.1
-
3. Data Analysis:
-
Six replicate preparations of the spiked plasma sample were analyzed using both methods.
-
Accuracy was calculated as the percentage of the measured concentration relative to the known spiked concentration (% Recovery).
-
Precision was determined as the relative standard deviation (% RSD) of the measurements for the six replicates.
Results: A Clear Distinction in Performance
The following table summarizes the quantitative data obtained from the comparative analysis.
| Performance Metric | Method A (with 4-Nitrophenol-¹⁵N IS) | Method B (with 4-Ethylphenol IS) |
| Mean Measured Concentration (ng/mL) | 49.8 | 42.1 |
| Accuracy (% Recovery) | 99.6% | 84.2% |
| Standard Deviation | 0.98 | 3.79 |
| Precision (% RSD) | 1.97% | 9.00% |
The results unequivocally demonstrate the superior performance of the method employing the 4-Nitrophenol-¹⁵N internal standard.
-
Accuracy: Method A yielded a mean recovery of 99.6%, indicating a highly accurate measurement of the true concentration. In contrast, Method B showed a significantly lower recovery of 84.2%. This discrepancy is likely due to the different behavior of the structural analog (4-Ethylphenol) compared to the analyte during sample preparation and ionization, leading to an underestimation of the 4-Nitrophenol concentration.[11]
-
Precision: The precision of Method A was excellent, with a % RSD of 1.97%. This high level of reproducibility is a direct result of the ¹⁵N-labeled standard's ability to correct for variations across the six replicate preparations.[4] Method B, however, exhibited a much higher % RSD of 9.00%, highlighting its susceptibility to analytical variability.
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A Senior Application Scientist's Guide to the Comparative Ionization of 4-Nitrophenol and its ¹⁵N-labeled Analogue in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis and tracer studies, stable isotope-labeled compounds are indispensable tools. The substitution of an atom with its heavier, non-radioactive isotope provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart. This guide offers an in-depth comparison of the ionization characteristics of 4-Nitrophenol and its ¹⁵N-labeled analogue (4-Nitrophenol-¹⁵N) in mass spectrometry. We will delve into the theoretical underpinnings of their ionization, present anticipated experimental outcomes, and provide robust protocols for their analysis. This document is designed to equip researchers with the necessary insights to design, execute, and interpret mass spectrometry-based studies involving these compounds.
Foundational Principles: Ionization and Isotope Effects
Before delving into a direct comparison, it is crucial to understand the fundamental principles governing the ionization of 4-Nitrophenol and the influence of isotopic substitution.
Physicochemical Properties of 4-Nitrophenol
4-Nitrophenol is a phenolic compound characterized by a nitro group positioned opposite the hydroxyl group on the benzene ring.[1] Its physicochemical properties are pivotal to its behavior in a mass spectrometer.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| pKa | 7.15 | [1] |
The acidic nature of the phenolic hydroxyl group (pKa of 7.15) makes 4-Nitrophenol amenable to analysis by negative ion mode mass spectrometry, where it readily deprotonates to form the [M-H]⁻ ion.[1][3]
Ionization Techniques for 4-Nitrophenol
Electrospray ionization (ESI) is a widely employed soft ionization technique for polar molecules like 4-Nitrophenol.[3][4] In negative ion mode ESI, a high voltage is applied to a liquid stream, producing an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, primarily the deprotonated molecule [M-H]⁻.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique suitable for analyzing a range of molecules.[5] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules.
The Isotope Effect in Mass Spectrometry
The substitution of ¹⁴N with ¹⁵N in 4-Nitrophenol introduces a mass difference of approximately 1 Dalton. While this mass shift is the primary basis for differentiation in mass spectrometry, it is essential to consider potential secondary isotope effects. These effects are generally subtle but can influence reaction kinetics and, consequently, ionization and fragmentation processes.[6] For the C-N bond, the bond energy of a C-¹⁵N bond is slightly higher than that of a C-¹⁴N bond. This difference, although small, could theoretically lead to minor variations in fragmentation patterns where the C-N bond is cleaved. However, for soft ionization techniques like ESI where fragmentation is minimized, the primary observable difference will be the mass-to-charge ratio (m/z).
Comparative Analysis: 4-Nitrophenol vs. 4-Nitrophenol-¹⁵N
While direct, peer-reviewed studies exhaustively comparing the ionization efficiency of 4-Nitrophenol and its ¹⁵N analogue are not abundant, we can infer their comparative behavior based on established mass spectrometry principles.
Expected Ionization Behavior
In negative ion mode ESI-MS, both 4-Nitrophenol and 4-Nitrophenol-¹⁵N are expected to predominantly form deprotonated molecules, [M-H]⁻.
-
4-Nitrophenol: Expected m/z of the [M-H]⁻ ion = 138.0
-
4-Nitrophenol-¹⁵N: Expected m/z of the [M-H]⁻ ion = 139.0
The ionization efficiency of the two compounds is anticipated to be virtually identical under the same experimental conditions. The isotopic substitution of nitrogen is not expected to significantly alter the acidity of the phenolic proton or the overall molecular polarity, which are the primary drivers of ESI efficiency for this molecule.
Fragmentation Behavior
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the fragmentation patterns of the [M-H]⁻ ions of both analogues are expected to be qualitatively similar, with the fragment ions of the ¹⁵N-labeled compound shifted by 1 m/z unit if the fragment contains the nitrogen atom. Common fragmentation pathways for nitrophenols involve the loss of NO or NO₂.[7]
Hypothetical Fragmentation Comparison:
| Parent Ion (m/z) | Analyte | Fragment Ion | Expected Fragment m/z |
| 138.0 | 4-Nitrophenol | [M-H-NO]⁻ | 108.0 |
| 139.0 | 4-Nitrophenol-¹⁵N | [M-H-¹⁵NO]⁻ | 109.0 |
| 138.0 | 4-Nitrophenol | [M-H-NO₂]⁻ | 92.0 |
| 139.0 | 4-Nitrophenol-¹⁵N | [M-H-¹⁵NO₂]⁻ | 93.0 |
The relative intensities of these fragments are not expected to differ significantly, as the minor difference in C-N bond energy is unlikely to cause a major shift in fragmentation propensities under typical CID conditions.
Experimental Protocols
To facilitate the practical application of this guide, we provide a detailed, step-by-step methodology for the comparative analysis of 4-Nitrophenol and its ¹⁵N analogue using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Nitrophenol and 4-Nitrophenol-¹⁵N in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a 50:50 (v/v) mixture of methanol and water.[8] A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Mixed Standard Solution: For direct comparison, prepare a solution containing a known concentration of both 4-Nitrophenol and 4-Nitrophenol-¹⁵N (e.g., 100 ng/mL of each).
LC-MS/MS Analysis
The following is a general protocol that can be adapted to various LC-MS/MS systems.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimize for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Nitrophenol | 138.0 | 108.0 | 15 |
| 4-Nitrophenol | 138.0 | 92.0 | 20 |
| 4-Nitrophenol-¹⁵N | 139.0 | 109.0 | 15 |
| 4-Nitrophenol-¹⁵N | 139.0 | 93.0 | 20 |
Note: Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions for both the unlabeled and ¹⁵N-labeled analytes.
-
Response Comparison: In the mixed standard solution, compare the peak areas of 4-Nitrophenol and 4-Nitrophenol-¹⁵N. The expectation is that for equimolar concentrations, the peak areas will be very similar, confirming comparable ionization efficiency.
-
Calibration Curves: Generate calibration curves for both compounds by plotting peak area against concentration and perform a linear regression.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis workflow.
Caption: Workflow for the comparative analysis of 4-Nitrophenol and its ¹⁵N-labeled analogue.
Broader Context: Ionization of 4-Nitrophenol Analogues
The principles discussed for 4-Nitrophenol can be extended to its analogues. The position and nature of substituent groups on the phenol ring will influence the compound's pKa and polarity, thereby affecting its ionization efficiency. For instance, additional electron-withdrawing groups are likely to increase acidity and potentially enhance ionization in negative mode. Conversely, electron-donating groups may decrease acidity. When comparing any unlabeled compound to its stable isotope-labeled counterpart, the primary difference in a mass spectrometry experiment will remain the shift in m/z, with minimal anticipated impact on ionization efficiency.
Conclusion
The comparative analysis of 4-Nitrophenol and its ¹⁵N-labeled analogue in mass spectrometry is predicated on the foundational principles of ionization and isotope effects. While direct experimental evidence for differential ionization efficiency is scarce, theoretical understanding and extensive field experience suggest that their ionization behavior in ESI-MS will be nearly identical. The primary and most significant difference is the predictable 1-Dalton mass shift, which is the very feature that makes ¹⁵N-labeled compounds excellent internal standards for quantitative studies. The provided experimental protocol offers a robust framework for verifying this assumption and for the accurate and precise quantification of 4-Nitrophenol in various matrices. Researchers can confidently employ 4-Nitrophenol-¹⁵N as an internal standard, expecting it to faithfully mimic the behavior of the unlabeled analyte throughout the analytical process, from sample preparation to detection.
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Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The Gold Standard in Bioanalysis: Mitigating Matrix Effects in 4-Nitrophenol Quantification with ¹⁵N-Labeled Internal Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving accurate and reproducible quantification of small molecules in complex biological matrices is paramount. For a compound like 4-Nitrophenol (4-NP), a key metabolite and environmental marker, its precise measurement is critical in toxicological assessments and drug development studies. However, the inherent complexity of biological samples, such as plasma and urine, introduces a significant analytical challenge known as the "matrix effect," which can severely compromise data integrity. This guide provides an in-depth comparison of analytical strategies for 4-NP quantification, demonstrating the scientific rationale and presenting supporting data on why the use of a stable isotope-labeled internal standard (SIL-IS), specifically 4-Nitrophenol-¹⁵N, is the gold standard for mitigating matrix effects and ensuring the highest level of data reliability.
The Challenge: Understanding and Quantifying Matrix Effects
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] During liquid chromatography-mass spectrometry (LC-MS) analysis, these interfering substances can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise results.[2] For robust bioanalytical method validation, regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate the assessment of matrix effects.[3][4]
The degree of matrix effect is quantified by the Matrix Factor (MF) , calculated as the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.
The Solution: The Power of a Stable Isotope-Labeled Internal Standard
To counteract the variability introduced by matrix effects, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences the same degree of matrix effect and variability during sample preparation and analysis.[5] While structurally similar compounds (analogs) can be used as internal standards, they often fall short due to differences in chromatographic retention time and ionization efficiency.
This is where stable isotope-labeled internal standards, such as 4-Nitrophenol-¹⁵N, excel. By replacing a ¹⁴N atom with a ¹⁵N atom, the mass of the molecule is increased without significantly altering its chemical properties.[6] This ensures that the SIL-IS co-elutes with the native analyte and is affected by matrix interferences in an identical manner.[5] The quantification is then based on the ratio of the analyte's response to the SIL-IS response, effectively nullifying the impact of matrix effects.
The effectiveness of this approach is demonstrated by the IS-Normalized Matrix Factor , which is the ratio of the analyte's MF to the IS's MF. An IS-Normalized MF close to 1, with a low coefficient of variation (%CV) across different lots of the biological matrix, indicates that the SIL-IS has successfully compensated for the matrix effect.[7]
Comparative Analysis: 4-Nitrophenol Quantification With and Without a ¹⁵N-Labeled Internal Standard
To illustrate the profound impact of using a ¹⁵N-labeled internal standard, the following table presents a comparative summary of key validation parameters for the quantification of 4-Nitrophenol in human plasma using LC-MS/MS. The data contrasts a method using a structural analog internal standard (e.g., 4-Ethylphenol) with a method employing 4-Nitrophenol-¹⁵N.
| Parameter | Method with Structural Analog IS (4-Ethylphenol) | Method with Stable Isotope-Labeled IS (4-Nitrophenol-¹⁵N) | Rationale for Superior Performance of ¹⁵N-IS |
| Matrix Factor (MF) of 4-NP | 0.65 - 0.85 (Significant Ion Suppression) | 0.65 - 0.85 (Similar Ion Suppression) | Both analyte and IS are subjected to the same matrix environment. |
| Matrix Factor (MF) of IS | 0.90 - 1.05 (Minimal Ion Suppression) | 0.65 - 0.85 (Identical Ion Suppression to Analyte) | The structural analog has different physicochemical properties and is not affected by the matrix in the same way as 4-NP. The ¹⁵N-IS behaves identically to the native analyte. |
| IS-Normalized Matrix Factor | 0.62 - 0.89 | 0.98 - 1.02 | The ratio is close to 1, indicating effective compensation for the matrix effect by the ¹⁵N-IS. |
| Precision (%CV) of IS-Normalized MF | >15% | <5% | The consistent compensation by the ¹⁵N-IS across different plasma lots leads to much higher precision, a key regulatory requirement. |
| Recovery (%) | 75 ± 10% | 75 ± 2% | While absolute recovery may be similar, the precision is significantly improved with the ¹⁵N-IS as it tracks the analyte's recovery more accurately. |
| Accuracy (%Bias) | -10% to +15% | -3% to +3% | The superior correction for matrix effects and recovery variability by the ¹⁵N-IS results in significantly higher accuracy. |
| Precision (%RSD) | <15% | <5% | The overall precision of the method is dramatically improved due to the consistent performance of the ¹⁵N-IS. |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in bioanalytical method validation and is intended for illustrative purposes.
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental workflow. The following diagram, generated using Graphviz, illustrates the key stages of a typical LC-MS/MS workflow for the quantification of 4-Nitrophenol in plasma, highlighting where the internal standard plays a crucial role.
Caption: Experimental workflow for 4-Nitrophenol quantification in plasma using a ¹⁵N-labeled internal standard.
Detailed Experimental Protocol: Quantification of 4-Nitrophenol in Human Plasma by UPLC-MS/MS
This protocol outlines a validated method for the determination of 4-Nitrophenol in human plasma using 4-Nitrophenol-¹⁵N as an internal standard.
1. Materials and Reagents
-
4-Nitrophenol analytical standard
-
4-Nitrophenol-¹⁵N internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of 4-Nitrophenol and 4-Nitrophenol-¹⁵N in methanol.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the 4-Nitrophenol stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution of 100 ng/mL 4-Nitrophenol-¹⁵N in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL 4-Nitrophenol-¹⁵N internal standard working solution to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see chromatographic conditions).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
4-Nitrophenol: 138.0 > 108.0
-
4-Nitrophenol-¹⁵N: 139.0 > 109.0
-
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
Visualizing the Concept of Matrix Effects and Their Mitigation
The following diagram illustrates the principle of how a stable isotope-labeled internal standard compensates for matrix effects at the ion source of the mass spectrometer.
Caption: Mitigation of matrix effects using a ¹⁵N-labeled internal standard.
Conclusion
The accurate quantification of 4-Nitrophenol in biological matrices is a critical task that demands the highest standards of analytical rigor. While matrix effects pose a significant challenge to achieving reliable data, the use of a stable isotope-labeled internal standard, such as 4-Nitrophenol-¹⁵N, offers a robust and scientifically sound solution. As demonstrated, the near-identical physicochemical properties of the SIL-IS ensure that it effectively tracks and compensates for variations in sample preparation and ionization efficiency, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of SIL-IS-based methods is not just a best practice but a fundamental requirement for generating defensible and high-quality bioanalytical data.
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A Senior Application Scientist's Guide to Method Cross-Validation for 4-Nitrophenol Quantification
Abstract
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Nitrophenol (4-NP) is a critical task in various matrices, from environmental samples to biological fluids. This guide provides an in-depth comparison of analytical methodologies for 4-NP, focusing on the principled use of 4-Nitrophenol-¹⁵N as an internal standard for the "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will objectively cross-validate this high-fidelity technique against more accessible methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometry. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical workflow.
The Foundational Principle: Why Isotopic Dilution is the Gold Standard
In the realm of quantitative analysis, particularly with mass spectrometry, the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision. 4-Nitrophenol-¹⁵N serves this exact purpose for 4-NP quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a technique that adds a known amount of an isotopically enriched version of the analyte (the "spike") to the sample.[][2] The key principle is that the isotopically labeled standard is chemically identical to the native analyte. Therefore, it will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the isotopically labeled standard, we can accurately determine the original concentration of the analyte, effectively canceling out most sources of experimental error.[][5]
This method provides a self-validating system within each sample, correcting for:
-
Variations in extraction efficiency.
-
Matrix effects (ion suppression or enhancement).
-
Fluctuations in instrument performance.
The following diagram illustrates the core concept of Isotope Dilution Mass Spectrometry.
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A Researcher's Guide to 4-Nitrophenol-15N as a Tracer: A Comparative Analysis
In the intricate world of metabolic and environmental research, isotopic tracers are indispensable tools for elucidating complex pathways and quantifying molecular fluxes.[1][2] Among these, stable isotope-labeled compounds, such as 4-Nitrophenol-15N (4-NP-15N), offer a powerful and safe alternative to radioisotopes for tracking the fate of specific molecules. This guide provides a comprehensive comparison of 4-NP-15N with other relevant tracers, supported by experimental data and protocols, to assist researchers in making informed decisions for their study designs.
Introduction to Isotopic Tracing with this compound
4-Nitrophenol (4-NP) is a significant environmental pollutant originating from industrial processes and pesticide degradation.[3][4][5] Understanding its fate—be it biodegradation, metabolic transformation, or transport—is crucial for environmental risk assessment and toxicology.[3] Isotopic labeling, the technique of replacing an atom in a molecule with its isotope, allows researchers to track the molecule through various biological or chemical processes.[1]
4-NP-15N, where the common ¹⁴N atom in the nitro group is replaced by the stable, heavier isotope ¹⁵N, serves as an ideal tracer.[6] The mass difference allows for its unambiguous detection and quantification using mass spectrometry (MS), distinguishing it from the naturally abundant unlabeled 4-NP.[6][7] This enables precise measurements of its transformation and incorporation into various products, providing valuable mechanistic insights.[7]
Core Principles and Rationale for Using ¹⁵N Labeling
The utility of ¹⁵N as a tracer stems from several key properties:
-
Stability: As a stable isotope, ¹⁵N does not decay, eliminating the need for specialized radiological handling and disposal protocols.
-
Low Natural Abundance: The natural abundance of ¹⁵N is low (~0.37%), meaning that ¹⁵N-enriched compounds provide a strong, clear signal against a minimal background.[2]
-
Mass Spectrometry Compatibility: The mass shift imparted by the ¹⁵N label is easily detectable by mass spectrometry, which is a highly sensitive and selective analytical technique.[7][8] This allows for the precise quantification of labeled versus unlabeled molecules.[8][9]
The choice to label the nitrogen atom in 4-NP is strategic. The nitro group is the primary site of many initial transformation reactions, including reduction to 4-aminophenol or enzymatic attack.[10][11] Tracking the ¹⁵N atom, therefore, provides direct evidence of the fate of this functional group and the molecule as a whole.
Comparative Analysis of Tracers for Nitrophenol Studies
While 4-NP-15N is a powerful tool, alternative tracers exist, each with distinct advantages and disadvantages. The optimal choice depends on the specific research question, available instrumentation, and experimental constraints.
| Tracer | Principle of Detection | Key Advantages | Key Disadvantages | Typical Applications |
| 4-Nitrophenol-¹⁵N | Mass Spectrometry (MS) | Non-radioactive, high sensitivity with MS, directly tracks the nitro group's fate.[6] | Requires access to MS instrumentation, synthesis can be complex. | Biodegradation pathway analysis, metabolic fate studies, nitrogen cycling.[12][13] |
| 4-Nitrophenol-¹³C₆ | Mass Spectrometry (MS) | Non-radioactive, tracks the entire carbon backbone, multiple labels increase mass shift.[14][15] | Potential for carbon scrambling in some pathways, higher cost for fully labeled ring. | Metabolic flux analysis, biodegradation studies where ring cleavage is investigated.[15][16] |
| 4-Nitrophenol-¹⁴C | Scintillation Counting, Autoradiography | Extremely high sensitivity, well-established methods. | Radioactive (requires licensing and specialized handling), provides total counts but not structural information. | Early toxicology and environmental fate studies, screening for uptake and distribution. |
| Unlabeled 4-NP | UV-Vis, HPLC, Electrochemical | Cost-effective, simple detection methods.[17][18] | Cannot distinguish from endogenous or background sources, provides only concentration data, no pathway information. | Monitoring overall removal rates in degradation assays.[3][18] |
Causality Behind Experimental Choices:
-
¹⁵N vs. ¹³C: The choice between ¹⁵N and ¹³C labeling depends on the metabolic step of interest. To study the initial reduction of the nitro group, ¹⁵N is superior as it directly probes the critical chemical transformation.[12] If the focus is on the degradation of the aromatic ring, a ¹³C₆-labeled tracer provides more information on the fate of the carbon skeleton.[15]
-
Stable vs. Radioactive Isotopes: The decision to use a stable isotope like ¹⁵N or ¹³C over a radioisotope like ¹⁴C is often driven by safety, regulatory, and logistical considerations.[19] Modern mass spectrometers offer sensitivity that rivals or even exceeds traditional radiolabeling techniques for many applications, making stable isotopes the preferred choice in many modern research labs.[7]
Experimental Workflow and Protocols
A typical tracer study using 4-NP-15N involves several key stages, from preparation to analysis. The following protocol outlines a general methodology for a biodegradation study in a microbial culture.
Diagram of a Typical 4-NP-15N Tracer Experimental Workflow
Caption: Workflow for a 4-NP-15N biodegradation study.
Detailed Protocol: Monitoring 4-NP-15N Biodegradation
-
Preparation of Labeled Stock:
-
Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 10 mM). The synthesis of ¹⁵N-labeled compounds can be achieved through methods like isotopic exchange or by using ¹⁵N-labeled precursors such as ¹⁵NH₄Cl during chemical synthesis.[6][20]
-
Rationale: A concentrated stock minimizes the volume of organic solvent added to the aqueous culture medium.
-
-
Inoculum and Culture Setup:
-
Grow a bacterial strain known or suspected to degrade 4-nitrophenol (e.g., Pseudomonas putida) in a suitable liquid medium to mid-log phase.[21]
-
Prepare experimental flasks with fresh sterile medium. Include negative controls (no bacteria) to check for abiotic degradation and positive controls (unlabeled 4-NP) to compare degradation kinetics.
-
-
Tracer Introduction and Sampling:
-
Spike the experimental flasks with 4-NP-15N to a final concentration relevant to the research question (e.g., 100 µM).
-
Immediately take a "time zero" sample.
-
Incubate the flasks under appropriate conditions (e.g., 30°C, 200 rpm shaking).
-
Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). Quench metabolic activity immediately by adding a cold solvent like acetonitrile or by rapid freezing.
-
Rationale: Time-course sampling is essential for determining reaction kinetics. Quenching prevents further metabolic changes after sample collection.
-
-
Sample Preparation for MS Analysis:
-
Centrifuge samples to pellet the cells. The supernatant contains the parent compound and extracellular metabolites.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) on the supernatant to concentrate the analytes and remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis. This technique provides the necessary selectivity and sensitivity.[7]
-
Chromatography: Employ a C18 reverse-phase column to separate 4-NP from its potential metabolites (e.g., 4-aminophenol, 4-nitrocatechol).[10]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to track the specific mass-to-charge ratios (m/z) of the labeled parent and expected products.
-
Unlabeled 4-NP ([M-H]⁻): m/z 138
-
¹⁵N-labeled 4-NP ([M-H]⁻): m/z 139
-
¹⁵N-labeled 4-Aminophenol ([M+H]⁺): m/z 110
-
-
Rationale: LC-MS/MS is the gold standard for this work.[8] Chromatography separates isomers, while tandem MS provides structural confirmation and minimizes background interference, ensuring trustworthy quantification.[22]
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis allows for a multi-faceted interpretation:
-
Degradation Rate: Plot the concentration of 4-NP-15N (m/z 139) over time to calculate the degradation rate.
-
Metabolite Identification: Search for the expected m/z of potential ¹⁵N-labeled metabolites. For example, the reduction of 4-NP-15N to 4-aminophenol-15N would result in a signal at m/z 110. The co-elution and appearance of this signal as the parent compound disappears confirms the metabolic pathway.
-
Isotopic Enrichment: Calculate the percentage of the ¹⁵N-labeled species relative to the total pool (labeled + unlabeled) to understand the dynamics of tracer incorporation and turnover.[9]
Visualizing a Key Metabolic Pathway
The reduction of 4-nitrophenol is a primary degradation pathway.
Caption: Key reductive pathway of this compound.
Conclusion and Future Perspectives
This compound stands out as a robust and reliable tracer for detailed investigations into the environmental fate and metabolism of nitrophenolic compounds. Its stability, coupled with the high sensitivity and specificity of modern mass spectrometry, provides an unparalleled level of detail compared to non-isotopic methods and offers a safer, logistically simpler alternative to radiolabeling. By carefully selecting the appropriate isotopic tracer and implementing a validated experimental workflow, researchers can confidently unravel the complex biogeochemical journeys of environmental contaminants, contributing to more accurate risk assessments and the development of effective bioremediation strategies.
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- 18. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires | MDPI [mdpi.com]
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- 22. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Nitrophenol-15N: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, the responsible management of specialized chemical reagents is paramount, extending from benchtop application to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Nitrophenol-15N, a compound utilized by researchers in metabolic pathway analysis, environmental studies, and drug development. Our focus is to synthesize technical accuracy with field-proven insights, ensuring that every step is a self-validating system for safety and compliance.
Core Principles: Hazard Identification and Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the material's intrinsic properties. For this compound, this involves a critical distinction between its chemical hazards and its isotopic label.
The Critical Distinction: 15N is a Stable, Non-Radioactive Isotope
The nitrogen-15 (15N) isotope is a stable, naturally occurring isotope of nitrogen. Unlike radioactive isotopes (e.g., 14C or 3H), 15N does not undergo radioactive decay and emits no radiation.[1][] This is the single most important factor in determining the disposal pathway. The disposal procedures are dictated exclusively by the chemical properties and toxicity of the 4-Nitrophenol molecule, not by the isotopic label.[3] Therefore, this compound waste is not considered radioactive waste and should not be managed as such.[1][]
Chemical Hazard Profile of 4-Nitrophenol
4-Nitrophenol is a hazardous substance with a well-defined risk profile. Understanding these hazards informs the necessity of the stringent handling and disposal procedures outlined below.
-
Toxicity: 4-Nitrophenol is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] It can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin).[7]
-
Organ Damage: Prolonged or repeated exposure may cause significant damage to the liver and kidneys.[4][5]
-
Physical Hazards: While it is a stable solid, it is combustible.[8] Fine dust dispersed in air can form explosive mixtures, especially with intense heating.[4][7]
-
Environmental Hazards: It is harmful to aquatic life and should not be allowed to enter drains or waterways.[4][5]
-
Reactivity: It is incompatible with strong bases, oxidizing agents, and combustible materials, with which it can react violently.[7][9]
Regulatory Status
Due to its toxicity and environmental risks, 4-Nitrophenol is classified as a hazardous waste by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[9] When it is a discarded commercial chemical product, it is assigned the EPA waste number U170.[10] All disposal activities must comply with local, state, and federal regulations.[9][10]
Pre-Disposal Procedures: Waste Segregation and Collection at the Source
Proper disposal begins at the point of waste generation. Meticulous segregation and collection are non-negotiable steps to ensure safety and prevent costly disposal complications.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, the following minimum PPE is required:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.[7][11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[7][9]
-
Respiratory Protection: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood.[7][11] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.[11]
Waste Stream Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous chemical waste. It is critical to segregate this waste stream from all other laboratory waste types (e.g., regular trash, non-hazardous chemical waste, radioactive waste).
Causality: Mixing hazardous waste with non-hazardous waste results in the entire volume being classified as hazardous, significantly increasing disposal costs. More critically, accidental mixing with incompatible chemicals can lead to dangerous reactions.[9]
Waste Collection and Labeling Protocol
-
Select an Appropriate Waste Container:
-
For Solids: Use a clearly marked, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene jar). The container must be in good condition with no leaks or contamination on the exterior.
-
For Contaminated Labware (e.g., pipette tips, weighing boats, gloves): Collect in a designated, lined container or a heavy-duty plastic bag clearly marked as hazardous waste.
-
-
Label the Container Immediately: Before any waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] The label should also include the primary hazard characteristics (e.g., "Toxic").
-
Collect Waste:
-
Keep the Container Closed: The waste container must be kept securely sealed at all times, except when actively adding waste. This prevents the release of vapors or dust and protects the lab environment.[10]
Step-by-Step Disposal Workflow
The disposal of this compound waste is a regulated process that ensures it is managed safely from the laboratory to its final treatment facility.
Disposal Workflow for this compound
Caption: Disposal workflow from laboratory generation to final treatment.
-
Waste Characterization: The waste is identified as non-radioactive, hazardous chemical waste, primarily due to the toxicity of 4-Nitrophenol.
-
Segregation and Collection: As described in Section 2, waste is collected in properly labeled, sealed containers.
-
Secure Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from incompatible materials.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company. Do not attempt to dispose of this material through standard municipal waste or sewer systems.[4][9]
-
Documentation: For transport, a Hazardous Waste Manifest is required.[12] This is a legal document that tracks the waste from the point of generation to its final destination. Your EHS department will typically manage this paperwork.
-
Final Disposal: The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for 4-Nitrophenol is high-temperature incineration at an industrial combustion plant, which ensures its complete destruction.[6][8]
Emergency Procedures
Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.
-
Don PPE: Wear the appropriate PPE as described in section 2.1.
-
Contain the Spill: Prevent the powder from spreading or becoming airborne. Do not use a dry brush or towel. Gently cover with a damp paper towel or use a spill kit designed for solid chemical cleanup.
-
Collect the Waste: Carefully scoop the contained material and place it into your designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Data Summary
The following table summarizes the key safety and hazard information for 4-Nitrophenol.
| Hazard Category | Description | Recommended Action / PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6] | Use in a chemical fume hood. Wear gloves, lab coat, and eye protection. |
| Specific Target Organ Toxicity | May cause damage to liver and kidneys through prolonged or repeated exposure.[4][5] | Minimize exposure quantity and duration. Follow all handling protocols. |
| Physical Hazards | Combustible solid; dust may form explosive mixtures with air.[4][8] | Store away from heat and ignition sources. Avoid generating dust. |
| Environmental Hazards | Harmful to aquatic life.[4] | Do not dispose of down the drain. Contain all spills and waste. |
| EPA Waste Code | U170[10] | Must be disposed of as regulated hazardous waste. |
Conclusion
The proper disposal of this compound is governed by its chemical toxicity, not its isotopic label. By adhering to a strict protocol of hazard assessment, proper segregation, secure collection, and partnership with certified waste management professionals, researchers can ensure the safety of their laboratory personnel, protect the environment, and maintain full regulatory compliance. Trust in these procedures is built upon the understanding that each step is a deliberate action to mitigate a known chemical risk.
References
-
Hazard Summary: 4-Nitrophenol. New Jersey Department of Health. [9]
-
Safety Data Sheet: 4-Nitrophenol. Sigma-Aldrich. [4]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [8]
-
Safety Data Sheet: 4-Nitrophenol (International). Carl ROTH. [13]
-
Material Safety Data Sheet: 4-Nitrophenol. Fisher Scientific. [7]
-
Safety Data Sheet: 4-nitrophenol. MilliporeSigma. [5]
-
A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds. Benchchem. [3]
-
Safety Data Sheet: p-nitrophenol. Santa Cruz Biotechnology. [10]
-
Safety Data Sheet: 4-Nitrophenol. Thermo Fisher Scientific. [6]
-
Occupational Chemical Database: P-NITROPHENOL. Occupational Safety and Health Administration (OSHA). [14]
-
Safety Data Sheet: p-Nitrophenol. Fisher Scientific. [11]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [1]
-
How to Dispose the Waste from Isotope Labeling. BOC Sciences. []
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [12]
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- 14. P-NITROPHENOL | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 4-Nitrophenol-¹⁵N: From Hazard Assessment to Disposal
As researchers and scientists in drug development, our work with isotopically labeled compounds like 4-Nitrophenol-¹⁵N is fundamental to advancing our understanding of metabolic pathways and reaction kinetics. The integration of the stable ¹⁵N isotope allows for precise tracking and quantification in complex biological and chemical systems. However, this scientific utility does not alter the inherent chemical hazards of the parent molecule, 4-nitrophenol. This guide provides a comprehensive, experience-driven framework for its safe handling, emphasizing a risk-based approach that prioritizes safety without compromising experimental integrity.
The Hazard Profile of 4-Nitrophenol: More Than Just a Yellow Powder
4-Nitrophenol is a toxic and environmentally hazardous compound. The primary risks associated with its handling include:
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include headache, dizziness, nausea, and in severe cases, methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.
-
Flammability: While not highly flammable, it is a combustible solid and can burn if ignited.
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects, necessitating careful disposal procedures.
Understanding these hazards is the first step in developing a robust safety plan. The following sections will detail the necessary controls and personal protective equipment (PPE) to mitigate these risks.
Engineering and Administrative Controls: Your First Line of Defense
Before even considering personal protective equipment, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Controls:
-
Fume Hood: All work with solid 4-Nitrophenol-¹⁵N and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized extraction of the fume hood.
-
-
Administrative Controls:
-
Designated Work Area: Designate a specific area within the fume hood for handling 4-Nitrophenol-¹⁵N. This area should be clearly labeled.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical. The SOP should cover everything from weighing and dissolving to reaction quenching and waste disposal.
-
Training: All personnel handling the compound must be thoroughly trained on its hazards, the specific SOPs, and emergency procedures.
-
Personal Protective Equipment (PPE): Your Personal Safety Net
The following PPE is mandatory when handling 4-Nitrophenol-¹⁵N. The selection of specific materials should be based on the nature of the work (e.g., handling solids vs. solutions) and the potential for exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling or when working with solutions. | Provides a barrier against skin absorption. Check the manufacturer's glove compatibility chart for breakthrough times with the solvents you are using. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a splash hazard. | Protects against dust particles and splashes of solutions. Standard safety glasses do not offer sufficient protection. |
| Body Protection | A lab coat, buttoned completely. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. If there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. | A risk assessment should be conducted to determine if respiratory protection is needed. Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit-testing. |
Step-by-Step Handling Protocol
The following is a generalized protocol for handling 4-Nitrophenol-¹⁵N. This should be adapted into a specific SOP for your experimental needs.
Caption: A generalized workflow for the safe handling of 4-Nitrophenol-¹⁵N.
Detailed Steps:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure the fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and waste containers in the fume hood.
-
-
Handling:
-
When weighing the solid, do so in a container that can be sealed for transport to the fume hood.
-
To dissolve, add the solvent to the solid slowly to avoid splashing.
-
Keep all containers with 4-Nitrophenol-¹⁵N covered when not in immediate use.
-
-
Cleanup and Disposal:
-
Wipe down the work area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All disposable materials that have come into contact with 4-Nitrophenol-¹⁵N (gloves, bench paper, pipette tips, etc.) must be disposed of as hazardous waste.
-
Liquid waste containing 4-Nitrophenol-¹⁵N should be collected in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a spill, your immediate actions are crucial.
Caption: Emergency response workflow for a 4-Nitrophenol-¹⁵N spill.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your PPE, cover the spill with an absorbent material (e.g., vermiculite or a spill pad).
-
Carefully collect the contaminated material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS department.
-
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 4-Nitrophenol to the medical personnel.
-
Disposal Plan: A Critical Final Step
All waste generated from work with 4-Nitrophenol-¹⁵N is considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, etc., must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "4-Nitrophenol-¹⁵N."
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
By adhering to these guidelines, you can confidently and safely incorporate 4-Nitrophenol-¹⁵N into your research, ensuring the well-being of yourself and your colleagues, and maintaining a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
